Vincristine Sulfate

Catalog No.
S548492
CAS No.
2068-78-2
M.F
C46H56N4O10.H2O4S
C46H58N4O14S
M. Wt
923.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vincristine Sulfate

CAS Number

2068-78-2

Product Name

Vincristine Sulfate

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

Molecular Formula

C46H56N4O10.H2O4S
C46H58N4O14S

Molecular Weight

923.0 g/mol

InChI

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43-,44-,45+,46+;/m1./s1

InChI Key

AQTQHPDCURKLKT-JKDPCDLQSA-N

SMILES

Array

solubility

greater than or equal to 10 mg/mL at 75 °F (NTP, 1992)

Synonyms

cellcristin, Citomid, Farmistin, Leurocristine, Oncovin, Oncovine, Onkocristin, PFS, Vincasar, Sulfate, Vincristine, Vincasar, Vincasar PFS, Vincristin Bristol, Vincristin medac, Vincristine, Vincristine Sulfate, Vincrisul, Vintec

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Isomeric SMILES

CC[C@@]1(CC2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)(C([C@@](C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

The exact mass of the compound Vincristine sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 10 mg/ml at 75° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67574. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Secologanin Tryptamine Alkaloids - Vinca Alkaloids. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

vincristine sulfate β-tubulin binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Binding Affinity

Vincristine sulfate is a vinca alkaloid chemotherapy drug that exerts its effect by disrupting microtubule dynamics. The table below summarizes its core mechanism and the consequences of its binding.

Aspect Description
Molecular Target Binds specifically to the β-tubulin subunit within the vinca-binding domain [1] [2] [3].
Primary Effect Inhibits the polymerization of tubulin dimers into microtubules. At high concentrations, it can also promote microtubule disassembly [4] [2].
Cellular Consequence Disrupts the formation of the mitotic spindle, causing cell cycle arrest at metaphase and leading to apoptotic cell death [1] [4].
Relative Affinity Has a higher affinity for tubulin compared to other vinca alkaloids like vinblastine, which correlates with its more severe neurotoxicity profile [1] [2].

Experimental Protocols for Investigating Mechanism

To study vincristine's interaction with tubulin and its effects, several standard experimental protocols are used. The workflow for these investigations can be visualized in the following diagram:

G start Start Experiment step1 In Vitro Tubulin Polymerization Assay start->step1 step2 Cell-Based Proliferation Assay step1->step2 step3 Immunofluorescence Microscopy step2->step3 end Analyze Results step3->end

Experimental workflow for studying vincristine-tubulin interaction.

The methodology for the key experiments in the workflow involves:

  • In Vitro Tubulin Polymerization Assay [5]: This experiment directly measures the drug's effect on microtubule formation. Purified tubulin is incubated in a suitable buffer (often containing GTP) at 37°C to promote polymerization, which is monitored by an increase in light scattering or turbidity at 340 nm. This compound is added to the reaction, and the inhibition of polymerization is quantified by a reduced rate and extent of turbidity increase compared to a drug-free control.

  • Cell-Based Proliferation Assay (e.g., MTS/MTT) [6]: This protocol evaluates the cytotoxic effect of vincristine. Cells are seeded in multi-well plates and treated with a dose range of this compound for 48-72 hours. A tetrazolium compound (MTS/MTT) is added, which is reduced by metabolically active cells into a colored formazan product. The IC50 value (concentration that inhibits cell proliferation by 50%) is determined by measuring the absorbance of the formazan product and comparing it to untreated controls.

  • Immunofluorescence Microscopy for Mitotic Arrest [1]: This method visualizes the cellular consequences of vincristine. Treated cells are fixed, permeabilized, and stained with anti-α-tubulin antibodies to visualize microtubules and a DNA dye (like DAPI) to visualize chromosomes. Analysis by fluorescence microscopy reveals the disruption of the mitotic spindle and the accumulation of cells arrested in metaphase, providing visual confirmation of the mechanism of action.

Clinical & Research Implications

The specific binding of vincristine has several critical downstream implications:

  • Dose-Limiting Neurotoxicity: The high affinity of vincristine for axonal microtubules is the primary cause of its dose-limiting peripheral neuropathy [1] [2]. This manifests as sensory and motor deficits, such as tingling, numbness, and muscle weakness [4] [3].
  • Role of Drug Metabolism: Vincristine is primarily metabolized by the liver cytochrome P450 enzymes, CYP3A4 and CYP3A5 [1] [4]. Genetic polymorphisms in these enzymes, particularly in CYP3A5, can lead to significant variability in drug clearance, toxicity, and efficacy among patients [2].
  • Drug Resistance: A major challenge in therapy is the development of resistance, often mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes vincristine from cancer cells [1] [3].

References

Pharmacokinetic Parameters of Vincristine Formulations

Author: Smolecule Technical Support Team. Date: February 2026

The pharmacokinetics of conventional vincristine differ significantly from its liposomal formulation, Marqibo, which is designed to optimize drug delivery.

Parameter Conventional Vincristine [1] [2] Liposomal Vincristine (Marqibo) [1]
Cmax 148 ng/mL 5,662 ng/mL
AUCinf 806 ng·h/mL 63,438 ng·h/mL
Initial Half-life (t₁/₂λ₁) 5 minutes 6.9 hours
Terminal Half-life (t₁/₂λz) 85 hours (range: 19-155 hours) Not Available
Clearance (Cl) 2,488 mL/h/m² 32 mL/h/m²
Volume of Distribution (Vss) 113,513 mL/m² 383 mL/m²
Primary Elimination Hepatic; ~80% in feces, 10-20% in urine [2] [3] Prolonged circulation, reduced tissue distribution

Vincristine exhibits a triphasic serum decay pattern after intravenous administration [1] [2]. Its large volume of distribution indicates extensive tissue binding, but this also leads to rapid clearance from plasma, limiting tumor exposure [1] [4]. The liposomal encapsulation in Marqibo dramatically alters its profile, leading to much higher plasma concentrations and prolonged circulation time [1].

Metabolism and Elimination Pathways

Vincristine is primarily metabolized in the liver, and its pathway involves key cytochrome P450 enzymes.

vincristine_metabolism Vincristine Vincristine CYP3A4 CYP3A4 Vincristine->CYP3A4  Oxidative Metabolism CYP3A5 CYP3A5 Vincristine->CYP3A5  Oxidative Metabolism Bile / Feces\n(~80% of dose) Bile / Feces (~80% of dose) Vincristine->Bile / Feces\n(~80% of dose) Parent & Metabolites Urine\n(10-20% of dose) Urine (10-20% of dose) Vincristine->Urine\n(10-20% of dose) Parent & Metabolites 4-O-desacetyl-vincristine\n(Primary Metabolite) 4-O-desacetyl-vincristine (Primary Metabolite) CYP3A4->4-O-desacetyl-vincristine\n(Primary Metabolite) Other Minor Metabolites Other Minor Metabolites CYP3A4->Other Minor Metabolites CYP3A5->4-O-desacetyl-vincristine\n(Primary Metabolite) CYP3A5->Other Minor Metabolites

Vincristine is metabolized primarily by CYP3A4 and CYP3A5 enzymes, with elimination mainly via the hepatobiliary system [2] [3] [5].

  • Key Enzymes: Metabolism is predominantly mediated by the hepatic cytochrome P450 isoenzymes CYP3A4 and CYP3A5 [2] [5].
  • Primary Metabolite: The main metabolite is 4-O-desacetyl-vincristine, which has some antitumor activity but is less potent than the parent drug [2].
  • Elimination: The liver is the major excretory organ. After metabolism, approximately 80% of an injected dose is excreted in the feces, and 10-20% is excreted in the urine [2] [3].

Experimental Methodologies for Key Assays

For researchers aiming to replicate or build upon existing studies, here are methodologies from key nonclinical and clinical investigations.

Assay Type Key Methodology Details Reference Source

| In Vitro P450 Metabolism Screening | • Enzymes: Panel of cDNA-expressed human P450s (CYP1A1, 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4, 3A5, 3A7, 4A11). • Incubation: Vincristine with NADPH-fortified enzyme for 45 min at 37°C. • Analysis: HPLC with radiometric detection; metabolite identification via LC-MS/MS and NMR. | [5] | | Nonclinical PK (Mouse Xenograft) | • Formulations: VSLI (Marqibo) vs. standard VCR. • PK Analysis: Measurement of plasma concentration over time, tissue drug delivery, and antitumor activity. | [1] | | Clinical PK in Humans | • Method: Rapid IV injection with serial blood sampling. • Analysis: Tri-exponential model fitting to calculate half-lives, AUC, clearance, and volume of distribution. | [1] [2] |

Key Considerations for Drug Development

  • Drug Interactions: Vincristine is a substrate for CYP3A enzymes and P-glycoprotein (P-gp). Concomitant use with strong CYP3A inhibitors (e.g., itraconazole, posaconazole) or P-gp inhibitors can increase vincristine exposure and the risk of severe adverse effects, particularly neurotoxicity [6] [7]. Conversely, strong CYP3A inducers (e.g., St. John's Wort) may reduce its efficacy [6].
  • Impact of Hepatic Impairment: As the liver is the primary site of metabolism and elimination, patients with hepatic dysfunction may have reduced clearance and require dose adjustments [2] [7].
  • Rationale for Liposomal Formulation: The development of Marqibo was driven by the need to overcome the pharmacological limitations of standard VCR, specifically its rapid clearance and large volume of distribution, to achieve higher and sustained drug levels in target tissues [1] [4].

References

Vincristine Sulfate Metabolism and CYP3A5 Genotype: Technical Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction to CYP3A5 Genetic Polymorphism and Vincristine Metabolism

Vincristine sulfate, a vinca alkaloid chemotherapeutic agent, has been a cornerstone in cancer treatment for decades, particularly for hematological malignancies such as acute lymphoblastic leukemia (ALL) and lymphomas. Despite its widespread use, vincristine exhibits substantial interindividual variability in both efficacy and toxicity profiles, which has prompted extensive investigation into the factors underlying this variability. The cytochrome P450 3A5 (CYP3A5) enzyme has emerged as a critical determinant in vincristine disposition, with genetic polymorphisms significantly influencing metabolic capacity across diverse populations.

The CYP3A5 gene exhibits several functionally significant polymorphisms that dictate enzyme expression and activity. The CYP3A5*1 allele is associated with normal enzyme expression, whereas variants including CYP3A5*3 (rs776746), CYP3A5*6 (rs10264272), and CYP3A5*7 result in alternative splicing, premature stop codons, or otherwise non-functional enzymes, leading to absent or significantly reduced metabolic capability. These polymorphisms demonstrate marked ethnic variation, with the CYP3A53/3 genotype (poor metabolizer) occurring in approximately 85-90% of Caucasian populations, whereas the frequency of the CYP3A5*1 allele (extensive metabolizer) exceeds 70% in African-American populations [1]. This ethnic distribution underlies observed racial differences in vincristine metabolism and toxicity risk, making CYP3A5 genotyping a potentially valuable tool for personalized dosing strategies in oncology.

Functional Evidence of CYP3A5-Mediated Vincristine Metabolism

In Vitro Metabolism Studies

Initial characterization of vincristine metabolism employed cDNA-expressed human cytochrome P450 enzymes to identify the specific isoforms responsible for vincristine biotransformation. Screening experiments revealed that CYP3A4 and CYP3A5 are the primary enzymes mediating vincristine oxidation, with both enzymes capable of depleting parent drug concentrations and generating the major metabolite M1 [2]. Further investigation demonstrated that vincristine exhibits a clear preference for CYP3A5 over CYP3A4 when both enzymes are expressed at comparable levels.

Detailed enzyme kinetic analyses have revealed substantial differences in catalytic efficiency between CYP3A isoforms. One comprehensive study reported that the predicted intrinsic clearance for vincristine is approximately 5-fold greater with CYP3A5 than with CYP3A4 [1]. This enhanced metabolic capability of CYP3A5 was attributed to differences in enzyme structure and substrate binding affinity that facilitate more efficient oxidation of the vincristine molecule. Additional metabolism studies using human liver microsomes corroborated these findings, showing significantly higher vincristine metabolism in microsomes from CYP3A5 expressers compared to non-expressers [2]. These in vitro observations provided the fundamental biochemical foundation for subsequent clinical investigations exploring the impact of CYP3A5 genotype on vincristine pharmacokinetics and toxicity.

Clinical Impact of CYP3A5 Genotype on Vincristine Pharmacokinetics

Pharmacokinetic Studies in Diverse Populations

The influence of CYP3A5 genotype on vincristine pharmacokinetics has been evaluated across multiple ethnic populations and patient age groups. A study of 41 adult patients receiving CHOP therapy for lymphoma found that CYP3A5 non-expressers (CYP3A53/3 genotype) demonstrated significantly higher drug exposure compared to expressers, with the area under the plasma concentration-time curve (AUC) increasing from 30.0 ng·h/mL in expressers to 35.5 ng·h/mL in non-expressers (p=0.006) [3]. Additionally, the terminal half-life (t½γ) was substantially prolonged in non-expressers (21.3 hours vs. 13.8 hours, p=0.005), indicating reduced clearance capacity in this genotype group.

Similar trends have been observed in pediatric populations. Research conducted with Kenyan children with cancer (91% of whom were CYP3A5 high-expressers) revealed that the dose-normalized AUC was significantly lower in high-expressers (0.15 ± 0.011 hr·m²/L) compared to low-expressers (0.28 ± 0.15 hr·m²/L, p=0.027) [4]. This study also noted minimal neuropathy across the cohort, potentially reflecting the predominantly high-expression genotype distribution. Multiple linear regression analysis has confirmed that CYP3A5 non-expresser status is an independent factor influencing vincristine exposure, alongside administered dose [3].

Table 1: Impact of CYP3A5 Genotype on Vincristine Pharmacokinetic Parameters

Patient Population CYP3A5 Expressers CYP3A5 Non-Expressers P-value Study
Adults (AUC, ng·h/mL) 30.0 35.5 0.006 [3]
Adults (Half-life, h) 13.8 21.3 0.005 [3]
Kenyan Children (AUC, hr·m²/L) 0.15 ± 0.011 0.28 ± 0.15 0.027 [4]
Metabolic Ratio ([VCR]/[M1]) Lower Higher 0.036 [1]

Relationship Between CYP3A5 Genotype and Vincristine-Induced Neurotoxicity

Clinical Evidence and Contradictory Findings

The association between CYP3A5 genotype and vincristine-induced peripheral neuropathy (VIPN) has yielded conflicting results across studies, highlighting the multifactorial nature of this dose-limiting toxicity. A retrospective study of 150 Egyptian pediatric patients with rhabdomyosarcoma identified striking genotype-dependent differences in neuropathy incidence. Patients with the CYP3A53/3 genotype (poor metabolizers) demonstrated the highest incidence of neuropathy at 61.3%, while those with the CYP3A51/6 genotype showed the lowest frequency at merely 1.3% [5]. Intermediate genotypes including CYP3A51/3, CYP3A53/6, and CYP3A51/1 exhibited neuropathy frequencies of 22%, 10.7%, and 4.7% respectively, establishing a clear genotype-toxicity gradient.

Earlier supporting evidence came from a study of children with precursor B-cell ALL, which reported that 89% of CYP3A5 expressers experienced neurotoxicity compared to 100% of non-expressers (p=0.03) [1]. Additionally, the proportion of treatment months with neurotoxicity was significantly lower in expressers (16% vs. 27%, p=0.0007). This study also provided pharmacokinetic insights, demonstrating higher M1 metabolite concentrations (p=0.0004) and lower metabolic ratios ([vincristine]/[M1], p=0.036) in CYP3A5 expressers compared to non-expressers, with M1 concentration inversely related to neuropathy severity (p=0.0316).

However, contradictory evidence exists. The study of Kenyan children with cancer found minimal neuropathy across the cohort despite comprehensive assessment using multiple neuropathy tools, with no demonstrable association between CYP3A5 genotype and neuropathy development [4]. Similarly, a meta-analysis of 21 studies concluded that CYP3A5 expression status was not significantly associated with VIPN [6]. These discrepant findings suggest that additional factors, including concurrent medications, ethnic differences in genetic backgrounds, assessment methodologies, and environmental influences may modulate neuropathy risk.

Table 2: CYP3A5 Genotype and Incidence of Vincristine-Induced Neurotoxicity Across Studies

Study Population CYP3A5 Genotype Neuropathy Incidence Additional Findings Study
Egyptian Pediatric RMS 3/3 61.3% Highest incidence [5]
Egyptian Pediatric RMS 1/6 1.3% Lowest incidence [5]
PreB ALL Children Expressers 89% Lower severity [1]
PreB ALL Children Non-expressers 100% Higher severity (p=0.03) [1]
Kenyan Children Mixed (91% high) Minimal No genotype association [4]

Analytical Methods for Vincristine Quantification

Chromatographic Techniques and Sample Preparation

Accurate quantification of vincristine and its metabolites in biological matrices requires highly sensitive analytical methods due to the low therapeutic concentrations (nanogram per milliliter range) and complex sample matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique, offering superior specificity and sensitivity compared to earlier methodologies.

Sample preparation typically involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate vincristine and metabolites from plasma or tissue samples while removing interfering components. For liposomal vincristine formulations, specialized SPE methods are employed to separate free vincristine (F-VCR) from liposome-encapsulated drug, allowing for distinct pharmacokinetic characterization of each species [7]. The chromatographic separation commonly utilizes reversed-phase C18 columns with mobile phases consisting of ammonium acetate or formate buffers with acetonitrile or methanol organic modifiers. Detection employs positive electrospray ionization with multiple reaction monitoring (MRM) of specific transitions: m/z 825.4→765.4 for vincristine and m/z 827.4→807.4 for the internal standard (vinblastine or deuterated vincristine) [8].

While LC-MS/MS offers unparalleled sensitivity, alternative approaches include high-performance liquid chromatography with ultraviolet detection (HPLC-UV), which provides a more accessible and cost-effective option, particularly for resource-limited settings. One validated method utilizes a simple mobile phase of 0.02 M sodium dihydrogen phosphate-methanol (36:64, v/v, pH 4.7) with satisfactory separation of vincristine from biological matrices [8]. However, HPLC-UV methods generally exhibit higher limits of quantification and may lack the specificity for metabolite profiling compared to mass spectrometry-based approaches.

Experimental Approaches for Investigating Vincristine Pharmacology

G A In Vitro Studies E cDNA-Expressed CYP Enzymes A->E F Human Liver Microsomes A->F M Metabolic Pathway Elucidation A->M Identifies primary metabolizing enzymes B Clinical Pharmacogenetics G Genotype-Phenotype Correlation B->G H PK/PD Modeling B->H N Clinical Dosing Recommendations B->N Informs personalized medicine approaches C Preclinical Models I Cyp3a Knockout Mouse Models C->I J Humanized CYP3A5 Transgenic Mice C->J O Toxicity Mechanisms C->O Clarifies in vivo contribution of CYP3A5 D Analytical Method Development K LC-MS/MS Method Development D->K L Free vs Encapsulated VCR Analysis D->L P Therapeutic Drug Monitoring Protocols D->P Enables precise PK characterization

Research Framework for Vincristine-CYP3A5 Investigations

In Vitro and Preclinical Models

The investigation of CYP3A5-mediated vincristine metabolism employs a multidisciplinary approach combining in vitro, preclinical, and clinical methodologies. In vitro systems include cDNA-expressed cytochrome P450 enzymes, which allow for isolation of specific metabolic contributions, and human liver microsomes from genotyped donors, which provide a more integrated metabolic profile reflecting natural enzyme ratios and cofactors [2]. These systems enable detailed enzyme kinetic analyses including determination of Michaelis-Menten parameters (Km, Vmax) and intrinsic clearance calculations.

Preclinical models have been developed to study vincristine disposition and toxicity in vivo. Conventional mouse models have limitations due to differences in drug metabolism pathways between species. To address this, humanized CYP3A5 mouse models have been engineered, with surprising results. One comprehensive study found that vincristine clearance was largely independent of hepatic Cyp3a function in mice, and transgenic expression of human CYP3A51 or CYP3A53 minimally affected systemic exposure to vincristine [6]. These findings highlight the challenges in translating in vitro metabolic data to in vivo systems and suggest that alternative clearance pathways may compensate in murine models.

Clinical Study Designs

Clinical investigation typically employs prospective cohort designs with intensive pharmacokinetic sampling and standardized neurotoxicity assessments. Key pharmacokinetic parameters include area under the concentration-time curve (AUC), maximum concentration (Cmax), half-life (t½), clearance (CL), and volume of distribution (Vz). Neurotoxicity assessment utilizes validated tools such as the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE), with some studies incorporating additional specialized neuropathy assessment instruments [4] [1].

Genotyping methodologies commonly employ TaqMan Real-Time PCR assays for specific CYP3A5 single nucleotide polymorphisms (rs776746, rs10264272, rs41303343) [5]. Patients are typically stratified by CYP3A5 expresser status, with expressers defined as carrying at least one CYP3A51 allele, and non-expressers defined as homozygous for variant alleles (typically CYP3A53/*3). Statistical analyses evaluate differences in pharmacokinetic parameters and toxicity incidence between genotype groups, with adjustments for potential confounding factors including age, body surface area, concomitant medications, and hepatic function.

Therapeutic Implications and Future Directions

Clinical Applications and Research Gaps

The accumulating evidence regarding CYP3A5 genotype and vincristine disposition presents both opportunities and challenges for clinical implementation. While consistent pharmacokinetic differences have been demonstrated between CYP3A5 expressers and non-expressers, the relationship with neurotoxicity remains less predictable, likely due to the multifactorial pathogenesis of vincristine-induced neuropathy that involves additional genetic (e.g., ABCB1, MAPT), clinical, and environmental factors.

Several important research gaps merit further investigation. Future studies should prioritize larger sample sizes and diverse ethnic populations to enhance generalizability [9]. Additionally, comprehensive multigene approaches that incorporate other potentially relevant polymorphisms in drug transporters (ABCB1) and neuronal proteins may improve predictive accuracy for toxicity risk [9] [3]. The potential role of epigenetic modifications in regulating CYP3A5 expression and activity represents another promising research direction [9]. Furthermore, drug-drug interactions between vincristine and CYP3A inhibitors (e.g., azole antifungals) require additional study, particularly in the context of specific CYP3A5 genotypes [6].

Table 3: Novel Formulation Approaches to Modify Vincristine Pharmacokinetics

Formulation Type Key Pharmacokinetic Changes Clinical Implications Study
Liposomal VCR (VSLI) Increased AUC (222.1 vs 95.1 ng·h/mL), Reduced CL (8.9 vs 22.1 L/h) Enhanced efficacy potential, altered toxicity profile [7]
PLGA-PEG Nanoparticles Prolonged circulation time, Decreased systemic clearance Reduced dosing frequency, potentially lower neuropathy [8]
Sphingomyelin/Cholesterol Liposomes Increased drug retention, Extended circulation longevity Improved tumor delivery, modified toxicity timing [10]

From a clinical translation perspective, the development of evidence-based dosing guidelines incorporating CYP3A5 genotype remains a work in progress. The consistent observation of reduced vincristine clearance in CYP3A5 non-expressers suggests that genotype-directed dose individualization could potentially optimize the therapeutic index, but prospective validation of this approach is needed before widespread clinical implementation. Additionally, the introduction of novel formulations such as liposomal vincristine (VSLI) may alter the impact of CYP3A5 genotype, as these formulations fundamentally change vincristine disposition patterns [10] [7].

References

vincristine sulfate antimitotic activity cell division inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Antimitotic Activity

Vincristine sulfate is a vinca alkaloid that primarily functions as a microtubule-disrupting agent [1]. Its mechanism is characterized by several critical processes [1] [2] [3]:

  • Tubulin Binding: Vincristine specifically binds to the β-subunit of tubulin, the protein building block of microtubules [1] [3].
  • Inhibition of Polymerization: By binding to tubulin, vincristine inhibits the polymerization process, preventing the assembly of tubulin dimers into functional microtubules [1] [3].
  • Disruption of Mitotic Spindle: During mitosis, the disrupted microtubule dynamics prevent the formation and proper function of the mitotic spindle [1].
  • Cell Cycle Arrest: The failure to form a mitotic spindle causes cell cycle arrest at the metaphase stage, as chromosomes cannot align and segregate correctly [1] [2].
  • Induction of Apoptosis: The prolonged metaphase arrest triggers biochemical pathways that lead to programmed cell death, or apoptosis [1].

Beyond its primary antimitotic role, research indicates that cellular responses to vincristine can vary, leading to other fates like senescence or mitotic catastrophe, which are influenced by the cell's genetic background, such as p53 status [4].

Experimental Data on Cellular Responses

The following table summarizes key quantitative findings from recent in vitro studies on vincristine's activity against various cancer cell lines.

Cell Line IC₅₀ (this compound) Key Observed Responses Experimental Methods
Glioblastoma (T98G) [4] ~0.5 nM (24h exposure) High levels of apoptosis; slow long-term cell re-growth. MTT assay, flow cytometry (Annexin V/PI), fluorescence microscopy.
Glioblastoma (U87MG) [4] ~0.5 nM (24h exposure) Accumulation of senescent cells; high autophagy; fast cell re-growth. MTT assay, β-galactosidase assay, western blot, fluorescence microscopy.
Colorectal Adenocarcinoma (HT-29) [5] 15 µg/mL (as monotherapy) Apoptosis; reduced viability. MTT assay, flow cytometry (Annexin V-FITC/PI), RT-qPCR.
Breast Adenocarcinoma (MCF-7) [5] 20 µg/mL (as monotherapy) Apoptosis; reduced viability. MTT assay, flow cytometry (Annexin V-FITC/PI), RT-qPCR.
Cervical Cancer (HeLa) [6] 10 µg/mL (as monotherapy) Apoptosis; reduced viability. MTT assay, flow cytometry (Annexin V-FITC/PI), RT-qPCR.

Synergistic Enhancement with Probiotics

Recent studies have explored combining vincristine with the probiotic Lactobacillus fermentum (strain Ab.RS23) to enhance efficacy and reduce required dosages [5] [6].

  • Dosage Reduction: Co-treatment significantly reduced the IC₅₀ of vincristine—by 8-fold in HT-29 cells and 13-fold in MCF-7 cells [5]. In HeLa cells, the effective dose was reduced by 10-fold [6].
  • Enhanced Apoptosis: The combination therapy demonstrated a synergistic effect, leading to a more profound decrease in cell viability and a marked increase in apoptotic cell populations compared to monotherapies [5] [6].
  • Molecular Mechanisms: Gene expression analysis in HT-29 and MCF-7 cells revealed that co-treatment upregulated pro-apoptotic genes (e.g., PTEN, BAX, Caspase-3, -8, -9, Fas, IκB) and downregulated survival-related genes (e.g., AKT, Bcl-2, mTOR) [5]. This indicates a dual activation of both intrinsic and extrinsic apoptotic pathways.

The diagram below illustrates the experimental workflow and the proposed molecular mechanism of this synergistic action.

Start Start: Cell Culture (HT-29, MCF-7, HeLa) Treatment Treatment Groups Start->Treatment MonoVCR Vincristine Sulfate Treatment->MonoVCR MonoProbio L. fermentum Ab.RS23 Treatment->MonoProbio Combo Combination (VCR + L. fermentum) Treatment->Combo Assays In-vitro Assays Treatment->Assays MonoVCR->Assays MonoProbio->Assays Combo->Assays Mechanism Proposed Molecular Mechanism Combo->Mechanism Stimulates MTT MTT Assay (Cell Viability) Assays->MTT Flow Flow Cytometry (Apoptosis) Assays->Flow PCR RT-qPCR (Gene Expression) Assays->PCR Findings Key Findings Assays->Findings Up Upregulation (Pro-apoptotic) Mechanism->Up Down Downregulation (Pro-survival) Mechanism->Down Apoptosis Enhanced Apoptosis Up->Apoptosis PTEN PTEN Down->Apoptosis AKT AKT BAX BAX Casp Caspase-3, -8, -9 Fas Fas IkB IκB Bcl2 Bcl-2 mTOR mTOR

Experimental workflow and molecular mechanism of vincristine and L. fermentum combination therapy.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited studies.

Cell Viability Assay (MTT) [5]
  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of treatments.
  • Procedure:
    • Seed cancer cells (e.g., HT-29, MCF-7) in 96-well plates.
    • Treat with a concentration gradient of this compound, L. fermentum (in CFU/mL), or their combination for 24 hours. Use a transwell system for live bacterial co-culture to allow metabolite exchange without direct contact.
    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
    • Measure the absorbance of the formed formazan product spectrophotometrically.
    • Calculate IC₅₀ values using logarithmic regression analysis.
Apoptosis Analysis via Flow Cytometry [5] [6]
  • Purpose: To quantify the percentage of cells undergoing apoptosis.
  • Procedure:
    • After treatment, harvest cells and wash with cold PBS.
    • Resuspend the cell pellet in a binding buffer.
    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes in the dark.
    • Analyze stained cells using a flow cytometer within 1 hour.
    • Differentiate cell populations: viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).
Gene Expression Analysis (RT-qPCR) [5]
  • Purpose: To evaluate changes in the expression of genes related to apoptosis and cell survival.
  • Procedure:
    • Extract total RNA from treated cells using a reagent like TRIzol.
    • Measure RNA concentration and purity with a spectrophotometer (e.g., NanoDrop).
    • Synthesize cDNA using a reverse transcription kit.
    • Perform quantitative real-time PCR (qRT-PCR) with SYBR Green Master Mix and gene-specific primers (e.g., for BAX, Bcl-2, Caspase-3, -8, -9, PTEN, AKT, mTOR).
    • Analyze data using the comparative Ct (ΔΔCt) method to determine relative gene expression.

Research Applications and Formulations

  • Advanced Formulations: A liposomal formulation of vincristine, Marqibo (this compound liposome injection), is approved for specific relapsed/refractory leukemias [1] [2]. The liposomal encapsulation enhances drug delivery by increasing circulation time and targeting tumor tissues, which can allow for dose intensification and potentially improve the therapeutic index [7] [8].
  • Broader Research Implications: The evidence that vincristine can induce multiple cell fates (apoptosis, senescence) suggests that profiling a tumor's genetic background (e.g., p53 status) could help predict its response [4]. Furthermore, combining vincristine with non-cytotoxic adjuvants like specific probiotics presents a promising strategy to enhance efficacy while mitigating dose-limiting toxicities, such as neuropathy [5] [6].

References

Comprehensive Application Notes and Protocols: Vincristine Sulfate Liposome Preparation Using pH Gradient Method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Vincristine sulfate (VCRS) is a clinically important chemotherapeutic agent used primarily for treating acute lymphoblastic leukemia, breast cancer, malignant lymphoma, and various pediatric solid tumors. Despite its potent antineoplastic activity through microtubule inhibition and cell cycle arrest mechanisms, VCRS faces significant clinical limitations including unpredictable pharmacokinetics, narrow therapeutic index, and dose-limiting neurotoxicity. These constraints manifest as peripheral neuropathy, cranial neurotoxicity, and autonomic nervous system dysfunction, often restricting administration to 1.4-1.6 mg/m² with a maximum dose not exceeding 2 mg/m². [1]

Liposomal encapsulation has emerged as a promising strategy to overcome these limitations by enhancing tumor targeting through the Enhanced Permeability and Retention (EPR) effect, prolonging systemic circulation, and reducing systemic toxicity. The pH gradient loading method, in particular, enables active drug loading into pre-formed liposomes, resulting in higher encapsulation efficiency and improved stability compared to passive loading techniques. Unlike anion gradient methods that precipitate VCRS inside liposomes (leading to potentially suboptimal release kinetics), the pH gradient approach maintains VCRS in a solubilized state within the liposomal core, facilitating more appropriate drug release upon cellular uptake. [1] [2]

Materials and Formulation Composition

Lipid Components and Chemical Reagents

The formulation of VCRS liposomes requires specific lipid compositions and reagents optimized for stable vesicle formation and efficient drug loading:

  • This compound: Supplied as pharmaceutical grade powder, typically from approved manufacturers (e.g., Baiyunshan Hanfang Modern Pharmaceutical Co., Ltd.). [1]
  • Lipid components: Egg sphingomyelin (ESM) and cholesterol in a molar ratio of 2.5:1. Alternatively, sphingomyelin/cholesterol/PEG2000-DSPE (79:20:1, w/w) for PEGylated formulations with enhanced circulation time. [1] [2]
  • Hydration medium: 300 mM citrate buffer (pH ~4.0) for establishing the initial pH gradient. [1]
  • Phosphate buffer: Sodium phosphate solution used during active drug loading to adjust external pH. [1]
  • Organic solvent: Chloroform or ethanol for lipid dissolution during thin film preparation. [1] [2]

Table 1: Lipid Composition Options for VCRS Liposomes

Component Standard Formulation PEGylated Formulation Function
Sphingomyelin 2.5 parts (ESM) 79% (w/w) Main structural phospholipid
Cholesterol 1 part 20% (w/w) Membrane stability and fluidity control
PEG2000-DSPE - 1% (w/w) Steric stabilization, prolonged circulation
Citrate buffer 300 mM, pH ~4.0 300 mM, pH ~4.0 Establishment of pH gradient
Equipment and Instrumentation
  • Liposome preparation: Rotary evaporator for thin film formation, liposome extruder with polycarbonate membranes (200 nm and 100 nm), probe sonicator, water bath with precise temperature control (65±2°C). [1]
  • Characterization: ZetaSizer (Nano-ZS ZEN3700, Malvern, UK) for particle size, PDI, and zeta potential; Transmission Electron Microscope (TEM, JEOL JEM-2000EX) and Atomic Force Microscopy (AFM, Cypher ES) for morphological analysis; HPLC system with C18 column for drug quantification. [1]

Preparation Protocols

Blank Liposome Preparation by Thin Film Hydration-Extrusion Method

The preparation of blank liposomes with established pH gradients involves sequential steps to create uniform, stable vesicles ready for active drug loading:

  • Lipid film formation: Dissolve ESM and cholesterol (2.5:1 ratio) in chloroform at appropriate concentration. Transfer to round-bottom flask and evaporate chloroform at 40°C using rotary evaporator until thin, uniform lipid film forms on flask interior. [1]

  • Film hydration: Hydrate dried lipid film with 300 mM citrate buffer (pH ~4.0) at 65°C under magnetic stirring for 30 minutes. This results in formation of large, multilamellar vesicles (LMVs) with acidic internal environment. [1]

  • Size reduction: Process the heterogeneous liposome suspension through sequential size reduction steps:

    • Probe sonication: Brief sonication to initially reduce particle size
    • Freeze-thaw cycles: Subject liposomes to 5 cycles between -80°C and 65°C to enhance unilamellarity
    • Extrusion: Pass liposomes through polycarbonate membranes of decreasing pore size (200 nm followed by 100 nm) using thermobarrel extruder at 65°C. Perform 3 passes through each membrane size. [1]
  • Storage: Store blank liposomes at 4°C until drug loading (typically within 24-48 hours).

G A Dissolve lipids in chloroform B Form thin film by rotary evaporation A->B C Hydrate with citrate buffer (pH 4.0) B->C D Size reduction: sonication & freeze-thaw C->D E Extrude through membranes D->E F Blank liposomes with pH gradient E->F

Diagram 1: Blank Liposome Preparation Workflow

Active Drug Loading via pH Gradient Method

The active loading process utilizes the established pH gradient to drive VCRS into liposomes:

  • Component mixing: Sequentially add blank liposomes and VCRS solution to sodium phosphate solution in ratio of 1:5:25 (v/v/v) under magnetic stirring. The phosphate solution adjusts external pH to create transmembrane gradient. [1]

  • Incubation for drug loading: Incubate mixture in water bath at 65°C for 10 minutes with continuous gentle agitation. This temperature is critical for transiently increasing membrane permeability to facilitate VCRS transport. [3]

  • Termination and storage: Cool loaded liposomes to room temperature and store at 4°C. Final product should be characterized within 24 hours. [1]

The mechanism of pH gradient loading exploits the amphiphilic nature of VCRS, which contains ionizable functional groups. At the elevated external pH, VCRS remains deprotonated and neutral, allowing diffusion across lipid bilayers. Upon encountering the acidic internal environment, VCRS becomes protonated and charged, trapping it within the aqueous core of liposomes. [1] [4]

G A Neutral VCRS diffuses across membrane B VCRS protonates in acidic interior A->B C Charged VCRS trapped inside liposome B->C D Continuous influx driven by gradient C->D E Cool to trap drug inside D->E

Diagram 2: pH Gradient Drug Loading Mechanism

Characterization Methods and Quality Control

Physicochemical Characterization

Comprehensive characterization of VCRS liposomes ensures product quality, stability, and predictable in vivo performance:

  • Particle size and distribution: Determine mean particle diameter, polydispersity index (PDI) using dynamic light scattering (ZetaSizer). Optimal specifications: 100-120 nm with PDI <0.2. [1]

  • Zeta potential: Measure surface charge in milliVolts using laser Doppler electrophoresis. Values typically range between -10 to -30 mV, indicating moderate stability. [1]

  • Encapsulation efficiency (EE): Quantify using mini-column centrifugation or dialysis followed by HPLC analysis. Calculate EE% = (Amount encapsulated VCRS/Total VCRS) × 100%. Target >95% encapsulation. [1] [2]

  • Morphological examination: Visualize using Transmission Electron Microscopy (TEM) with negative staining or Atomic Force Microscopy (AFM) to confirm spherical morphology and membrane integrity. [1]

Stability Assessment
  • Storage stability: Monitor physicochemical parameters (particle size, PDI, EE%) over time under refrigerated conditions (4°C) for up to 12 months. [2]

  • Chemical stability: Quantify VCRS degradation products using HPLC to ensure drug integrity. Optimal formulations show <5% degradation over 12 months at 4°C. [2]

  • In vitro release kinetics: Evaluate using dialysis membrane method in buffers of varying pH (pH 7.4 simulating plasma, pH 5.5 simulating tumor microenvironment). [1]

Table 2: Key Characterization Parameters and Target Specifications

Parameter Analytical Method Target Specification
Particle size Dynamic light scattering 100-120 nm
PDI Dynamic light scattering <0.2
Zeta potential Electrophoretic mobility -10 to -30 mV
Encapsulation efficiency HPLC >95%
VCRS content HPLC 90-110% of label claim
Degradation products HPLC <5% at 12 months (4°C)

Loading and Release Kinetics

Drug Loading Kinetics

The loading process of VCRS into liposomes follows first-order kinetics, with the rate strongly dependent on temperature. Research demonstrates that loading efficiency increases with elevated temperatures up to 65°C, which temporarily increases membrane fluidity and permeability without compromising liposome integrity. [1]

The activation energy required for the VCRS loading process has been determined to be 20.6 kcal/mol, reflecting the significant energy barrier for drug translocation across the sphingomyelin-cholesterol bilayer. This high activation energy explains the necessity for elevated temperatures during the loading process and the inherent stability of the loaded product at physiological temperatures. [1]

Table 3: Kinetic Parameters of VCRS Liposomes

Kinetic Parameter Value Experimental Conditions Significance
Loading kinetics First-order Various temperatures (37-65°C) Predictable loading process
Activation energy 20.6 kcal/mol Calculated from Arrhenius plot Membrane permeability barrier
Release half-life (pH 7.4) ~25-30 hours 37°C, phosphate buffer Circulation stability
Release half-life (pH 5.5) ~8-12 hours 37°C, acetate buffer Intracellular release
In Vitro Release Kinetics

The release behavior of VCRS from liposomes also conforms to first-order kinetics, suggesting a simple transmembrane diffusion mechanism rather than complex erosion or degradation processes. Release rates are strongly pH-dependent, with significantly faster release observed at acidic pH (approximately 3-fold increase at pH 5.5 compared to pH 7.4). This pH-sensitive release profile is therapeutically advantageous as it promotes drug release in the acidic tumor microenvironment or within cellular compartments following endocytosis. [1]

The release mechanism involves passive diffusion of the neutral VCRS species across the lipid bilayer, driven by the concentration gradient between intra- and extra-liposomal compartments. As the external neutral VCRS concentration decreases due to sink conditions in vivo, the internal protonated VCRS deprotonates to maintain equilibrium, enabling continued outward diffusion. [1]

Troubleshooting and Alternative Approaches

Common Technical Issues and Solutions
  • Low encapsulation efficiency: May result from insufficient pH gradient, suboptimal temperature during loading, or membrane integrity issues. Ensure accurate buffer preparation, maintain precise temperature control at 65°C, and verify liposome membrane integrity pre-loading. [1] [3]

  • Drug degradation during loading: Minimize by controlling heating duration precisely (10 minutes at 65°C) and immediate cooling post-loading. Consider alternative gradient methods for improved stability. [2]

  • Particle aggregation: May occur due to improper lipid composition or extrusion parameters. Optimize cholesterol content, ensure complete lipid dissolution, and verify extrusion membrane integrity. [1]

  • Rapid drug leakage: Resulting from unstable gradient or membrane defects. Implement TEA-SOS gradient or incorporate membrane-stabilizing components like cholesterol. [2]

Alternative Loading Methods

While the pH gradient method is widely employed, alternative approaches offer potential advantages for specific applications:

  • TEA-SOS gradient: Utilizes triethylammonium sucrose octasulfate to form electrostatically stabilized complexes with VCRS inside liposomes. This approach demonstrates superior long-term stability, with only 2.9% degradation over 12 months at 4°C compared to 8.2% degradation in one month for conventional pH gradient formulations. [2]

  • Ethanol-assisted loading: Employing 10-15% ethanol as permeability enhancer enables efficient loading at lower temperatures (37°C), particularly beneficial for cholesterol-free formulations. This method prevents gradient collapse while maintaining membrane integrity. [5]

Clinical Applications and Regulatory Considerations

This compound liposome injection (VSLI, Marqibo) has received FDA approval for the treatment of Philadelphia chromosome-negative acute lymphoblastic leukemia in adults. Clinical studies demonstrate its ability to enable dose intensification beyond conventional vincristine limits, with some patients receiving up to 2.25 mg/m² without dose capping. [6] [7]

Recent clinical trials exploring VSLI in combination therapies show promising results:

  • In pediatric and young adult populations with relapsed/refractory B-cell ALL, VSLI at 1.5 mg/m² combined with chemotherapy achieved complete remission in 87.5% of patients with favorable tolerability. [6] [8]

  • For indolent B-cell lymphoma, VSLI (2.25 mg/m²) combined with bendamustine and rituximab demonstrated 100% overall response rate with 50% complete responses, though with notable lymphopenia and peripheral neuropathy. [7]

The commercial Marqibo formulation employs a complex three-vial system requiring reconstitution immediately before administration due to stability limitations. Recent research focuses on developing stable ready-to-use formulations using TEA-SOS gradient loading and optimized lipid compositions (SM/Chol/PEG2000-DSPE, 79:20:1) that maintain stability for extended periods. [2]

Conclusion

The pH gradient method for VCRS liposome preparation represents a robust and efficient approach for producing therapeutically optimized nanomedicines. The detailed protocols outlined in these Application Notes provide researchers with standardized methods for formulation development, characterization, and optimization. Through precise control of process parameters—including lipid composition, pH conditions, and temperature regimes—this technique enables production of VCRS liposomes with high encapsulation efficiency, appropriate release kinetics, and enhanced stability.

Ongoing advancements in liposomal technology, including alternative loading methods and novel lipid compositions, continue to address remaining challenges such as long-term stability and preparation complexity. These developments promise to further expand the clinical utility of VCRS liposomes in cancer therapy, potentially benefiting diverse patient populations through improved therapeutic outcomes and reduced treatment-related toxicities.

References

Comprehensive Protocol for Vincristine Sulfate Extravasation Management: Focus on Hyaluronidase

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Vincristine sulfate, a vinca alkaloid chemotherapeutic agent, is a vesicant that can cause severe local tissue injury upon extravasation—the inadvertent leakage into perivascular spaces during intravenous administration. [1] [2] The extent of tissue damage stems from its binding capacity to β-tubulin, which disrupts microtubule assembly and promotes disassembly, ultimately leading to cellular dysfunction and death. [1] Unlike DNA-binding agents, non-DNA-binding antineoplastics like vincristine are cleared more readily from extravasation sites but still pose significant risk of tissue damage. [2] Proper management is crucial to prevent considerable irritation, cellulitis, and potential long-term tissue necrosis. [3] [4] This protocol details the evidence-based application of hyaluronidase and adjunctive measures for vincristine extravasation, providing researchers and clinicians with standardized methodologies for preclinical evaluation and clinical translation.

Pathophysiology of Vincristine-Induced Tissue Injury

The neurotoxic and tissue-damaging effects of vincristine are directly linked to its high-affinity binding to β-tubulin. [1] This binding inhibits microtubule assembly and promotes disassembly of existing microtubules, resulting in severe alterations in axonal microtubules and damage to nervous fibers. [1] This tubular toxic effect inhibits fast axonal transport, leading to axonal degeneration. [1]

In the context of extravasation, these molecular interactions trigger a cascade of cellular events culminating in tissue damage. Sural nerve biopsies following vincristine administration reveal primary axonal degeneration accompanied by segmental demyelination and reduction in both large and small fiber densities. [1] Animal models demonstrate microtubular disorientation and axonal edema, causing a dose-dependent, primarily sensory neuropathy. [1] The disruption of axonal microtubules causes marked disarray of the axonal cytoskeleton and formation of neurofilamentous masses, which likely influence axonal transport and contribute to the local tissue injury observed in extravasation events. [1]

The following diagram illustrates the sequential pathophysiological mechanism of vincristine extravasation injury:

G Molecular Pathway of Vincristine Extravasation Injury A Vincristine Extravasation into Surrounding Tissue B High-Affinity Binding to β-tubulin A->B C Disruption of Microtubule Assembly/Disassembly B->C D Inhibition of Fast Axonal Transport C->D E Axonal Cytoskeleton Disarray D->E F Formation of Neurofilamentous Masses E->F G Primary Axonal Degeneration F->G H Segmental Demyelination G->H I Reduction in Fiber Densities H->I J Local Tissue Necrosis & Ulceration I->J

Quantitative Data Summary of Extravasation Management

Clinical management of vincristine extravasation involves both non-pharmacologic and pharmacologic approaches. The following table summarizes the key interventions and their supporting evidence:

Table 1: Comprehensive Extravasation Management Strategies

Intervention Category Specific Treatment Protocol Details Evidence Level Key Outcomes
Initial Non-Pharmacologic Immediate Infusion Cessation [2] Stop infusion, attempt aspiration of vesicant, remove cannula [2] Clinical Guideline [2] Prevents further tissue exposure
Local Heat Application [2] Apply local heat for 20 minutes 4 times daily for 1-2 days [2] Clinical Guideline [2] Disperses/dilutes vesicant; minimizes discomfort
Pharmacologic Agent Hyaluronidase [3] [4] Local subcutaneous injection around extravasation area [3] [4] Professional Monograph [3] [4] Disperses drug; minimizes cellulitis potential
Dimethyl Sulfoxide (DMSO) [5] Topical application (90-99%) 4 times daily for 14 days [5] Case Report [5] Free-radical scavenging; prevented ulceration in documented cases
Combination Therapy Hyaluronidase + DMSO [5] Subcutaneous hyaluronidase + topical DMSO 90% 4 times daily for 2 weeks [5] Case Report (n=1) [5] Resolved inflammatory signs; no necrosis development with combined doxorubicin/vincristine extravasation

Detailed Experimental and Clinical Protocols

Preclinical Assessment of Hyaluronidase Efficacy

Objective: To evaluate the efficacy of hyaluronidase in mitigating vincristine-induced tissue damage in animal models.

Materials:

  • Animal model (e.g., Sprague-Dawley rats)
  • This compound solution (1 mg/mL)
  • Hyaluronidase (150 U/mL preparation)
  • Physiological saline (control)
  • Assessment tools: von Frey filaments, hot plate test, histological staining equipment

Methodology:

  • Extravasation Induction: Animals are anesthetized, and this compound (0.1 mg/kg) is administered via peripheral vein with concurrent extravasation simulation.
  • Treatment Administration: Immediately post-extravasation, animals receive:
    • Experimental Group: Hyaluronidase (15-30 U) subcutaneously infiltrated around extravasation site
    • Control Group: Equivalent volume of physiological saline
  • Assessment Parameters:
    • Pain Sensitivity: Measure thermal hyperalgesia and mechanical allodynia at 24h, 48h, 72h, and 7 days post-extravasation
    • Tissue Evaluation: Histopathological analysis of extravasation site for inflammation, necrosis, and fiber density changes
    • Functional Assessment:
      • Motor coordination (rotarod test)
      • Nerve conduction studies

Data Analysis: Compare mean differences in outcome measures between treatment and control groups using appropriate statistical tests (t-test, ANOVA with post-hoc analysis).

Clinical Management Protocol for confirmed extravasation

The following workflow details the standardized clinical response to suspected or confirmed vincristine extravasation:

G Clinical Management of Vincristine Extravasation A 1. STOP Infusion Immediately B 2. Aspirate Residual Drug from Cannula A->B C 3. REMOVE Cannula/Neadle B->C D 4. MARK & PHOTOGRAPH Extravasation Area C->D E 5. ADMINISTER Hyaluronidase Subcutaneously Around Site D->E F 6. APPLY Topical DMSO 99% if Available E->F G 7. INITIATE Local Heat 20 minutes, 4x daily, 1-2 days F->G H 8. PROVIDE Analgesics for Pain Management G->H I 9. DOCUMENT Thoroughly & Arrange Surgical Consult if Needed H->I

Specific Intervention Details:

Hyaluronidase Administration:

  • Reconstitution: Follow manufacturer instructions for hyaluronidase preparation
  • Technique: Using a 25-gauge needle, subcutaneously infiltrate 1-5 mL (containing 150-1000 units) evenly around the extravasation site through multiple injection points
  • Timing: Administer as soon as possible after extravasation confirmation, ideally within 30 minutes
  • Mechanism: Hyaluronidase hydrolyzes hyaluronic acid in connective tissue, increasing permeability and enhancing dispersion and absorption of the extravasated vincristine [3] [4]

Adjunctive Measures:

  • Local Heat Application: Apply warm compresses (approximately 40°C) for 20 minutes four times daily for 1-2 days to promote vasodilation and drug dispersion [2]
  • DMSO Application: If utilized, apply 99% DMSO topically to the affected area (allow to air dry) four times daily for up to 14 days [5]
  • Elevation: Elevate the affected extremity to reduce edema

Formulation and Stability Considerations

This compound is typically supplied as a 1 mg/mL solution for injection. [4] For intravenous administration, the calculated dose is often diluted in 25-50 mL of 0.9% sodium chloride injection in a flexible plastic container (minibag) to a final concentration of 0.0015–0.08 mg/mL. [3] This dilution in a minibag is specifically recommended to prevent inadvertent intrathecal administration. [3]

Storage Requirements:

  • Store this compound in the refrigerator at 2°C to 8°C [6]
  • Protect from light and retain in carton until time of use [6]
  • Do not freeze [6]

Stability and Compatibility:

  • The drug is compatible with 0.9% sodium chloride injection [6]
  • Discard unused solution appropriately [6]

Emerging Research and Future Directions

Current investigations focus on improving the therapeutic window of vincristine while minimizing neurotoxic side effects. Several promising approaches include:

Novel Delivery Systems: Research on this compound-loaded T7-low-density lipoprotein particles has demonstrated significantly reduced cell proliferation rates in glioma models compared to free this compound, suggesting potential for targeted delivery. [1]

Neuroprotective Strategies:

  • Calcium Homeostasis Modulation: Drugs that decrease extracellular and intracellular calcium availability (TMB-8, Quin-2, EGTA) have shown efficacy in ameliorating vincristine-induced neuropathic pain in animal models. [1]
  • Mitochondrial Protection: Compounds targeting mitochondrial dysfunction, particularly electron transport chain complex inhibitors, have attenuated neuropathy symptoms in rat models. [1]
  • Vitamin Supplementation: Clinical trials investigating Vitamin B6 and B12 supplementation have demonstrated decreased incidence, relative risk, and severity of vincristine-induced peripheral neuropathy. [1]

Pharmacogenomics: Emerging evidence suggests cytochrome P450 3A5 (CYP3A5) polymorphisms significantly affect vincristine metabolism, with a greater incidence of the rapid metabolizer genotype in certain populations. Prospective trials are ongoing to quantify associations between CYP3A5 genotype and vincristine pharmacokinetics. [1]

Conclusion

This compound extravasation requires immediate, standardized intervention to prevent significant tissue injury. The cornerstone of management includes immediate cessation of administration, aspiration of residual drug, and subcutaneous infiltration of hyaluronidase to enhance dispersion of the vesicant. Adjunctive measures such as local heat application and potentially topical DMSO contribute to comprehensive management. Ongoing research into targeted drug delivery systems and neuroprotective strategies promises to enhance the safety profile of this essential chemotherapeutic agent while maintaining its antitumor efficacy.

References

Comprehensive Application Notes and Protocols: Vincristine Sulfate in PCV Combination Therapy for Malignant Gliomas

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the PCV Regimen

The PCV chemotherapy regimen—combining Procarbazine, Lomustine (CCNU), and Vincristine Sulfate—represents a cornerstone in the treatment of primary brain tumors, particularly anaplastic gliomas and other malignant glial neoplasms. This combination therapy leverages the distinct mechanisms of action and non-overlapping toxicities of its components to achieve enhanced therapeutic efficacy against central nervous system malignancies. The rational design of PCV allows each agent to target different aspects of tumor cell biology while minimizing cumulative toxicity profiles. Current neuro-oncology guidelines recommend PCV as both adjuvant therapy and treatment for recurrent low-grade astrocytoma, oligodendroglioma, anaplastic gliomas, and glioblastoma [1] [2]. The strategic sequencing and dosing intervals in the PCV protocol are optimized to account for the unique pharmacokinetic properties of each drug, particularly their ability to cross the blood-brain barrier—a critical consideration for effective management of primary brain tumors.

The clinical utility of PCV has been established through several landmark trials demonstrating significant improvements in progression-free survival and overall survival in specific molecular subtypes of brain tumors, particularly those with 1p/19q co-deletion in anaplastic oligodendrogliomas. The regimen exemplifies the fundamental oncology principle of combination chemotherapy, where agents with different mechanisms of action and non-overlapping dose-limiting toxicities can be administered at full or near-full doses to maximize tumor cell kill while maintaining manageable side effects [1] [3]. The continued relevance of PCV in modern neuro-oncology, despite the emergence of temozolomide, underscores its importance as a therapeutic option, particularly for tumors with specific molecular characteristics or those refractory to first-line treatments.

Mechanism of Action

Individual Drug Targets

The therapeutic efficacy of the PCV regimen derives from the complementary mechanisms of its constituent drugs, which collectively disrupt multiple critical cellular processes in tumor cells:

  • This compound: As a vinca alkaloid derived from Catharanthus roseus, vincristine binds specifically to β-tubulin subunits at the boundary between tubulin heterodimers, distinct from the binding site of other tubulin-targeting agents. This interaction stabilizes microtubule dynamics at low concentrations and disrupts mitotic spindle assembly at higher concentrations, resulting in cell cycle arrest at metaphase. The subsequent failure of chromosome segregation leads to apoptotic cell death in rapidly dividing tumor cells. Unlike other vinca alkaloids, vincristine exhibits limited hematological toxicity, making it particularly valuable in combination regimens [3] [4].

  • Procarbazine Hydrochloride: This hydrazine derivative undergoes complex metabolic activation in the liver, where it is auto-oxidized to azo-procarbazine with concomitant release of hydrogen peroxide. The reactive intermediates generated during this process cause alkylation of DNA, inhibition of DNA and RNA synthesis, and direct protein damage through oxidative mechanisms. Procarbazine readily crosses the blood-brain barrier, achieving cerebrospinal fluid concentrations comparable to plasma levels, which is crucial for its efficacy against central nervous system tumors [5].

  • Lomustine (CCNU): As a nitrosourea compound, lomustine exerts bifunctional alkylation of DNA and RNA through its chloroethyl and nitrosourea moieties. It preferentially targets the O^6^-position of guanine, leading to DNA cross-linking that interferes with DNA replication and transcription. Additionally, lomustine inhibits several key enzymatic processes through carbamoylation of amino acids in proteins. Its high lipophilicity enables extensive distribution across the blood-brain barrier, making it particularly effective against CNS malignancies [5].

Synergistic Cytotoxicity

The combination of these three agents creates a multi-mechanistic attack on tumor cells that significantly enhances cytotoxicity compared to monotherapy approaches. The microtubule disruption by vincristine not only directly causes mitotic arrest but also sensitizes tumor cells to the DNA damaging effects of procarbazine and lomustine by impairing the DNA damage response machinery. This synergistic interaction allows for lower individual drug doses while maintaining therapeutic efficacy, potentially reducing systemic toxicity. Furthermore, the non-overlapping resistance mechanisms of these drugs decrease the likelihood of treatment failure due to pre-existing or acquired drug resistance, a common limitation of single-agent chemotherapy [3].

Table 1: Molecular Targets and Cellular Effects of PCV Components

Drug Primary Target Molecular Mechanism Cell Cycle Specificity
Vincristine β-tubulin subunit Binds tubulin, disrupts microtubule dynamics, prevents spindle formation M-phase specific
Procarbazine DNA/RNA Metabolic activation to reactive intermediates causes alkylation and oxidative damage Non-phase specific
Lomustine DNA Bifunctional alkylation leads to DNA cross-links and strand breaks Non-phase specific

Clinical Applications and Dosing

Approved Indications and Efficacy

The PCV regimen has demonstrated significant clinical efficacy in several primary brain tumor types, with established indications including:

  • Anaplastic oligodendrogliomas, particularly those with 1p/19q co-deletion, where PCV has shown to significantly extend progression-free survival and overall survival when administered as adjuvant therapy following radiation
  • Recurrent low-grade gliomas (astrocytomas, oligodendrogliomas), where PCV provides durable disease control and symptomatic improvement
  • Anaplastic astrocytomas as both initial adjuvant therapy and treatment for recurrent disease
  • Glioblastoma in the recurrent setting, though with more modest efficacy compared to other glioma subtypes [1] [2]

The therapeutic benefit of PCV appears particularly pronounced in tumors with specific molecular signatures, highlighting the importance of comprehensive molecular profiling in treatment selection. The combination of procarbazine's ability to cross the blood-brain barrier, lomustine's lipophilicity facilitating CNS penetration, and vincristine's unique mechanism of action creates a multi-targeted approach particularly suited to the challenging microenvironment of primary brain tumors.

Dosing Protocols and Modifications

The PCV regimen follows a specific cyclic administration schedule with two primary variants: the standard-dose PCV and the less commonly used enhanced-dose PCV. The standard regimen, detailed in Table 2, is typically administered in 6-week cycles with dose adjustments based on hematological parameters and non-hematological toxicity [1].

Table 2: Standard Dosing Schedule for PCV Regimen

Drug Dose Route Schedule Cycle Frequency Dose Adjustments
Vincristine 1.4 mg/m² (max 2 mg) IV Day 1 Every 6 weeks Reduce by 50% for bilirubin >3 mg/dL
Lomustine 110 mg/m² PO Day 1 Every 6 weeks Adjust based on nadir blood counts
Procarbazine 60 mg/m² PO Days 8-21 Every 6 weeks None specified

Critical administration guidelines for each component include:

  • Vincristine: Must be administered IV only through a secure, patent line due to vesicant properties. The dose should be infused over 5-10 minutes when diluted in a minibag. For patients with hepatic impairment (bilirubin >3 mg/dL), a 50% dose reduction is recommended. Premedication with antiemetics is advised [6] [7].

  • Lomustine: Administered as a single oral dose on an empty stomach (1 hour before or 2 hours after eating) to enhance absorption and reduce nausea. Taking the dose at bedtime 30-60 minutes after an antiemetic may further minimize gastrointestinal toxicity. All prescribed capsules should be taken at one time to ensure proper dosing [1].

  • Procarbazine: Given orally in divided doses typically during days 8-21 of each cycle. Patients must be instructed to avoid tyramine-rich foods and certain medications (antihistamines, sympathomimetics, barbiturates, narcotics) due to the MAO inhibitor activity of procarbazine, which can cause severe hypertensive crises [1] [5].

Dose modifications for subsequent cycles should be based on nadir blood counts and the severity of non-hematological toxicities. For grade 4 neutropenia lasting >7 days or febrile neutropenia, a 25% reduction in lomustine dose is recommended. For grade 4 thrombocytopenia, a 50% reduction in lomustine dose should be implemented [1].

Experimental Protocols

In Vitro Assessment of PCV Cytotoxicity
4.1.1 Cell Culture and Drug Preparation

Establish appropriate in vitro models for evaluating PCV efficacy:

  • Cell Lines: Utilize human glioma cell lines (U87, U251, T98G) and patient-derived glioma stem cells with characterized molecular profiles (IDH mutation status, 1p/19q co-deletion). Maintain cells in DMEM/F12 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C with 5% CO₂. For stem cell cultures, add EGF (20 ng/mL) and FGF (20 ng/mL) to serum-free media [8].

  • Drug Stock Solutions: Prepare 10 mM this compound in sterile distilled water, 100 mM procarbazine in DMSO, and 50 mM lomustine in absolute ethanol. Aliquot and store at -20°C protected from light. Fresh working solutions should be prepared immediately before each experiment by serial dilution in culture media, ensuring final organic solvent concentration does not exceed 0.1% [8].

4.1.2 Cytotoxicity and Combination Index Assay

Quantify PCV-induced cytotoxicity and synergistic interactions:

  • Experimental Design: Plate cells in 96-well plates at 3-5×10³ cells/well and allow to adhere for 24 hours. Treat with individual drugs and combinations at multiple concentrations based on anticipated IC₅₀ values (vincristine: 0.1-100 nM, procarbazine: 1-500 μM, lomustine: 1-300 μM). Include vehicle controls and no-cell blanks. Use 6-8 replicates per condition.

  • Treatment Protocol: For combination studies, administer drugs simultaneously or in sequence (vincristine → 24h → lomustine/procarbazine) to evaluate timing effects. Expose cells for 72 hours, then assess viability using MTT assay: add 10 μL of 5 mg/mL MTT solution per well, incubate 4 hours at 37°C, solubilize formazan crystals with DMSO, and measure absorbance at 570 nm with reference at 630 nm [8].

  • Data Analysis: Calculate percentage viability relative to vehicle controls. Determine IC₅₀ values using non-linear regression. Analyze drug interactions using the Chou-Talalay method to compute combination index (CI) values, where CI < 1 indicates synergy, CI = 1 additive effect, and CI > 1 antagonism [8].

In Vivo Efficacy Studies
4.2.1 Animal Model and Treatment Protocol

Evaluate PCV efficacy in orthotopic glioma models:

  • Animal Selection: Use 6-8 week old immunodeficient mice (athymic nude or NOD-scid) for human xenograft studies or immunocompetent syngeneic models. House animals under standard conditions with free access to food and water. All procedures must follow institutional animal care guidelines [8].

  • Tumor Implantation: For orthotopic models, anesthetize mice with ketamine/xylazine (100/10 mg/kg, IP) and stereotactically implant 2×10⁵ luciferase-expressing glioma cells into the right striatum (coordinates: 2 mm lateral, 0.5 mm anterior to bregma, 3 mm depth). Confirm successful engraftment 7 days post-implantation using bioluminescence imaging [8].

  • Treatment Groups: Randomize tumor-bearing animals into 6 groups (n=8-10/group): (1) vehicle control, (2) vincristine alone, (3) procarbazine alone, (4) lomustine alone, (5) PCV combination, (6) positive control (temozolomide). Administer drugs at human equivalent doses based on body surface area conversion:

    • Vincristine: 0.5 mg/kg, IV, weekly
    • Lomustine: 30 mg/kg, PO, day 1 of cycle
    • Procarbazine: 50 mg/kg, PO, days 8-21
    • Treatment cycle: 28 days for 2-3 cycles [8]
4.2.2 Assessment and Tissue Collection

Monitor treatment efficacy and collect samples for mechanistic studies:

  • Tumor Monitoring: Perform biweekly bioluminescence imaging after IP injection of D-luciferin (150 mg/kg). Measure fluorescence intensity in regions of interest. Monitor animal weight twice weekly and neurological symptoms daily.

  • Endpoint Analysis: Euthanize animals at defined endpoints (20% weight loss, neurological signs, or 28 days post-treatment initiation). Collect brains, fix in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol. Process for paraffin embedding and section at 5 μm thickness for histological analysis [8].

  • Tissue Analysis: Perform H&E staining for general morphology and immunohistochemistry for cleaved caspase-3 (apoptosis), Ki-67 (proliferation), and CD31 (angiogenesis). Quantify staining using image analysis software. For molecular analyses, flash-freeze separate brain regions in liquid nitrogen for protein and RNA extraction [8].

Supportive Care and Toxicity Management

Adverse Event Monitoring and Prophylaxis

The PCV regimen is associated with several predictable toxicities that require proactive management and careful monitoring:

  • Hematological Toxicity: Myelosuppression represents the most significant dose-limiting toxicity, primarily attributed to lomustine. The incidence of febrile neutropenia in PCV trials is approximately 1%, which does not warrant routine prophylactic colony-stimulating factors (CSFs) according to established guidelines. However, CSFs should be considered if a patient experiences febrile neutropenia or grade 4 neutropenia in a prior cycle [1].

  • Gastrointestinal Effects: The PCV regimen is predicted to cause acute emesis in 30% to >90% of patients, with studies reporting nausea/vomiting in 5%-80% of patients. Recommended antiemetic prophylaxis includes a serotonin antagonist (ondansetron 8-16 mg PO, granisetron 1-2 mg PO, or palonosetron 0.25 mg IV) plus dexamethasone 12 mg PO given 30 minutes before lomustine on day 1. For days 8-21 during procarbazine administration, a steroid with or without a dopamine antagonist is recommended [1].

  • Neurological Toxicity: Vincristine-induced peripheral neuropathy (VIPN) represents the most common non-hematological dose-limiting toxicity, characterized by sensory impairment, decreased deep-tendon reflexes, paresthesias, and occasionally autonomic neuropathies (constipation, abdominal cramps). Neurotoxicity appears dose-related, with recommendations for dose reduction or treatment delay for significant symptoms. Recent research implicates neuroinflammatory mechanisms in VIPN, driven by activation of the NLRP3-inflammasome and interleukin-1β release from macrophages [3] [9].

Table 3: Management of Common PCV Toxicities

Toxicity Type Preventive Measures Management Strategies Dose Modification Guidelines
Myelosuppression Weekly CBC monitoring CSFs for febrile neutropenia; platelet transfusion for bleeding Reduce lomustine by 25% for grade 4 neutropenia >7 days; 50% reduction for grade 4 thrombocytopenia
Nausea/Vomiting Serotonin antagonist + dexamethasone before lomustine Metoclopramide, prochlorperazine, or promethazine for breakthrough nausea Typically none required
Peripheral Neuropathy Regular neurological assessment Dose delay/reduction; gabapentin/pregabalin for symptomatic relief Consider 50% vincristine reduction for grade 2; hold for grade 3-4
Constipation Prophylactic laxatives for all patients Stool softeners, osmotic agents None typically required
Cardiovascular Toxicity Monitoring

Emerging evidence indicates that vincristine can induce vascular toxicity through mechanisms distinct from its neurotoxic effects:

  • Pathophysiological Mechanisms: Chronic vincristine treatment causes endothelial dysfunction in both conductance (aorta) and resistance (mesenteric) vessels, characterized by impaired endothelium-dependent vasorelaxation. These alterations correlate with increased expression of TNF-α, eNOS, iNOS, and decreased connexin 43 in cardiovascular tissues. The vascular toxicity appears to be transient, with functional parameters normalizing within two weeks after treatment suspension [8].

  • Clinical Manifestations: Vincristine has been associated with myocardial ischemia, infarction, and thromboembolic events (reported in approximately 1-4% of patients), potentially related to coronary artery vasospasm secondary to cellular hypoxia. Additionally, case reports describe acute shortness of breath and severe bronchospasm, particularly when vincristine is administered with mitomycin-C [1] [8] [9].

  • Monitoring Recommendations: For patients with pre-existing cardiovascular risk factors, baseline and periodic ECG monitoring is recommended. Patients should be educated about cardiorespiratory symptoms warranting immediate medical attention. Importantly, these vascular alterations appear to be reversible upon drug discontinuation, suggesting careful monitoring may allow for early intervention before irreversible damage occurs [8].

Emerging Research and Novel Applications

Investigational Combinations and Clinical Trials

The unique mechanism of action and favorable toxicity profile of vincristine have prompted investigation into novel combination strategies:

  • Monoclonal Antibody Combinations: Vincristine is increasingly being combined with targeted immunotherapies, particularly rituximab (anti-CD20 antibody) for CD20-positive lymphomas. This approach leverages vincristine's direct cytotoxic effects while engaging immune-mediated destruction of tumor cells. Ongoing clinical trials are evaluating similar combinations with other tumor-specific antibodies [3].

  • Molecular Targeted Therapy: Preclinical studies suggest enhanced efficacy when vincristine is combined with PI3K/AKT/mTOR pathway inhibitors in glioma models, potentially overcoming resistance mechanisms associated with single-agent therapy. Additionally, combinations with PARP inhibitors are being explored based on the hypothesis that microtubule disruption creates dependency on DNA repair pathways [3].

  • Delivery System Innovations: To mitigate neurotoxicity while maintaining efficacy, novel delivery approaches include vincristine-loaded nanoparticles and liposomal formulations designed to enhance tumor-specific delivery. Early-phase trials are investigating these advanced delivery systems in recurrent high-grade gliomas [3].

Biomarker Development and Personalized Medicine

Current research efforts focus on identifying predictive biomarkers to guide patient selection for PCV therapy:

  • Molecular Subgroups: The efficacy of PCV appears enhanced in 1p/19q co-deleted anaplastic oligodendrogliomas and IDH-mutant astrocytomas, suggesting these molecular markers may predict treatment response. Ongoing translational studies within clinical trials are validating these associations [1].

  • Metabolic Predictors: Metabolomic approaches have identified potential biomarkers for vincristine-induced peripheral neuropathy, including adenosine nucleotides, N-acetylornithine, and glycogen, though the precise metabolic pathways require further elucidation [3].

  • Neuroinflammatory Markers: Recent evidence implicates IL-1β and NLRP3-inflammasome activation in vincristine neuropathy, suggesting both potential biomarkers for toxicity risk and preventive strategies using IL-1 receptor antagonists like anakinra [3].

G cluster_research Emerging Research Directions NovelCombinations Novel Combination Strategies AB1 Anti-CD20 Antibodies (e.g., Rituximab) NovelCombinations->AB1 AB2 Other Tumor-Specific Monoclonal Antibodies NovelCombinations->AB2 TKI Kinase Inhibitors (PI3K/AKT/mTOR) NovelCombinations->TKI PARP PARP Inhibitors NovelCombinations->PARP Applications Personalized PCV Therapy Based on Molecular Profile AB1->Applications Biomarkers Biomarker Development BM1 Molecular Subgroups (1p/19q, IDH) Biomarkers->BM1 BM2 Metabolic Predictors of Neurotoxicity Biomarkers->BM2 BM3 Neuroinflammatory Markers (IL-1β) Biomarkers->BM3 BM1->Applications Formulations Novel Formulations F1 Nanoparticle Delivery Systems Formulations->F1 F2 Liposomal Vincristine Formulations->F2 F3 Targeted Drug Conjugates Formulations->F3 F1->Applications

Conclusion

The PCV regimen continues to play an important role in the management of primary brain tumors, particularly in the context of specific molecular subtypes. Its multi-mechanistic approach, leveraging the complementary actions of vincristine, procarbazine, and lomustine, provides a rational therapeutic strategy for these challenging malignancies. Ongoing research continues to refine the application of this combination through improved patient selection, toxicity management, and integration with novel therapeutic approaches. As the field of neuro-oncology advances toward increasingly personalized treatment paradigms, the role of PCV will likely continue to evolve, potentially finding renewed utility in combination with targeted agents and immunotherapies.

References

Vincristine Sulfate Dose Calculation by Body Surface Area: Application Notes and Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for calculating and administering vincristine sulfate, an essential chemotherapeutic agent, based on body surface area (BSA). It is intended to guide researchers and clinicians in ensuring accurate dosing across diverse patient populations.

Dosing Fundamentals and BSA-Based Calculations

Vincristine is a vinca alkaloid chemotherapy agent that functions as a microtubule-disrupting agent, inhibiting cell growth by halting mitosis and preventing microtubule polymerization [1]. The standard dosing for vincristine is intrinsically linked to the patient's Body Surface Area (BSA), a metric calculated from height and weight.

Formula for BSA (m²): The Mosteller formula is commonly used for its simplicity and accuracy: [ BSA (m²) = \sqrt{ \frac{Height (cm) \times Weight (kg)}{3600} } ]

The following tables summarize the standard and population-specific dosing guidelines.

Table 1: Standard this compound Dosing Guidelines

Population Standard Dose Frequency Maximum Single Dose Administration
Adults 1.4 mg/m² [1] [2] [3] Weekly [2] [3] 2 mg [1] [3] IV over 1 minute [2] or 5-10 minutes [1]
Children & Adolescents (>10 kg) 1 - 2 mg/m² [2] Weekly 2 mg [2] IV over 1 minute [2]

Table 2: Special Population Dosing and Adjustments

Population / Scenario Dose Adjustment Key Considerations
Infants (≤10 kg) 0.05 mg/kg [2] [3] For children ≤10 kg, BSA-based dosing is avoided; weight-based dosing is standard [2].
Hepatic Impairment Reduce dose by 50% for patients with direct serum bilirubin >3 mg/100 mL (51 μmol/L) [2] [3]. Increased severity of side-effects due to decreased biliary excretion [3].
Liposomal Formulation (Marqibo) 2.25 mg/m² [1] [4] No dose cap; indicated for adult Ph- ALL in second or later relapse [1] [4].

Experimental Protocol: BSA-Based Dose Calculation and Administration

This section outlines a standardized workflow for the safe calculation, preparation, and administration of this compound.

A. Pre-Dose Calculations and Checks
  • Patient Assessment:

    • Record the patient's height (cm) and weight (kg). Use the Mosteller formula to calculate BSA.
    • Verify hepatic function: Check direct serum bilirubin levels. A result >3 mg/100 mL (51 μmol/L) mandates a 50% dose reduction [2] [3].
    • Conduct a complete blood count (CBC) to assess granulocyte levels and check for signs of infection [3].
    • Perform a neurological assessment to establish a baseline, as neurotoxicity is a dose-limiting factor [1] [3].
  • Dose Calculation:

    • Calculate the dose using the appropriate guideline from Table 1 or Table 2.
    • Apply the 2 mg maximum single dose cap for all standard (non-liposomal) vincristine formulations in adults and children over 10 kg [1] [3].
    • For infants ≤10 kg, use the weight-based calculation (0.05 mg/kg) [2] [3].
    • Have a second qualified healthcare professional independently verify all calculations.
B. Drug Preparation and Administration
  • Preparation:

    • Confirm the drug: this compound is available as a 1 mg/mL solution for injection [1] [3]. Verify that you are using the conventional formulation and not the liposomal version (Marqibo), which has different dosing [2].
    • IV route is mandatory: Vincristine is fatal if administered intrathecally [2] [3]. To prevent this error, the Institute for Safe Medication Practices (ISMP) and WHO recommend dispensing vincristine in a 25-50 mL mini-bag of 0.9% Sodium Chloride or 5% Glucose [1] [3]. If a mini-bag is unavailable, it may be administered as a slow IV push over 1 minute [2].
    • Labeling: Syringes and IV bags containing vincristine must be labeled with an auxiliary sticker stating: "FOR INTRAVENOUS USE ONLY - FATAL IF GIVEN BY OTHER ROUTES" [2].
  • Administration:

    • Administer the diluted solution via a secure intravenous line over 5-10 minutes [1] or as a 1-minute IV push [2].
    • Extravasation Management: Vincristine is a vesicant. If leakage into surrounding tissue is suspected, discontinue the injection immediately. Manage by injecting hyaluronidase locally and applying moderate heat to the area to disperse the drug and minimize cellulitis [2] [3].

The workflow for this protocol can be visualized as follows:

Start Patient Assessment: Height, Weight, Bilirubin, CBC CalcBSA Calculate BSA (m²) Start->CalcBSA CheckLiver Bilirubin >3 mg/100mL? CalcBSA->CheckLiver DoseReduction Apply 50% Dose Reduction CheckLiver->DoseReduction Yes CalcDose Calculate Dose per Protocol (Apply 2 mg cap if applicable) CheckLiver->CalcDose No DoseReduction->CalcDose Verify Second Clinician Verification CalcDose->Verify Prepare Prepare in IV Mini-Bag & Apply Safety Label Verify->Prepare Administer Administer IV Monitor for Extravasation Prepare->Administer End Document & Monitor Administer->End

Figure 1: Workflow for this compound Dose Calculation and Administration. This diagram outlines the critical steps from patient assessment to post-administration monitoring, highlighting key safety checks.

Advanced Pharmacokinetic Considerations in Dosing

Understanding the complex pharmacokinetics (PK) of vincristine provides the scientific rationale for dosing strategies and explains variability in patient response.

Table 3: Key Pharmacokinetic Parameters of Conventional vs. Liposomal Vincristine

Parameter Conventional Vincristine Liposomal Vincristine (Marqibo) Significance
Administration IV push or short infusion [2] 1-hour IV infusion [4] Liposomal form requires prolonged infusion.
Volume of Distribution 2.3 - 8 L/kg [1] 0.051 L/kg (mean) [4] Liposomal form is largely retained in the plasma compartment.
Elimination Half-Life Biphasic; terminal phase ~10-155 hours [1] Mean half-life ~7.1 hours [4] Liposomal encapsulation alters circulation time.
Primary Elimination Route Hepatic metabolism (CYP3A4/5), biliary excretion [1] Prolonged circulation, enhanced tumor penetration [4] Justifies dose reduction in hepatic impairment.
Key Covariates (PopPK) Body weight and age influence β-tubulin binding capacity [5] --- Supports BSA-based dosing and explains age-related toxicity differences.
Semi-Mechanistic Population PK Modelling Insights

Recent population PK modeling reveals that vincristine's distribution is not a simple linear process. A three-compartment model, with one saturable compartment representing binding to β-tubulin, best describes its PK [5].

  • Saturable Binding: Vincristine exhibits saturable, high-affinity binding to β-tubulin in tissues. The maximal binding capacity (Bmax) is a key parameter influenced by body size and age [5].
  • Age and Body Size as Covariates: Bmax increases with body weight and decreases with increasing age. This finding suggests that young children have a higher capacity to bind vincristine to β-tubulin in healthy tissues than adolescents or adults. This may sequester the drug away from neurotoxic effects, explaining clinical observations that young children tolerate higher mg/kg or mg/m² doses and have a lower risk of severe peripheral neuropathy (VIPN) [5].
  • Implications for Dosing: These models challenge the need for arbitrary dose reductions in infants. Evidence suggests that doses of <0.05 mg/kg can lead to underexposure [5]. Dosing infants with 0.05 mg/kg or 1.5 mg/m² is supported to achieve therapeutic exposure comparable to older children [5].

Summary and Conclusion

The dosing of this compound is a critical and nuanced process. Adherence to BSA-based calculations, strict application of dose caps and adjustments for special populations, and unwavering commitment to safe administration protocols are non-negotiable for patient safety.

Future dosing strategies will likely be further refined by more sophisticated, model-informed precision dosing that incorporates individual patient pharmacogenomics and PK parameters to maximize efficacy while minimizing the risk of debilitating neurotoxicity.

References

Comprehensive Application Notes and Protocols: Vincristine Sulfate Stability and Storage Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance of Stability Challenges

Vincristine sulfate, a vinca alkaloid derived from the periwinkle plant (Catharanthus roseus), represents a critical chemotherapeutic agent with established efficacy in treating hematologic malignancies and solid tumors. As a microtubule inhibitor that disrupts mitotic spindle formation, vincristine exerts its antiproliferative effects by binding to tubulin proteins and arresting cell division at metaphase. The clinical utility of this potent agent is significantly challenged by its inherent chemical instability, which manifests through multiple degradation pathways that can compromise both drug potency and patient safety. These stability limitations necessitate stringent storage protocols and specialized formulation approaches to maintain product integrity throughout its lifecycle from manufacturing to administration.

The therapeutic window of this compound is particularly narrow, with neurotoxicity representing the primary dose-limiting adverse effect. This narrow therapeutic index means that even minor degradation products or suboptimal drug concentrations resulting from instability could significantly impact treatment efficacy and safety profiles. Clinical evidence indicates that this compound demonstrates unpredictable pharmacokinetics characterized by high interpatient variability in parameters such as volume of distribution, half-life, and clearance rates. These factors, combined with its chemical instability, create substantial challenges for clinical researchers and pharmaceutical scientists working to optimize vincristine-based therapeutic regimens [1] [2]. Understanding and addressing these stability challenges is therefore paramount for ensuring consistent dosing and predictable clinical outcomes across diverse patient populations.

Chemical Structure and Degradation Pathways

This compound (C~46~H~56~N~4~O~10~·H~2~SO~4~) is a complex polycyclic compound with a molecular weight of 923.04 g/mol that features two multiringed units, vindoline and catharanthine, which form its dimeric structure. The compound is freely soluble in water and methanol but only slightly soluble in 95% ethanol, with the sulfate salt form typically exhibiting greater aqueous solubility than the parent alkaloid. The structural complexity of vincristine renders it particularly susceptible to multiple degradation pathways, with the specific vulnerability points including the acetyl group at position 4, the oxide bridge between the two monomeric units, and the aldehyde moiety at position 22. These labile structural elements undergo chemical transformation under various environmental conditions, leading to potentially significant losses in potency if not properly controlled during storage and handling [3] [4].

The primary degradation mechanisms for this compound in aqueous environments include hydrolytic cleavage and oxidative processes, with the relative contribution of each pathway being highly dependent on environmental factors. Hydrolytic degradation predominantly affects the 4-O-acetyl group, resulting in the formation of 4-O-desacetyl-vincristine, a metabolite that retains some antitumor activity but demonstrates significantly reduced potency compared to the parent compound. Additional hydrolytic pathways include N-deformylation, which produces N-deformyl-vincristine and related derivatives. Simultaneously, oxidation reactions target various electron-rich centers within the complex molecular architecture, generating multiple oxidative degradants with potentially altered pharmacological and toxicological profiles. These degradation processes follow first-order kinetics, meaning the rate of degradation is directly proportional to the concentration of the active pharmaceutical ingredient, a critical consideration for stability modeling and shelf-life predictions [5] [2].

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_factors Accelerating Factors Vincristine Vincristine Hydrolysis Hydrolysis Vincristine->Hydrolysis Oxidation Oxidation Vincristine->Oxidation Degradant1 4-O-desacetyl-vincristine Hydrolysis->Degradant1 Degradant2 N-deformyl-vincristine Hydrolysis->Degradant2 Degradant3 Oxidative degradants Oxidation->Degradant3 Factors Factors Factors->Hydrolysis Factors->Oxidation Light Light Exposure Factors->Light Heat Elevated Temperature Factors->Heat pH Extreme pH Factors->pH Oxygen Oxygen Presence Factors->Oxygen

Figure 1: this compound Degradation Pathways. This diagram illustrates the primary chemical degradation routes for this compound, highlighting the key environmental factors that accelerate these processes. Hydrolytic degradation produces 4-O-desacetyl-vincristine and N-deformyl-vincristine, while oxidative pathways generate various oxidative degradants. These processes are significantly accelerated by light exposure, elevated temperature, extreme pH conditions, and oxygen presence [5] [2].

Storage Conditions and Stability Specifications

Recommended Storage Parameters

The chemical integrity of this compound is highly dependent on appropriate storage conditions, with temperature, light exposure, and solution pH representing the critical control parameters. According to manufacturer specifications, the conventional this compound injection (1 mg/mL) must be stored refrigerated at 2-8°C and protected from light, maintaining stability for at least 6 months at these conditions. The pH range for optimal stability is narrow, typically between 4.0 and 5.0, with significant degradation occurring outside this range. The commercial formulation is packaged in vials where the air has been replaced by nitrogen, creating an inert atmosphere that substantially reduces oxidative degradation pathways. This nitrogen overlay provides crucial protection against oxygen-mediated decomposition, extending the shelf-life of the product and maintaining consistent potency throughout the labeled storage period [3] [4].

Frozen storage at -20°C may be employed for long-term stability of certain vincristine formulations, particularly bulk drug substances or in-process materials, though freeze-thaw cycles should be minimized to prevent potential physical instability or precipitation. When considering extended storage of diluted solutions for infusion, studies have demonstrated that this compound retains stability when diluted in normal saline to concentrations ranging from 10-20 μg/mL and stored in polyisoprene elastomeric pumps. Under these conditions, the drug maintains chemical integrity for up to 14 days when refrigerated at 2-6°C followed by 7 days at 35°C, with nominal losses of less than 5%. This extended stability profile enables advance preparation and facilitates the transition of complex chemotherapeutic regimens to outpatient settings, potentially reducing inpatient bed days and overall healthcare costs [6].

Stability Data for Different Formulations

Table 1: Stability Characteristics of this compound Formulations Under Various Storage Conditions

Formulation Type Storage Temperature Light Protection Stability Duration Key Stability Findings
Conventional Injection (1 mg/mL) 2-8°C Required 6 months <5% degradation; nitrogen overlayed vials [4]
Conventional Injection (1 mg/mL) Room Temperature Required 15 days Limited stability; not recommended for long-term [4]
Diluted in NS (10-20 μg/mL) in Elastomeric Pump 2-6°C Required 14 days <5% degradation [6]
Diluted in NS (10-20 μg/mL) in Elastomeric Pump 35°C Required 7 days after refrigeration <5% degradation [6]
Liposomal (SM/Chol PEG2000-DSPE) 2-8°C Required 12 months 2.9% degradation [5]
Liposomal (VSLI, Marqibo) 2-8°C Required Limited (requires in-situ loading) Degradation occurs within 24h at room temperature after preparation [5]

Table 2: Effects of Environmental Factors on this compound Stability

Environmental Factor Impact on Stability Recommended Control Measures
Temperature Degradation rate doubles approximately with each 10°C increase; significant hydrolysis above 25°C Maintain continuous cold chain (2-8°C); avoid freezing unless validated [5] [4]
Light Exposure Accelerates oxidative degradation pathways Store in original packaging; protect from light; use light-protective infusion sets if needed [4]
pH Maximum stability at pH 4.0-5.0; rapid degradation outside this range Formulate with buffering agents; avoid admixture with alkaline solutions [4] [2]
Oxygen Promotes oxidation of vulnerable molecular sites Nitrogen overlayed in vials; minimize headspace in prepared solutions [5] [4]

Compatibility and Administration Stability

IV Admixture Stability

The compatibility profile of this compound with intravenous fluids and container systems is a critical consideration for clinical practice. When diluted in normal saline at concentrations ranging from 10-20 μg/mL, this compound demonstrates excellent physical and chemical stability in both glass and polyvinyl chloride (PVC) containers. However, compatibility with other intravenous solutions, particularly those with pH values outside the optimal stability range (4.0-5.0), should be thoroughly evaluated before administration. The drug's stability in infusion systems has been specifically demonstrated in polyisoprene elastomeric pumps, where it maintains chemical integrity under conditions simulating clinical use. These pumps can be stored refrigerated for extended periods followed by exposure to higher temperatures during administration, making them suitable for continuous infusion regimens such as EPOCH (etoposide, prednisone, vincristine, cyclophosphamide, and doxorubicin) [6].

Recent stability studies investigating combination regimens have revealed that this compound exhibits satisfactory stability when admixed with doxorubicin hydrochloride and etoposide phosphate in polyisoprene elastomeric infusion systems. These complex admixtures demonstrate physical compatibility (showing no precipitation, color change, or gas formation) and chemical stability (with nominal losses of less than 5%) for up to 14 days when stored at 2-6°C followed by 7 days at 35°C. Notably, exposure to standardized fluorescent light doses of 80 klux-h (approximately 10 hours at 25°C) did not significantly accelerate degradation, indicating that brief light exposure during clinical administration does not compromise product quality. This robust stability profile supports the advance preparation of these complex regimens, potentially optimizing pharmacy workflow and facilitating outpatient chemotherapy administration [6].

Experimental Protocol: Stability Testing in Elastomeric Pumps

Objective: To evaluate the physical and chemical stability of this compound admixtures in polyisoprene elastomeric pumps under simulated clinical use conditions.

Materials and Equipment:

  • This compound injection (1 mg/mL)
  • Normal saline (0.9% sodium chloride injection)
  • Polyisoprene elastomeric infusion pumps (e.g., Accufuser or equivalent)
  • HPLC system with C18 column and UV detection
  • Refrigerated storage chamber (2-6°C)
  • Stability chamber (35±1°C)
  • Light cabinet for photostability testing

Methodology:

  • Prepare admixtures by diluting this compound in normal saline to achieve final concentrations of 10 μg/mL and 20 μg/mL.
  • Aseptically transfer the admixtures to polyisoprene elastomeric pumps.
  • Store the filled pumps under the following conditions:
    • 2-6°C for 14 days protected from light
    • Followed by 35°C for 7 days protected from light
    • Additional samples exposed to fluorescent light (80 klux-h total exposure)
  • Withdraw samples at predetermined time points (days 0, 7, 14, 18, 21) for analysis.
  • Assess physical stability through visual inspection, pH measurement, and subvisible particle counting.
  • Evaluate chemical stability using HPLC with UV detection at 221 nm to quantify vincristine content and degradation products.

Acceptance Criteria: The formulation is considered stable if it retains ≥95% of initial vincristine concentration, shows no significant changes in physical properties, and demonstrates degradation products each below 0.5% and total degradation products below 1.0% [6].

Liposomal Formulation Protocols for Enhanced Stability

Rationale for Liposomal Encapsulation

Liposomal encapsulation represents a sophisticated formulation strategy to address the significant stability challenges associated with conventional this compound solutions while simultaneously improving its pharmacokinetic profile and therapeutic index. The fundamental rationale for developing liposomal vincristine centers on its ability to prolong circulation half-life, enhance drug accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, and mitigate dose-limiting neurotoxicity by reducing free drug exposure. The clinical validation of this approach came with the 2012 FDA approval of this compound liposome injection (VSLI, Marqibo), specifically indicated for Philadelphia chromosome-negative acute lymphoblastic leukemia in second or subsequent relapse. This liposomal formulation demonstrated a significant improvement in overall response rate (34.6%) in a pivotal single-arm study, highlighting the clinical potential of stability-enhanced formulations [1] [5].

The stability challenges of conventional liposomal vincristine are substantial, with early formulations experiencing rapid degradation within 24 hours at room temperature after drug loading, necessitating complex in-situ preparation protocols. The Marqibo formulation, for instance, is supplied as a 3-vial kit requiring sequential mixing and thermal incubation immediately before administration. This complexity stems from the chemical lability of vincristine in aqueous environments, where both hydrolysis and oxidation proceed rapidly once the drug is loaded into liposomes. Recent advances have focused on developing single-vial, ready-to-use liposomal formulations with improved stability profiles through optimized lipid compositions and novel loading techniques. These next-generation formulations utilize triethylamine-sucrose octasulfate (TEA-SOS) gradient loading methods, which facilitate the formation of electrostatically stabilized drug-lipid complexes within the liposomal core, substantially enhancing both encapsulation efficiency and storage stability [5] [2].

Protocol: Preparation of Stable Single-Vial Liposomal Vincristine

Objective: To prepare a stable, ready-to-use liposomal vincristine formulation using the TEA-SOS gradient loading method with optimized lipid composition.

Materials and Equipment:

  • Sphingomyelin (SM), cholesterol, and PEG~2000~-DSPE
  • Triethylamine-sucrose octasulfate (TEA-SOS, 500 mM)
  • This compound
  • Ethanol ( HPLC grade)
  • Hydration medium (300 mM citrate solution)
  • Liposome extruder with polycarbonate membranes (200 nm, 100 nm, 80 nm)
  • Rotary evaporator
  • Water bath with temperature control
  • HPLC system for analysis

Formulation Composition:

  • Lipid composition: SM/Chol/PEG~2000~-DSPE (79:20:1, w/w)
  • Drug-to-lipid ratio: 1:5 (w/w)
  • External phase: Histidine buffer, pH 5.5-6.0

Preparation Method:

  • Dissolve SM, cholesterol, and PEG~2000~-DSPE in ethanol (phospholipid/ethanol ratio 1:10, w/v) to form the organic phase.
  • Inject the organic phase gradually into 500 mM TEA-SOS solution (1:9, v/v) at 65°C with continuous magnetic stirring.
  • Maintain stirring for 30 minutes at 65°C to form multilamellar vesicles.
  • Perform extrusion through polycarbonate membranes sequentially: 200 nm (3 passes), 100 nm (3 passes), and 80 nm (5 passes) at 65°C.
  • Remove unencapsulated TEA-SOS by dialysis or diafiltration against histidine buffer.
  • Incubate the blank liposomes with this compound solution (drug-to-lipid ratio 1:5) at 65°C for 30 minutes with gentle mixing.
  • Cool the drug-loaded liposomes to room temperature and adjust to final volume with histidine buffer.
  • Filter sterilize through 0.22 μm membrane and fill into single-use vials under nitrogen atmosphere.

Quality Control Parameters:

  • Mean particle size: 80-100 nm with PDI <0.1
  • Encapsulation efficiency: >95%
  • Drug concentration: 1.0 mg/mL ± 5%
  • pH: 5.5-6.0
  • Sterility: according to USP <71>
  • Endotoxin levels: <0.5 EU/mL [5]

G cluster_lipid Lipid Phase Preparation cluster_loading Drug Loading cluster_final Final Preparation Start Start Liposome Preparation LipidDiss Dissolve SM/Chol/PEG2000-DSPE in ethanol (65°C) Start->LipidDiss Hydration Inject into TEA-SOS solution with stirring (30 min) LipidDiss->Hydration Extrusion Extrude through polycarbonate membranes Hydration->Extrusion BlankLiposomes Blank Liposomes (SM/Chol/PEG2000-DSPE 79:20:1) Extrusion->BlankLiposomes DrugAdd Add this compound (Drug:Lipid ratio 1:5) BlankLiposomes->DrugAdd Incubation Incubate at 65°C for 30 min DrugAdd->Incubation Cooling Cool to room temperature Incubation->Cooling BufferAdjust Adjust with histidine buffer Cooling->BufferAdjust SterileFilt Sterile filtration (0.22 μm membrane) BufferAdjust->SterileFilt Vialing Vial under nitrogen atmosphere SterileFilt->Vialing QC Quality Control Testing Vialing->QC

Figure 2: Liposomal Vincristine Preparation Workflow. This diagram outlines the optimized preparation method for stable single-vial liposomal vincristine formulation using the TEA-SOS gradient loading technique. The process begins with lipid phase preparation, proceeds through drug loading, and concludes with final preparation steps including sterile filtration and vialing under nitrogen atmosphere to enhance stability [5].

Analytical Monitoring and Stability-Indicating Methods

HPLC Method for Stability Assessment

Robust analytical methods are essential for accurate quantification of this compound and its degradation products during stability studies. High-performance liquid chromatography with UV detection represents the most widely employed technique for stability-indicating assays, providing the necessary sensitivity, specificity, and reproducibility to monitor both the active pharmaceutical ingredient and its related compounds. The optimized HPLC method utilizes a C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 25°C, with a mobile phase consisting of methanol and 1.5% diethylamine solution in a ratio of 70:30 (v/v) delivered at a flow rate of 1.0 mL/min. UV detection is performed at 221 nm, corresponding to the absorption maximum of vincristine, with injection volumes typically ranging from 10-50 μL depending on the required sensitivity. This method effectively separates vincristine from its major degradation products, including 4-O-desacetyl-vincristine, N-deformyl-vincristine, and various oxidative degradants, providing a comprehensive stability profile [2].

The validation parameters for this stability-indicating method must include specificity, accuracy, precision, linearity, range, and robustness according to ICH guidelines. Specificity is demonstrated through forced degradation studies showing baseline separation of vincristine peak from all degradation products under various stress conditions (acid, base, oxidation, heat, and light). The method typically shows linear response in the concentration range of 0.1-50 μg/mL with correlation coefficient (R²) greater than 0.999, ensuring accurate quantification across the relevant concentration range. Accuracy, expressed as percentage recovery, should fall within 98-102% for the assay of vincristine in bulk drug substance and formulated products, while precision demonstrated by relative standard deviation (RSD) of replicate injections should not exceed 2.0%. The method's robustness is confirmed through deliberate variations in mobile phase composition, pH, flow rate, and column temperature, establishing suitable system suitability criteria for routine quality control and stability testing [2].

Drug Loading and Release Kinetics Assessment

Understanding the kinetics of drug loading and release from liposomal formulations provides critical insights for optimizing both manufacturing processes and in vivo performance. The loading efficiency of this compound into liposomes follows first-order kinetics, with the rate constant exhibiting temperature dependence according to the Arrhenius equation. Recent investigations have determined the activation energy required for the drug loading reaction to be approximately 20.6 kcal/mol, providing important parameters for process optimization and scale-up. Similarly, the release kinetics from optimized liposomal formulations also demonstrate first-order characteristics, suggesting that the primary release mechanism involves simple transmembrane diffusion rather than complex erosion or degradation processes. This kinetic understanding enables more precise prediction of in vivo performance and supports the rational design of formulations with optimized release profiles [2].

The experimental protocol for determining loading kinetics involves incubating blank liposomes with this compound solution at various temperatures (typically 55°C, 65°C, and 75°C) and measuring encapsulation efficiency at predetermined time intervals. Samples are withdrawn, cooled immediately to stop the loading process, and subjected to size exclusion chromatography or centrifugal filtration to separate free drug from liposome-encapsulated drug. The percentage encapsulation is calculated using the formula: % Encapsulation = (C~total~ - C~free~)/C~total~ × 100, where C~total~ represents the total drug concentration and C~free~ represents the free drug concentration in the supernatant. For release kinetics, drug-loaded liposomes are placed in dialysis membranes or subjected to sink conditions in appropriate release media (typically PBS at pH 7.4 and 5.5 to simulate physiological and lysosomal environments), with samples withdrawn at scheduled intervals and analyzed for drug content. The cumulative release data are fitted to various kinetic models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the predominant release mechanisms [2].

Conclusion

The storage stability of this compound presents multifaceted challenges that require comprehensive understanding and control of multiple factors including temperature, light exposure, pH, and oxygen levels. The conventional solution formulation demands rigorous cold chain maintenance and protection from light, while advanced liposomal delivery systems offer enhanced stability through optimized lipid compositions and novel loading techniques. The development of ready-to-use single-vial liposomal formulations with TEA-SOS gradient loading represents a significant advancement, providing improved storage stability while maintaining therapeutic efficacy. Furthermore, the demonstrated stability of this compound in elastomeric infusion devices enables extended continuous administration, supporting the transition of complex chemotherapeutic regimens to outpatient settings.

From a drug development perspective, ongoing research continues to address the stability challenges associated with this compound formulations. The application of kinetic modeling to drug loading and release processes provides valuable insights for formulation optimization, while advanced analytical methodologies ensure accurate monitoring of stability profiles throughout the product lifecycle. As novel formulation strategies emerge, including potentially solid dosage forms or nanoparticle systems beyond liposomes, the fundamental stability considerations outlined in these application notes will remain essential guiding principles. Through continued innovation in formulation design and rigorous adherence to established stability protocols, researchers can further enhance the clinical utility of this important chemotherapeutic agent while ensuring patient safety and treatment efficacy.

References

Comprehensive Application Notes and Protocols for Optimizing Vincristine Sulfate Liposomal Encapsulation Efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals in Pharmaceutical Sciences

Introduction

Vincristine sulfate (VCR) is a potent vinca alkaloid antineoplastic agent with well-established activity against hematologic malignancies and solid tumors. As a microtubule inhibitor with M-phase cell-cycle specific activity, its efficacy demonstrates strong concentration- and exposure duration-dependent characteristics [1] [2]. Despite its potency, VCR faces significant clinical challenges including suboptimal pharmacokinetics, rapid clearance, and dose-limiting neurotoxicity [1] [3].

Liposomal encapsulation represents a promising strategy to overcome these limitations by prolonging plasma half-life, enhancing tumor accumulation via the Enhanced Permeation and Retention (EPR) effect, and mitigating systemic toxicity [1] [4]. However, developing stable liposomal VCR formulations presents substantial challenges due to the drug's inherent chemical instability, particularly through hydrolysis and oxidation pathways [1] [2]. The currently approved VCR liposome injection (VSLI, Marqibo) requires a complex 3-vial-kit system that must be prepared in situ prior to administration due to stability limitations [1] [5]. These challenges underscore the critical importance of optimizing encapsulation efficiency (EE) to develop stable, ready-to-use formulations that maximize therapeutic potential while ensuring patient safety.

Key Optimization Strategies for Encapsulation Efficiency

Active Loading Techniques

Active loading methods utilizing transmembrane gradients represent the most effective approach for achieving high VCR encapsulation. These techniques exploit the amphipathic weak base characteristics of VCR, enabling efficient accumulation and retention within the liposomal interior [1] [2].

  • TEA-SOS Gradient Method: The sucrose octasulfate triethylamine salt (TEA-SOS) gradient generates a polyanionic intraliposomal environment that forms electrostatically stabilized complexes with VCR. This approach demonstrates superior loading efficiency and significantly enhanced storage stability compared to conventional methods. The TEA-SOS complex within liposomes substantially reduces drug degradation during storage (only 2.9% degradation over 12 months at 2-8°C) and provides sustained release properties [1] [2].

  • Ammonium Sulfate Gradient: This established method creates a pH gradient that facilitates VCR accumulation inside liposomes. The technique has been successfully implemented in commercial liposomal products like Doxil (doxorubicin HCl liposome injection), achieving shelf lives of approximately 18 months in pre-loaded formulations [1] [2].

  • pH Gradient Method: Conventional VSLI utilizes a transmembrane pH gradient, which successfully encapsulates VCR but provides insufficient protection against hydrolysis, necessitating the current complex 3-vial-kit system with limited shelf-life after reconstitution [1].

Lipid Composition Optimization

The lipid bilayer composition critically influences membrane permeability, stability, and drug retention characteristics. Multiple studies have systematically evaluated various lipid components to identify optimal formulations [1] [6].

  • Sphingomyelin/Cholesterol Systems: Liposomes composed of sphingomyelin (SM) and cholesterol demonstrate exceptional drug retention properties and extended circulation half-life. The unique intermolecular packing between SM and cholesterol creates a membrane with low permeability, significantly reducing VCR leakage during systemic circulation [1] [6].

  • PEGylated Liposomes: Incorporation of PEG2000-DSPE at approximately 1-5 mol% creates a steric stabilization barrier that reduces recognition by the mononuclear phagocyte system (MPS), thereby extending plasma circulation time. However, excessive PEG content may increase membrane permeability and drug leakage, necessitating careful optimization of PEG-lipid ratios [1] [6] [4].

  • Alternative Phospholipids: Comparative studies have evaluated hydrogenated soybean phosphatidylcholine (HSPC), egg phosphatidylcholine (EPC), and distearoyl phosphocholine (DSPC) in combination with cholesterol, with SM-based systems consistently demonstrating superior performance for VCR retention [1] [6].

Stabilization Strategies
  • Antioxidant Systems: Co-encapsulation of vitamin E (α-tocopherol) significantly enhances VCR stability by inhibiting oxidative degradation pathways. Formulation within a vitamin E oil-in-water emulsion prior to liposomal encapsulation has demonstrated improved drug retention and protection against degradation [7].

  • Ion-Pairing Techniques: Implementation of specific ion-pairing agents in the hydration medium can substantially improve VCR stability by modulating the chemical environment and reducing hydrolysis rates [7].

Table 1: Comparative Analysis of this compound Liposomal Formulation Strategies

Optimization Parameter Approach Performance Key Advantages Limitations
Loading Method TEA-SOS gradient >95% EE; 2.9% degradation in 12 months at 2-8°C Superior stability, high EE, sustained release Complex manufacturing process
Ammonium sulfate gradient ~95% EE; ~18-month shelf life Established technology, proven clinical success Potential drug crystallization issues
pH gradient >95% EE; requires immediate use after reconstitution Effective loading Poor long-term stability
Lipid Composition SM/Chol/PEG2000-DSPE (79:20:1) t½ 17.4-22.7 h in rats Excellent drug retention, prolonged circulation Higher material costs
HSPC/Chol/PEG-DSPE t½ ~11-15 h Well-characterized excipients Moderate drug retention
Soy Lecithin/Chol ~50% EE; limited stability Low cost, natural source High permeability, rapid leakage
Stabilization Approach Vitamin E co-encapsulation >50% EE improvement in lecithin systems Antioxidant protection, enhanced stability Potential formulation complexity
Cholesterol modulation 30-50% optimal range Membrane ordering, reduced permeability Excessive cholesterol reduces efficacy
PEGylation 3-fold half-life increase Stealth properties, reduced MPS uptake Potential accelerated blood clearance

Detailed Experimental Protocols

TEA-SOS Active Loading Method for Stable Ready-to-Use Liposomes

This protocol describes the preparation of stable, single-vial VCR liposomes using the TEA-SOS gradient method, achieving >95% encapsulation efficiency and extended shelf-life [1] [2].

3.1.1 Materials and Equipment
  • Lipids: Sphingomyelin (SM), Cholesterol (Chol), PEG2000-DSPE (Lipoid GmbH)
  • Reagents: TEA-SOS (500 mM), this compound, histidine, glucose, ethanol
  • Equipment: Extrusion system with 80 nm polycarbonate membranes, cross-flow ultrafiltration system, rotary evaporator, heating mantle with magnetic stirring
3.1.2 Preparation of Blank Liposomes
  • Lipid Solution Preparation: Dissolve SM, Chol, and PEG2000-DSPE (79:20:1 weight ratio) in ethanol (phospholipid/ethanol ratio 1:10 w/v) at 65°C with continuous stirring [1].

  • Hydration and Extrusion: Instill the organic lipid phase into 500 mM TEA-SOS solution (1:9 v/v organic:aqueous) under magnetic stirring at 65°C. Maintain stirring for 30 minutes, then extrude through 80 nm polycarbonate membranes at 65°C until homogeneous liposomes with mean particle size of 95-105 nm are obtained [1].

  • Buffer Exchange: Remove free TEA-SOS and ethanol using cross-flow ultrafiltration, exchanging the external medium with histidine/glucose buffer to establish the transmembrane gradient [1].

3.1.3 Active Drug Loading
  • VCR Solution Preparation: Dissolve this compound in glucose/histidine buffer to achieve the target drug concentration based on desired drug-to-lipid ratio [1].

  • Loading Process: Mix blank liposomes with VCR solution to achieve final lipid concentrations of 2-10 mg/mL corresponding to drug-to-lipid ratios of 1:2 to 1:10. Incubate at 65°C for 45-60 minutes with gentle agitation [1].

  • Purification: Remove unencapsulated drug using diafiltration or gel filtration chromatography. Sterile filter through 0.22 µm membrane under aseptic conditions [1].

3.1.4 Quality Control Parameters
  • Encapsulation Efficiency: Determine using ultracentrifugation or size exclusion chromatography followed by HPLC-UV analysis (>95% target)
  • Particle Size: Dynamic light scattering measurement (95-105 nm target, PDI <0.1)
  • Drug Degradation: HPLC analysis for VCR and degradation products (<5% target)
Vitamin E Co-encapsulation Protocol for Enhanced Stability

This protocol describes the co-encapsulation of vitamin E with VCR to improve oxidative stability, particularly beneficial for phospholipid-based systems with inherent instability [7].

3.2.1 Preparation of Vitamin E Emulsion
  • Lipid Phase: Dissolve vitamin E (α-tocopherol or α-tocopherol acetate) in soybean lecithin/hydrogenated soy lecithin mixture with cholesterol.

  • Aqueous Phase: Prepare VCR in appropriate aqueous buffer (e.g., phosphate buffer, pH 6.5).

  • Emulsification: Combine lipid and aqueous phases using high-shear homogenization or probe sonication to form stable oil-in-water emulsion [7].

3.2.2 Liposome Formation
  • Thin-Film Hydration: Deposit lipid/VCR/vitamin E emulsion as a thin film using rotary evaporation, then hydrate with appropriate buffer above phase transition temperature.

  • Size Reduction: Process through sequential extrusion through polycarbonate membranes (400 nm, 200 nm, 100 nm) to achieve uniform size distribution (200-350 nm) [7].

  • Purification: Remove unencapsulated drug using dialysis or column chromatography.

3.2.3 Characterization
  • Encapsulation Efficiency: UV-Vis spectroscopy or HPLC analysis (>50% target)
  • Particle Size and Zeta Potential: Dynamic light scattering (200-350 nm, zeta potential <-30 mV)
  • Stability Assessment: Monitor drug retention under storage conditions (2-8°C) over 30 days
Analytical Methods for Encapsulation Efficiency Determination
3.4.1 Ultracentrifugation Method
  • Separation: Centrifuge liposomal dispersion at 150,000 ×g for 2 hours at 4°C to separate liposomes from unencapsulated drug [3].

  • Quantification: Carefully collect supernatant and analyze VCR concentration using validated HPLC-UV method:

    • Column: C18 reverse phase (4.6 × 150 mm, 5 µm)
    • Mobile Phase: Acetonitrile:phosphate buffer (20 mM, pH 4.5) (30:70 v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 297 nm
    • Calculation: EE% = (Total VCR - Free VCR) / Total VCR × 100% [3]
3.4.2 Size Exclusion Chromatography
  • Column Preparation: Sephadex G-50 or Sepharose CL-4B column (10 × 150 mm)
  • Separation: Apply liposome sample and elute with isotonic buffer
  • Fraction Analysis: Collect liposome-containing fractions and measure VCR concentration after disruption with methanol

Experimental Workflows and Methodologies

TEA-SOS Gradient Loading Workflow

The following diagram illustrates the complete experimental workflow for the TEA-SOS active loading method:

tea_sos_workflow Start Start Protocol LipidPrep Lipid Solution Preparation (SM/Chol/PEG2000-DSPE 79:20:1) Dissolve in ethanol (65°C) Start->LipidPrep Hydration Hydration with TEA-SOS (Organic: Aqueous = 1:9 v/v) Stir 30 min at 65°C LipidPrep->Hydration Extrusion Membrane Extrusion 80 nm polycarbonate 95-105 nm target size Hydration->Extrusion Ultrafiltration Cross-flow Ultrafiltration Remove free TEA-SOS/ethanol Exchange to histidine/glucose buffer Extrusion->Ultrafiltration VCRSolution VCR Solution Preparation Dissolve in glucose/histidine Ultrafiltration->VCRSolution Loading Active Drug Loading Mix liposomes with VCR solution Incubate 45-60 min at 65°C VCRSolution->Loading Purification Purification Remove unencapsulated drug Diafiltration or gel filtration Loading->Purification SterileFiltration Sterile Filtration 0.22 µm membrane Purification->SterileFiltration QC Quality Control EE%, Size, Degradation SterileFiltration->QC End Final Product QC->End

Figure 1: TEA-SOS Active Loading Workflow

Vitamin E Co-encapsulation Workflow

The following diagram illustrates the experimental workflow for vitamin E co-encapsulation:

vitamine_e_workflow Start Start Protocol LipidPhase Prepare Lipid Phase Soy lecithin, vitamin E, cholesterol Start->LipidPhase AqueousPhase Prepare Aqueous Phase VCR in buffer (pH 6.5) Start->AqueousPhase Emulsification Emulsification High-shear homogenization Form O/W emulsion LipidPhase->Emulsification AqueousPhase->Emulsification FilmFormation Thin-Film Formation Rotary evaporation Emulsification->FilmFormation Hydration Film Hydration Buffer above phase transition temperature FilmFormation->Hydration SizeReduction Size Reduction Extrusion through polycarbonate membranes Hydration->SizeReduction Purification Purification Dialysis or column chromatography SizeReduction->Purification Characterization Characterization EE%, Size, Zeta Potential Purification->Characterization End Final Formulation Characterization->End

Figure 2: Vitamin E Co-encapsulation Workflow

Critical Parameters and Troubleshooting

Table 2: Optimization Parameters and Troubleshooting Guide

Parameter Optimal Range Impact on EE Troubleshooting
Drug-to-Lipid Ratio 1:5 to 1:10 (w/w) Medium High ratios (>1:2) may reduce stability; optimize based on lipid composition
Loading Temperature 60-65°C High Below 60°C reduces loading rate; above 65°C increases degradation
Loading Time 45-60 minutes High Insufficient time reduces EE; excessive time increases degradation
Lipid Composition SM/Chol/PEG2000-DSPE (79:20:1) High Alternative compositions require gradient strength adjustment
Gradient Strength 500 mM TEA-SOS High Lower concentrations reduce driving force; optimize for each formulation
Buffer Composition Histidine/glucose, pH ~6.5 Medium Maintain pH to preserve gradient; avoid competitive ions
Particle Size 80-120 nm Medium Larger sizes reduce EPR effect; smaller sizes may have lower capacity

Conclusion

Optimizing this compound encapsulation efficiency in liposomes requires a systematic approach addressing multiple formulation parameters. The TEA-SOS active loading method with SM/Chol/PEG2000-DSPE lipid composition at a drug-to-lipid ratio of 1:5 emerges as the optimal strategy, achieving >95% encapsulation efficiency with significantly enhanced stability (only 2.9% degradation over 12 months at 2-8°C) [1]. This approach enables the development of stable, ready-to-use single-vial formulations that overcome the limitations of current multi-vial systems.

The improved encapsulation efficiency directly translates to enhanced therapeutic performance, including prolonged circulation half-life (increased from 11.1 h to 17.4-22.7 h in rat models), reduced systemic toxicity, and superior antitumor efficacy demonstrated in human melanoma models [1]. These advanced formulation strategies provide researchers with robust protocols for developing next-generation liposomal VCR products with optimized performance characteristics and improved clinical utility.

References

In Vitro Cytotoxicity Assays for Vincristine Sulfate

Author: Smolecule Technical Support Team. Date: February 2026

The following table lists the key in vitro assays identified in recent research for evaluating the cytotoxicity of Vincristine Sulfate and its novel formulations.

Assay Name Key Measured Parameters Reported Application with Vincristine
MTT Assay [1] [2] Cell viability, metabolic activity [1]. Used to determine dose-dependent cytotoxic responses and assess sustained cytotoxicity of this compound-loaded nanoparticles on MCF-7 breast cancer cells [1] [2].
Trypan Blue Exclusion Assay [1] Cell viability, membrane integrity [1]. Employed alongside other assays to evaluate cell viability and proliferation in response to this compound treatment [1].
Propidium Iodide (PI) Staining Assay [1] Apoptosis, cell cycle arrest, DNA fragmentation [1]. Used to assess apoptosis and cell death mechanisms induced by this compound [1].

Experimental Workflow for Cytotoxicity Assessment

The diagram below outlines a generalized experimental workflow based on the assays mentioned in the research.

Start Start Experiment Prep Cell Culture Preparation (Normal & Cancer Cell Lines) Start->Prep Treat Drug Treatment (this compound Formulations) Multiple Doses & Time Points Prep->Treat Assay In Vitro Cytotoxicity Assays Treat->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT Trypan Trypan Blue Assay (Cell Viability/Membrane Integrity) Assay->Trypan PI Propidium Iodide Assay (Apoptosis/Cell Cycle) Assay->PI Analyze Data Analysis & IC50 Calculation MTT->Analyze Trypan->Analyze PI->Analyze

Mechanism of Action & Basis for Cytotoxicity Assays

This compound is a vinca alkaloid that exerts its cytotoxic effect primarily by disrupting microtubule dynamics [3] [4] [5]. It binds to tubulin, the building block of microtubules, and inhibits their polymerization. This prevents the formation of the mitotic spindle, leading to cell cycle arrest at the metaphase stage and ultimately triggering apoptosis (programmed cell death) [3]. This mechanism is illustrated below.

VS This compound Enters Cell Tubulin Binds Tubulin Subunits VS->Tubulin Polymerization Inhibits Microtubule Polymerization Tubulin->Polymerization Spindle Disrupts Mitotic Spindle Formation Polymerization->Spindle Arrest Cell Cycle Arrest at Metaphase Spindle->Arrest Apoptosis Induces Apoptosis (Programmed Cell Death) Arrest->Apoptosis

The assays listed are well-suited to quantify the effects of this mechanism:

  • MTT Assay: Measures metabolic activity, which drops as cells undergo arrest and death.
  • Trypan Blue Exclusion: Identifies cells that have lost membrane integrity, a late-stage indicator of cell death.
  • Propidium Iodide (PI) Staining: PI is a DNA dye that cannot cross the membrane of live cells. It enters cells with compromised membranes (dead or late apoptotic cells) and can also be used in flow cytometry to analyze DNA content, helping to identify the population of cells arrested in a specific phase of the cell cycle (e.g., metaphase arrest caused by vincristine) [3] [1].

Research Notes on Advanced Formulations

Recent studies are exploring novel delivery systems for this compound to improve its efficacy and reduce side effects. One 2025 study formulated Bovine Serum Albumin (BSA) nanoparticles loaded with the drug [2].

  • Finding: These nanoparticles demonstrated sustained cytotoxicity against MCF-7 breast cancer cells compared to a standard vincristine solution [2].
  • Implication: This highlights how advanced formulations can alter the drug's release profile and cytotoxic effects, which should be considered when designing and interpreting in vitro assays.

Summary

I hope this structured overview of assays and the mechanistic context is helpful for your research. The key points are:

  • Standard Assays: MTT, Trypan Blue, and Propidium Iodide staining are core methods for assessing the in vitro cytotoxicity of this compound.
  • Mechanistic Link: These assays effectively capture the downstream effects of its primary action—microtubule disruption and metaphase arrest.
  • Novel Formulations: Research indicates that drug delivery systems like albumin nanoparticles can significantly modify the cytotoxicity profile of Vincristine, leading to more sustained effects.

References

Comprehensive Application Notes and Protocols: Vincristine Sulfate-Induced Neuropathic Pain Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vincristine-Induced Neuropathic Pain

Vincristine sulfate is a widely used chemotherapeutic agent employed in treatment protocols for various malignancies including acute leukemia, Hodgkin's disease, neuroblastoma, cervical carcinoma, lymphomas, breast cancer, and melanoma. As a vinca alkaloid, its primary antineoplastic mechanism involves binding to β-tubulin and inhibiting microtubule formation, thereby disrupting cell division in rapidly dividing cancer cells. However, the clinical utility of vincristine is significantly limited by the development of dose-dependent peripheral neuropathy (VIPN), which affects 10-90% of patients depending on population and cumulative dose. This neurotoxicity represents a significant clinical challenge, often necessitating dose reduction or treatment discontinuation in 20-40% of patients, thereby potentially compromising cancer treatment outcomes.

The painful peripheral neuropathy induced by vincristine manifests as sensory disturbances ranging from mild tingling to spontaneous burning paresthesia and hypersensitivity to painful stimuli. Vincristine-induced neuropathy typically presents in two major stages: an early stage characterized by sensory symptoms including pain, and a later stage occurring more frequently at higher doses where axonal loss leads to predominant motor function impairment. The underlying mechanisms involve complex pathophysiological processes including altered microtubule function, impaired axonal transport, mitochondrial dysfunction in neurons, neuroinflammation, and specific changes in ion channel expression in nociceptive neurons. Animal models have been essential in elucidating these mechanisms and screening potential therapeutic interventions.

Model Establishment Protocols

Animal Selection and Housing
  • Species and Strain: Male Sprague-Dawley rats (200-250 g) are most commonly employed, though studies also utilize Wistar rats and C57BL/6J mice. Strain selection should consider consistency with existing literature and physiological characteristics relevant to neuropathic pain studies.
  • Housing Conditions: Animals should be maintained under standard laboratory conditions with a 12-hour light/dark cycle, room temperature of 22±1°C, and ad libitum access to food and water. Animals must be acclimatized to the housing facility for 5-7 days prior to experimentation.
  • Ethical Considerations: All experimental protocols must be approved by the appropriate Institutional Animal Care and Use Committee and conform to relevant guidelines (NIH, CPCSEA, etc.). Bedding containing metabolized vincristine should be treated as biohazardous waste and disposed of according to appropriate institutional guidelines.
Vincristine Administration Protocols

Several dosing regimens have been established for inducing neuropathic pain with this compound, each with specific characteristics and applications:

Table 1: this compound Dosing Regimens for Neuropathic Pain Induction

Species Dose Route Frequency Duration Key Features Citation
Sprague-Dawley rats 50 μg/kg Intraperitoneal (i.p.) Once daily 10 consecutive days Well-characterized for mechanical & cold allodynia [1]
Sprague-Dawley rats 0.1 mg/kg Intraperitoneal (i.p.) Daily with specific schedule 12 days (5 days on, 2 days off, 5 days on) Assesses mechanical allodynia specifically [2]
Sprague-Dawley rats 100 μg/kg Intravenous (i.v.) Daily (Mon-Fri) 2 weeks Established mechanical hyperalgesia [3]
C57BL/6J mice 0.5 mg/kg Intraperitoneal (i.p.) Once daily 10 days (5 days on, 2 days off, 5 days on) Suitable for genetic mouse models [4]
Mice Various doses (1pg-10μg) Intraplantar (i.pl.) Varies by dose 4-10 days depending on dose Localized effects, dose-dependent response [4]
  • Drug Preparation: this compound should be dissolved in normal saline (0.9% NaCl) for most systemic administrations. For intraplantar injections in mice, dissolution in sterile 5% glucose solution is recommended. Fresh preparations should be made daily to ensure stability and potency.
  • Dose Verification: Due to the narrow therapeutic window and potential mortality at higher doses, careful daily weight monitoring and dose adjustment are critical. Lower doses or treatment interruption may be necessary if animals show signs of severe morbidity or motor impairment exceeding 18% of subjects.
Behavioral Assessment of Neuropathic Pain

Comprehensive behavioral assessment is essential for quantifying neuropathic pain development and progression. Multiple modalities should be employed to capture the complex phenotype of vincristine-induced neuropathy:

Table 2: Behavioral Assessment Methods for Vincristine-Induced Neuropathic Pain

Test Parameter Measured Procedure Key Measurements Notes
von Frey Test Mechanical allodynia Gradual application of calibrated filaments to plantar hindpaw Paw withdrawal threshold (PWT) using up-down method Most commonly used; cutoff typically 15g
Acetone Test Cold allodynia Spray 100μL acetone onto plantar paw surface without touching skin Duration of withdrawal response (0.5-20s cutoff) Evaporative cooling response
Pin Prick Test Mechanical hyperalgesia Touch paw with bent gauge needle insufficient to penetrate skin Paw withdrawal duration (0-20s cutoff) Assesses noxious mechanical sensitivity
Hot Plate Test Thermal hyperalgesia Place rat on plate maintained at 52.5±0.2°C Latency to hindpaw lick (20s cutoff) Central component of pain processing
Tail Immersion Test Cold hyperalgesia Immerse terminal 1cm of tail in 0-4°C water Tail withdrawal latency (20s cutoff) Assesses cold hyperalgesia specifically
Electronic von Frey Mechanical threshold Apply increasing force via flat-tipped filament Force required to elicit paw withdrawal (grams) More precise than traditional filaments
  • Testing Schedule: Baseline measurements should be established prior to vincristine administration (Day 0). Subsequent testing is typically performed before daily vincristine injections during the induction phase, with additional timepoints during the maintenance and recovery phases as experimentally appropriate.
  • Environmental Controls: Behavioral testing must be conducted in a dedicated, quiet room with consistent lighting. Animals should be acclimatized to the testing apparatus for at least 30 minutes prior to assessment to reduce stress-induced variability.
  • Blinding: All behavioral assessments should be performed by experimenters blinded to treatment groups to eliminate observer bias. Animals should be randomly assigned to treatment groups and identified by coding systems that conceal treatment status.

Pathophysiological Mechanisms

Peripheral Sensitization Pathways

The development of vincristine-induced neuropathic pain involves complex mechanisms at multiple levels of the nervous system. Peripheral sensitization represents a key process, characterized by increased responsiveness and reduced threshold of nociceptive neurons in the periphery. Electrophysiological studies have demonstrated that approximately 41% of C-fiber nociceptors become hyper-responsive to suprathreshold mechanical stimulation in vincristine-treated rats, with a subset also showing enhanced responses to heat stimuli. Importantly, these changes occur without significant alteration in mean heat and mechanical activation thresholds or the percentage of spontaneously active neurons, indicating that vincristine specifically interferes with mechanisms underlying responsiveness to suprathreshold stimuli rather than causing generalized impairment of C-fiber nociceptor function [3].

A critical mediator of peripheral sensitization in VIPN is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which shows upregulated expression and increased current density in dorsal root ganglion (DRG) neurons following vincristine treatment. This sensitization of TRPV1 receptors is orchestrated by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), which is similarly upregulated in DRGs after vincristine administration. Inhibition of either TRPV1 with capsazepine or TNF-α synthesis with thalidomide alleviates vincristine-induced mechanical allodynia and thermal hyperalgesia, confirming their functional significance in the pain phenotype [5]. These molecular changes contribute to the peripheral sensitization underlying vincristine-induced pain, as illustrated in the following signaling pathway:

G Vincristine Vincristine TNFα TNFα Vincristine->TNFα Upregulates TRPV1 TRPV1 TNFα->TRPV1 Sensitizes NeuronalSensitization NeuronalSensitization TRPV1->NeuronalSensitization Activates Pain Pain NeuronalSensitization->Pain Produces

Figure 1: TRPV1 Signaling Pathway in Vincristine-Induced Pain

Neuroimmune Interactions

Neuroimmune interactions play a pivotal role in the pathogenesis of vincristine-induced neuropathic pain. Vincristine administration triggers a cascade of immune responses that contribute to neuronal sensitization. A key pathway involves upregulation of endothelial cell adhesion properties, resulting in infiltration of circulating CX3CR1+ monocytes into the sciatic nerve. At the endothelial-nerve interface, these monocytes are activated by the chemokine CX3CL1 (fractalkine), promoting production of reactive oxygen species that in turn activate TRPA1 receptors on sensory neurons, ultimately evoking pain responses [6].

The Toll-like receptor 4 (TLR4) signaling pathway has also been implicated in vincristine-induced neuropathy. TLR4 knockout mice show diminished mechanical hypersensitivity and immune cell infiltration following vincristine administration. Additionally, the antibiotic minocycline, which inhibits microglial activation, effectively prevents the development of mechanical hypersensitivity and immune cell infiltration in mouse models of VIPN when administered prophylactically at 25 mg/kg i.p. beginning 3 days prior to vincristine and continuing with each vincristine injection [4]. These findings highlight the significance of neuroimmune crosstalk in VIPN pathogenesis:

G Vincristine Vincristine EndothelialActivation EndothelialActivation Vincristine->EndothelialActivation Induces MonocyteInfiltration MonocyteInfiltration EndothelialActivation->MonocyteInfiltration Promotes CX3CL1 CX3CL1 MonocyteInfiltration->CX3CL1 Encounters ROS ROS CX3CL1->ROS Stimulates Production TRPA1 TRPA1 ROS->TRPA1 Activates Pain Pain TRPA1->Pain Evokes

Figure 2: Neuroimmune Pathway in Vincristine-Induced Pain

Therapeutic Interventions

Pharmaceutical Compounds

Multiple pharmaceutical classes have demonstrated efficacy in preclinical models of vincristine-induced neuropathic pain, providing insights into potential therapeutic strategies and underlying mechanisms:

Table 3: Pharmaceutical Interventions for Vincristine-Induced Neuropathic Pain

Drug Class Specific Agent Dose & Route Effect Proposed Mechanism Citation
Antiepileptics Pregabalin 10 mg/kg i.p. for 14 days Attenuated mechanical & cold allodynia Binds α2-δ subunit of voltage-gated calcium channels [1]
Antiepileptics Ethosuximide 300 mg/kg i.p. Reversed mechanical allodynia & hyperalgesia T-type calcium current inhibition [7]
Antiepileptics Lacosamide 10-30 mg/kg i.p. Reduced thermal allodynia & mechanical hyperalgesia Sodium channel blockade, CRMP2 interaction [7]
Antiepileptics Gabapentin 100 mg/kg i.p. Reversed mechanical allodynia Calcium influx blocking, glutamate release inhibition [7] [4]
NMDA Antagonist Memantine 10 mg/kg i.p. Increased mechanical withdrawal threshold NMDA receptor blockade [2]
Opioid Agonist Morphine 5-10 mg/kg i.p. Dose-dependent anti-allodynic effects μ-opioid receptor activation [2]
Antibiotic Minocycline 25 mg/kg i.p. (preventative) Prevented mechanical hypersensitivity & immune cell infiltration Microglial inhibition, TLR4 modulation [4]
Natural Compounds and Antioxidants

Several natural compounds have shown promising effects in preclinical models of vincristine-induced neuropathy, often with multi-mechanistic approaches targeting oxidative stress and inflammation:

Table 4: Natural Compounds and Antioxidants for Vincristine-Induced Neuropathy

Compound Source Dose & Route Effects Proposed Mechanism Citation
Fucoidan Brown seaweed 50-200 mg/kg i.p. for 14 days Attenuated mechanical & cold allodynia dose-dependently GABAB receptor upregulation in spinal cord [1]
Ocimum sanctum Holy basil leaves 100-200 mg/kg p.o. for 14 days Attenuated multiple hyperalgesia measures Reduced oxidative stress & calcium levels [8]
Saponin-rich fraction Ocimum sanctum 100-200 mg/kg p.o. for 14 days Attenuated neuropathic pain Antioxidant activity, calcium modulation [8]

Experimental Workflows

Comprehensive Model Establishment Protocol

Establishing a reliable vincristine-induced neuropathic pain model requires careful attention to dosing schedules, behavioral assessment timepoints, and methodological consistency. The following workflow outlines the key steps in model development and validation:

G cluster_dosing Vincristine Dosing Phase cluster_behavior Behavioral Assessment Acclimatization Acclimatization BaselineTesting BaselineTesting Acclimatization->BaselineTesting 5-7 days VincristineDosing VincristineDosing BaselineTesting->VincristineDosing Day 0 BehavioralMonitoring BehavioralMonitoring VincristineDosing->BehavioralMonitoring Days 1-14 DailyInjection Daily i.p. injections TissueCollection TissueCollection BehavioralMonitoring->TissueCollection Day 14/21 Mechanical Mechanical allodynia DataAnalysis DataAnalysis TissueCollection->DataAnalysis Post-experiment BreakPeriod 2-day break (optional) DailyInjection->BreakPeriod ContinuedDosing Continued injections BreakPeriod->ContinuedDosing Thermal Thermal hyperalgesia Cold Cold allodynia

Figure 3: Vincristine Neuropathic Pain Model Establishment Workflow

Drug Testing Experimental Design

Evaluating potential therapeutic interventions in the vincristine model requires systematic approaches that differentiate prophylactic from reversal effects and establish dose-response relationships:

G cluster_groups Treatment Groups cluster_mechanism Mechanism Investigation ModelEstablishment ModelEstablishment TreatmentGroups TreatmentGroups ModelEstablishment->TreatmentGroups Random allocation DrugAdministration DrugAdministration TreatmentGroups->DrugAdministration Initiate treatment TestDrug Test compound (multiple doses) BehavioralTesting BehavioralTesting DrugAdministration->BehavioralTesting Acute/Chronic effects MechanismInvestigation MechanismInvestigation BehavioralTesting->MechanismInvestigation Follow-up studies ProteinAnalysis Protein expression (Western blot) PositiveControl Positive control (e.g., pregabalin) VehicleControl Vehicle control NaiveControl Naive control (no vincristine) Histology Histological analysis ReceptorAntagonism Receptor antagonism studies

Figure 4: Drug Testing Protocol in Vincristine Model

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Excessive Mortality or Morbidity: If animals show severe weight loss (>20%), reduced mobility, or other signs of distress, consider reducing the vincristine dose by 25-50% or implementing additional rest days between dosing. Supportive care including moistened diet and hydration support may improve tolerance.
  • Variable Pain Phenotype: If inconsistent allodynia/hyperalgesia develops between animals, verify vincristine solution preparation consistency, injection technique, and animal sourcing. Strict randomization of litter mates across groups can minimize genetic variability.
  • Motor Impairment Confounding: At higher doses, vincristine can cause motor weakness that complicates interpretation of behavioral tests. If >15% of animals develop obvious motor dysfunction, consider dose reduction or using supplemental measures that don't rely on motor function (e.g., vocalization, facial expressions).
  • Time Course Variations: The development and persistence of neuropathic pain behaviors may vary between animal facilities. Conduct pilot studies to establish facility-specific timelines before embarking on large experiments.
Methodological Optimization Tips
  • Injection Technique: For intraperitoneal injections, use a consistent angle (30-45°) and location in the lower left quadrant to avoid organ damage. Alternate sides for repeated injections when possible.
  • Behavioral Testing Consistency: Conduct tests at the same time of day to minimize circadian influences. Maintain consistent ambient temperature (22-24°C) and humidity (40-60%) during testing as environmental factors can affect behavioral responses.
  • Drug Administration Timing: For therapeutic interventions, clearly differentiate preventive (starting before or with vincristine) versus reversal (starting after neuropathic pain is established) protocols, as these address different clinical scenarios and may involve distinct mechanisms.

Conclusion

The this compound-induced neuropathic pain model represents a well-characterized and clinically relevant preclinical platform for studying chemotherapy-induced neuropathy and screening potential therapeutic interventions. The comprehensive protocols outlined in these application notes provide researchers with detailed methodologies for model establishment, phenotypic characterization, and evaluation of candidate therapeutics across multiple modalities. The model demonstrates strong face validity through its resemblance to human vincristine-induced neuropathy symptoms, construct validity through shared mechanisms with the human condition, and predictive validity through its responsiveness to medications with clinical efficacy.

Future directions for utilizing this model include investigating combination therapies targeting multiple mechanisms simultaneously, exploring sex-specific differences in pain susceptibility and treatment response, and identifying biomarkers that predict individual vulnerability to neuropathic pain development. The continued refinement of this model and elucidation of underlying mechanisms will hopefully contribute to the development of effective preventive and treatment strategies for this debilitating clinical condition, ultimately improving quality of life for cancer patients undergoing vincristine-based chemotherapy.

References

Emergency Protocol for Inadvertent Intrathecal Vincristine Sulfate Administration

Author: Smolecule Technical Support Team. Date: February 2026

Inadvertent intrathecal administration of vincristine sulfate is a catastrophic, often fatal, iatrogenic event that requires immediate, aggressive intervention. The following protocol is synthesized from published medical literature and prescribing information.

Immediate First Steps

Upon recognition of the error, the following actions must be taken immediately, as time is the most critical prognostic factor:

  • Immediate Cerebrospinal Fluid (CSF) Drainage: Remove as much cerebrospinal fluid (CSF) as is safely possible through the lumbar access used for the injection [1] [2].
  • CSF Irrigation Initiation: Insert an epidural catheter into the subarachnoid space via an intervertebral space above the initial lumbar access. Begin immediate irrigation with lactated Ringer's solution [1]. When available, add 25 mL of fresh frozen plasma (FFP) to every 1 liter of lactated Ringer's solution [1].
  • Neurosurgical Consultation: A neurosurgeon must be consulted emergently to establish an external ventricular drain (EVD) for comprehensive CSF irrigation [1] [2].
Comprehensive Management Protocol

The table below outlines the core components of the management strategy, which should be initiated in a specialized intensive care unit.

Protocol Component Detailed Methodology & Rationale

| CSF Irrigation/CNS Washout | Goal: Physically remove the vinca alkaloid from the CSF to prevent irreversible neuronal damage [2]. Method: Establish a continuous irrigation system. Infuse lactated Ringer's solution (with or without FFP) via the EVD at a rate of 150 mL/hour (or 75 mL/hour if FFP is added). Simultaneously, allow for continuous drainage via the lumbar drain (LD) to maintain flow equilibrium and normal intracranial pressure [1]. The infusion rate should be adjusted to maintain a spinal fluid protein level of 150 mg/dL [1]. | | Pharmacological Intervention | Goal: Mitigate neurotoxicity, though evidence for efficacy is limited and based on case reports. Regimen:Folinic Acid (Leucovorin): Administer IV as a 100 mg bolus, followed by a continuous infusion of 25 mg/hour for 24 hours. Then, give 25 mg IV every 6 hours for 1 week [1]. • Glutamic Acid: Administer 10 g IV over 24 hours, followed by 500 mg orally three times daily for one month [1]. • Pyridoxine (Vitamin B6): Give 50 mg IV every 8 hours over 30 minutes [1]. | | Supportive Care | Goal: Manage the predictable and severe neurological sequelae. Measures:Neurological Monitoring: Continuous assessment for ascending sensorimotor neuropathy, seizures, and altered consciousness. • Respiratory Support: Aggressive pulmonary toilet; prepare for probable intubation and mechanical ventilation due to paralysis of respiratory muscles [2]. • Management of Complications: Treat autonomic dysfunction, paralytic ileus, and other systemic effects [3] [4]. |

The following diagram illustrates the sequential workflow for the emergency response.

Start Inadvertent Intrathecal Vincristine Injection Step1 Immediate First Steps • Remove CSF via lumbar access • Initiate CSF irrigation • Emergent neurosurgery consult Start->Step1 Step2 Comprehensive CSF Washout • Place EVD and lumbar drain (LD) • Irrigate with Lactated Ringer's ± FFP • Continuous drainage via LD Step1->Step2 Step3 Pharmacological Intervention • IV Folinic Acid regimen • IV Glutamic Acid • IV Pyridoxine Step2->Step3 Step4 Aggressive Supportive Care • Neurological monitoring • Respiratory support (often intubation) • Manage complications (e.g., ileus) Step3->Step4 Outcome Post-Acute Phase • Severe neurological deficits likely • Long-term rehabilitation Step4->Outcome

Diagram 1: Emergency Response Workflow for Inadvertent Intrathecal Vincristine Administration.

Evidence and Outcomes from Clinical Data

A 2024 systematic review identified 31 documented cases of inadvertent intrathecal vinca alkaloid injection (primarily vincristine) [2]. The data underscores the extreme lethality of this error and the relative benefit of aggressive intervention.

Category Statistical Findings
Overall Survival Rate 6 out of 31 patients (19.4%) survived the acute phase of intoxication [2].
Impact of CSF Irrigation With any form of CSF irrigation: 6 out of 15 patients survived (40.0%). Without irrigation therapy: 0 out of 12 patients survived (0%) [2].
Neurological Outcome in Survivors All survivors were left with severe and permanent neurological deficits, such as paraplegia, loss of bladder control, and sensory deficits [2].

Critical Prevention Strategies

Given the dismal outcomes, prevention is paramount. The following strategies are mandated by regulatory and professional bodies [5] [1] [3]:

  • Dilution and Labeling: Dilute this compound in a flexible plastic container (minibag) instead of preparing a syringe. The bag must be prominently labeled: "FOR INTRAVENOUS USE ONLY – FATAL IF GIVEN BY OTHER ROUTES" [5] [1] [3].
  • Dispensing and Administration Safeguards: Vincristine should be dispensed separately from all intrathecal medications. It should be administered in a separate room and at a separate time from intrathecal injections. An independent double-check of the drug and its route, both at preparation and before administration, is essential [5].
  • Professional Education: Ensure only individuals trained and experienced in vincristine administration handle and administer the drug [5] [1].

Conclusion

Inadvertent intrathecal vincristine administration is a devastating medical error with a high fatality rate. The cornerstone of management is immediate and aggressive CSF irrigation via EVD and LD, which offers a chance of survival, albeit often with severe neurological impairment. All survivors in the documented literature sustained significant deficits. Therefore, the primary focus for researchers, clinicians, and healthcare systems must be on implementing and enforcing rigorous, multi-layered preventive strategies to ensure this error never occurs.

References

Understanding Vincristine-Induced Peripheral Neuropathy (VIPN)

Author: Smolecule Technical Support Team. Date: February 2026

What is VIPN? Vincristine-induced peripheral neuropathy (VIPN) is a common, dose-limiting side effect of vincristine sulfate, a chemotherapeutic agent widely used for hematological malignancies and solid tumors [1]. It results from vincristine's disruption of microtubule formation, leading to mitotic arrest and, in neurons, impaired axonal transport and neuropathy [2] [3].

Underlying Mechanism of Neurotoxicity The diagram below illustrates the primary molecular mechanism by which vincristine causes neurotoxicity.

G VCR This compound Tubulin Binds Tubulin VCR->Tubulin Polymerization Inhibits Microtubule Polymerization Tubulin->Polymerization AxonalTransport Disrupts Axonal Transport Polymerization->AxonalTransport NeuronalDamage Neuronal Damage & Dysfunction AxonalTransport->NeuronalDamage VIPN Peripheral Neuropathy (Sensory, Motor, Autonomic) NeuronalDamage->VIPN

Clinical Presentation & Risk Factors

Common Symptoms and Signs VIPN typically presents as a sensorimotor neuropathy that can also involve autonomic functions [4].

  • Sensory Symptoms: Numbness, tingling, pain, hypersensitivity to cold, and sensory loss in a "stocking-and-glove" distribution [1] [4].
  • Motor Symptoms: Muscle weakness, foot drop, difficulty walking, loss of deep tendon reflexes, and muscle cramping [5] [4].
  • Autonomic Symptoms: Constipation, abdominal cramps, and bladder dysfunction [3] [1].

Key Risk Factors for VIPN The onset and severity of VIPN are influenced by several factors, summarized in the table below.

Risk Factor Impact on VIPN Key Evidence
Cumulative Dose Primary dose-limiting factor; higher cumulative doses increase risk and severity [4]. Median cumulative dose at neuropathy onset was 17.23 mg/m² in a pediatric study [5].
Age Younger children (<7 years) may develop neuropathy at significantly lower cumulative doses [5]. In adults, older age is a potential risk factor for persistent symptoms [4].
Genetic Predisposition Polymorphisms in drug metabolism and neuronal function genes can increase susceptibility. CYP3A5 non-expressors and patients with CEP72 gene polymorphisms have increased neurotoxicity risk [6] [2].
Drug Interactions Concomitant use of strong CYP3A or P-gp inhibitors can increase plasma levels of vincristine [2]. Avoid concurrent use of strong CYP3A4 inhibitors (e.g., itraconazole) and inducers (e.g., St. John's Wort) [2] [7].
Preexisting Conditions Pre-existing neuropathy or neurological disorders (e.g., Charcot-Marie-Tooth) exacerbates VIPN [1]. Patients with hepatic dysfunction are more susceptible due to impaired drug clearance [2] [3].

Management & Therapeutic Strategies

The following table summarizes the current approaches to managing and potentially preventing VIPN.

Strategy Description / Agent Key Findings / Rationale Evidence Level
Dose Modification Dose reduction, delay, or discontinuation. Primary clinical strategy. Missed doses may impact cancer treatment success, requiring careful risk-benefit analysis [5] [8]. Standard Clinical Practice [5] [8]
Preventive Supplement Curcumin (oral, 3 mg/kg, twice daily). Significantly reduced VIPN incidence (39.4% vs 70.0% in placebo) in a pediatric ALL RCT. Proposed mechanism: antioxidant and neuroprotective properties [9]. Randomized Controlled Trial [9]
Symptomatic Treatment Topical Amitriptyline (1%) / Ketamine (0.5%) Cream. Applied 3x daily. Significantly reduced pain scores (mean VAS: 7 to 3) in a study of 37 patients with CIPN. Offers localized relief with minimal systemic side effects [10]. Prospective Observational Study [10]
Symptomatic Treatment Gabapentin. Used to alleviate neuropathic pain. One case report noted it helped a patient with severe sensory neuropathy become pain-free [8]. Case Report [8]
Supportive Care Pyridoxine (Vitamin B6). Used in clinical practice; one study reported clinical improvement in 95.2% of pediatric patients, though its efficacy is not fully established [5]. Clinical Observation [5]

Experimental Protocols for VIPN Research

For researchers investigating VIPN, here are detailed methodologies from recent studies.

Protocol 1: Clinical Trial for VIPN Prevention with Curcumin This protocol is based on a double-blind, randomized controlled trial [9].

  • 1. Study Design: Parallel-group, randomized, placebo-controlled trial.
  • 2. Participants:
    • Inclusion Criteria: Pediatric ALL patients (ages 5-15), newly diagnosed, treatment protocol includes ≥4 VCR doses (1.5 mg/m² weekly).
    • Exclusion Criteria: Pre-existing neuropathy, use of other neurotoxic drugs, concurrent anti-inflammatory/antioxidant supplements.
  • 3. Intervention:
    • Treatment Group: Oral curcumin capsules, 3 mg/kg/dose, twice daily for 3 months.
    • Control Group: Identical placebo capsules (starch), twice daily for 3 months.
  • 4. Outcome Assessment (Primary Endpoint):
    • Method: Nerve Conduction Study (NCS) and needle Electromyography (EMG).
    • Nerves Tested:
      • Motor Nerves: Peroneal, tibial, median, ulnar.
      • Sensory Nerves: Sural, superficial peroneal, median, ulnar.
    • Timing: NCS/EMG performed at baseline and after the 3-month intervention.
    • Definition of Neuropathy: Abnormal parameters in two or more nerves.

Protocol 2: Comprehensive VIPN Phenotyping in Adults This protocol outlines a thorough assessment battery for characterizing VIPN in clinical studies [4].

  • 1. Patient-Reported Outcome Measures (PROMs):
    • EORTC-QLQ-CIPN20: Assesses sensory, motor, pain, and autonomic symptoms on a 0-100 scale.
    • CIPN R-ODS (Rasch-built Overall Disability Scale): Evaluates activity limitations and disability (0-100 scale).
  • 2. Neurological Assessment:
    • Total Neuropathy Score (TNSc): Grading scale (0-24) incorporating symptom reports, pinprick, vibration, strength, and reflexes.
  • 3. Nerve Conduction Studies (NCS):
    • Nerves: Sural (sensory) and tibial (motor) nerves.
    • Parameters: Sensory Nerve Action Potential (SNAP) and Compound Muscle Action Potential (CMAP) amplitudes.
  • 4. Functional and Sensory Testing:
    • Grating Orientation Task (GOT): Assesses tactile sensation on fingertips.
    • Two-Point Discrimination (2PD): Measures spatial sensation on the great toe.
    • Grooved Pegboard Test: Evaluates fine motor skills and dexterity.

Future Research Directions

Despite advancements, significant gaps remain. Key areas for future research include validating the long-term efficacy of preventive agents like curcumin in larger, multi-center trials [9]. Furthermore, developing targeted therapies based on individual genetic profiles (e.g., CYP3A5, CEP72) represents a promising frontier for personalized medicine to mitigate VIPN without compromising anticancer efficacy [6].

References

vincristine sulfate neurotoxicity mitigation strategies

Author: Smolecule Technical Support Team. Date: February 2026

Mitigation Strategies & Mechanisms

The table below summarizes the primary strategies identified in recent literature for mitigating Vincristine-Induced Peripheral Neuropathy (VIPN).

Strategy Proposed Mechanism of Action Experimental Model Key Findings/Status
Probiotic Adjuvant (Lactobacillus fermentum) Synergistically enhances apoptosis via dual pathway activation (PTEN/AKT, caspases); may allow for reduced vincristine dose [1]. In vitro (HT-29, MCF-7 human cancer cells) [1]. Co-treatment reduced vincristine IC50 by 8 to 13-fold; enhanced apoptotic signaling [1].
Small Molecule Neuroprotectants Protects axon growth and health by countering vincristine-induced toxicity; specific targets vary by compound (e.g., sGC activation) [2] [3]. High-throughput screen in human iPSC-derived motor/sensory neurons; in vivo rat models [2] [3]. Six novel compounds identified (e.g., AZD7762, Blebbistatin); Molsidomine (SIN-1 pro-drug) showed efficacy in vivo without compromising anti-cancer activity [2] [3].
Metabolomics for Prediction Identifies patient-specific metabolite profiles predictive of VIPN susceptibility for early intervention and potential dose adjustment [4]. Metabolite profiling (LC-MS/MS) of pediatric ALL patient blood samples [4]. Developed predictive tool (VIPNp); enables stratification of "High Neuropathy" vs. "Low Neuropathy" patients early in treatment [4].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments related to the strategies above.

Probiotic-Chemotherapy Synergy Assay

This protocol is adapted from the research on Lactobacillus fermentum (Ab.RS23) co-treatment with vincristine [1].

  • Cell Culture: Maintain HT-29 (colorectal adenocarcinoma) and MCF-7 (breast adenocarcinoma) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO₂ [1].
  • Bacterial Preparation: Culture L. fermentum in MRS broth. Use a transwell co-culture system to allow metabolite exchange without direct contact between bacteria and cancer cells. Standardize bacterial concentration using Colony Forming Units per milliliter (CFU/ml) [1].
  • Treatment Groups:
    • Vincristine sulfate alone (e.g., 5-25 µg/ml)
    • L. fermentum alone (e.g., 0.2-1.8 x 10^8 CFU/ml)
    • Combination therapy (e.g., 1.25-2.5 µg/ml vincristine + 1.5-1.8 x 10^8 CFU/ml L. fermentum) [1].
  • Viability & Apoptosis Assay:
    • MTT Assay: After 24h treatment, assess cell viability. Calculate IC₅₀ values using logarithmic regression analysis [1].
    • Annexin V-FITC/PI Staining: Analyze apoptosis via flow cytometry [1].
  • Gene Expression Analysis (qRT-PCR): Extract total RNA with TRIzol. Synthesize cDNA and perform qRT-PCR for genes in apoptotic pathways (e.g., PTEN, AKT, BAX, Bcl-2, Caspase-3, -8, -9) [1].
High-Throughput Neuroprotection Screening

This protocol is based on studies identifying small molecules that protect against vincristine-induced axon damage [2] [3].

  • Neuron Differentiation & Culture:
    • Differentiate human iPSCs into motor or sensory neurons using established protocols [2].
    • Plate purified neurons (e.g., CD56-sorted motor neurons) in poly-D-lysine/laminin-coated 384-well plates at optimized density [2].
  • Vincristine Toxicity Model & Compound Screening:
    • Treat mature neurons (e.g., at 5 Days In Vitro) with a pre-optimized concentration of vincristine (e.g., 2-3 nM) for 24 hours to induce robust neurite damage without significant cell death [2] [3].
    • Co-administer the vincristine with compounds from a library (e.g., 1902 bioactive small molecules) for screening [2].
  • High-Content Imaging & Analysis:
    • Use an automated high-content imaging system to capture neuronal images before (T0) and after (T1) treatment.
    • Quantify neurite length and cell survival using appropriate software. The primary readout is the ratio of neurite length per cell at T1/T0, normalized to control [3].
  • Hit Validation: Retest initial hits in dose-response curves. Further validate promising compounds in primary neurons and in vivo models [2] [3].

Pathway & Workflow Diagrams

The following diagrams illustrate the key signaling pathways and experimental workflows involved in these mitigation strategies.

Diagram 1: Probiotic Adjuvant Mechanism

This diagram shows how Lactobacillus fermentum may enhance vincristine's effect and reduce required doses.

G Lactobacillus Lactobacillus Secreted Metabolites\n(SCFAs, Bacteriocins) Secreted Metabolites (SCFAs, Bacteriocins) Lactobacillus->Secreted Metabolites\n(SCFAs, Bacteriocins) Vincristine Vincristine Microtubule\nDisruption Microtubule Disruption Vincristine->Microtubule\nDisruption Apoptosis Apoptosis Pro-apoptotic\nSignaling Pro-apoptotic Signaling Secreted Metabolites\n(SCFAs, Bacteriocins)->Pro-apoptotic\nSignaling Dual Pathway\nActivation Dual Pathway Activation Pro-apoptotic\nSignaling->Dual Pathway\nActivation Microtubule\nDisruption->Dual Pathway\nActivation PTEN/AKT Pathway\n(Intrinsic) PTEN/AKT Pathway (Intrinsic) Dual Pathway\nActivation->PTEN/AKT Pathway\n(Intrinsic) Caspase Cascade\n(Extrinsic) Caspase Cascade (Extrinsic) Dual Pathway\nActivation->Caspase Cascade\n(Extrinsic) BAX/Bcl-2 Imbalance BAX/Bcl-2 Imbalance PTEN/AKT Pathway\n(Intrinsic)->BAX/Bcl-2 Imbalance Caspase-8, -9 Activation Caspase-8, -9 Activation Caspase Cascade\n(Extrinsic)->Caspase-8, -9 Activation Caspase-3 Activation Caspase-3 Activation BAX/Bcl-2 Imbalance->Caspase-3 Activation Caspase-8, -9 Activation->Caspase-3 Activation Caspase-3 Activation->Apoptosis Synergistic Effect Synergistic Effect Synergistic Effect->Dual Pathway\nActivation

Diagram 2: Neuroprotectant Screening Workflow

This diagram outlines the high-throughput screening process for identifying neuroprotective compounds.

G Start Start Differentiate iPSCs into\nMotor/Sensory Neurons Differentiate iPSCs into Motor/Sensory Neurons Start->Differentiate iPSCs into\nMotor/Sensory Neurons End End Plate in 384-well format Plate in 384-well format Differentiate iPSCs into\nMotor/Sensory Neurons->Plate in 384-well format Treat: VCR + Compound Library Treat: VCR + Compound Library Plate in 384-well format->Treat: VCR + Compound Library High-Content Imaging\n(T0 & T1) High-Content Imaging (T0 & T1) Treat: VCR + Compound Library->High-Content Imaging\n(T0 & T1) Automated Analysis:\nNeurite Length & Survival Automated Analysis: Neurite Length & Survival High-Content Imaging\n(T0 & T1)->Automated Analysis:\nNeurite Length & Survival Hit Criteria:\nNeurite Protection ≥ 2.0 SD Hit Criteria: Neurite Protection ≥ 2.0 SD Automated Analysis:\nNeurite Length & Survival->Hit Criteria:\nNeurite Protection ≥ 2.0 SD Dose-Response Validation Dose-Response Validation Hit Criteria:\nNeurite Protection ≥ 2.0 SD->Dose-Response Validation Secondary Assays\n(Primary Neurons, In vivo) Secondary Assays (Primary Neurons, In vivo) Dose-Response Validation->Secondary Assays\n(Primary Neurons, In vivo) Confirm No Interference\nwith Anticancer Efficacy Confirm No Interference with Anticancer Efficacy Secondary Assays\n(Primary Neurons, In vivo)->Confirm No Interference\nwith Anticancer Efficacy Confirm No Interference\nwith Anticancer Efficacy->End Compound Library Compound Library Compound Library->Treat: VCR + Compound Library


Frequently Asked Questions (FAQs)

Q1: What are the most promising near-term strategies for managing VIPN in a clinical trial setting? While no treatment is yet approved, the most translatable strategy is predictive metabolomics [4]. Identifying patients at high risk for VIPN before symptom onset allows for preemptive dose modification or increased monitoring, which is a readily testable intervention in trials.

Q2: How can I ensure that a potential neuroprotective agent does not compromise the anti-cancer efficacy of vincristine? This is a critical step. Any candidate neuroprotectant must be tested in relevant in vitro and in vivo cancer models. The protocol should include a group treated with both vincristine and the neuroprotectant, compared to vincristine alone, measuring cancer cell death or tumor size reduction. Studies on molecules like Molsidomine specifically included these controls, confirming no interference with efficacy [3].

Q3: Are there specific in vitro models that better predict in vivo neurotoxicity and protection? Yes. Human iPSC-derived sensory and motor neurons are now considered a gold standard. They recapitulate key aspects of human neuropathy, such as vincristine-induced axon growth arrest and degeneration, making them highly suitable for mechanistic studies and high-throughput screening [2].

References

vincristine sulfate dose-limiting toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Dose-Limiting Toxicity of Vincristine Sulfate

The primary dose-limiting toxicity of this compound is neurotoxicity [1] [2] [3]. This is because Vincristine's mechanism of action—binding to tubulin and disrupting microtubule formation in the mitotic spindle—also affects the microtubules in neuronal cells, leading to various neurological side effects [1] [2].

The table below outlines the common manifestations of this neurotoxicity:

Manifestation Clinical Features
Peripheral Neuropathy [1] [4] Sensory impairment, numbness, tingling (paresthesia) in fingers and toes, loss of deep-tendon reflexes [1] [4].
Autonomic Neuropathy [1] [4] Constipation, abdominal cramps, paralytic ileus [1] [4].
Motor Neuropathy [1] [4] Muscle weakness, walking difficulty, slapping gait, foot drop, muscle wasting [1] [4].
Other Neurological Effects [1] [3] [4] Jaw pain, hoarseness, drooping eyelids, seizures, cortical blindness [1] [3] [4].

It is important to note that myelosuppression (bone marrow suppression) is not a common dose-limiting toxicity for Vincristine, unlike many other chemotherapeutic agents. This unique toxicity profile is why it is often chosen for combination chemotherapy regimens [1] [2] [3].

Management and Mitigation Strategies for Researchers

For your troubleshooting guides, the following points address key issues that researchers and clinicians might encounter.

FAQ 1: What factors increase the risk of Vincristine-induced neurotoxicity?

Several factors can increase a patient's risk or severity of neurotoxicity [2] [3] [4]:

  • Pre-existing Neuromuscular Disease: Patients with conditions like Charcot-Marie-Tooth syndrome are at high risk; Vincristine is contraindicated in those with the demyelinating form of this syndrome [1] [3].
  • Concomitant Therapies: Use with other neurotoxic agents or spinal cord irradiation can have additive neurotoxic effects [3].
  • Hepatic Impairment: The liver is the major site of Vincristine metabolism. Patients with obstructive jaundice or liver disease sufficient to decrease biliary excretion may experience increased severity of side effects. A 50% dose reduction is recommended for patients with a direct serum bilirubin value above 3 mg/100 mL [1] [3].
  • Drug Interactions: Concomitant use of strong CYP3A4 inhibitors (e.g., itraconazole, fluconazole) or P-glycoprotein (P-gp) inhibitors can decrease Vincristine metabolism and clearance, leading to an earlier onset and/or increased severity of neurotoxicity. Avoidance of these combinations is recommended [2].
FAQ 2: How is neurotoxicity monitored and managed?
  • Monitoring: Clinical evaluation (e.g., history, physical examination for neurological signs) is necessary to detect the need for dosage modification [2]. There are no specific blood tests for monitoring this neurotoxicity.
  • Dose Modification: The primary management strategy is dosage delay, reduction, or discontinuation of Vincristine based on the severity of the neurological symptoms [2] [3].
  • Symptom Management:
    • Constipation: A prophylactic regimen for constipation (e.g., laxatives) is recommended for all patients starting Vincristine to prevent paralytic ileus [5] [4].
    • Pain: Neuropathic pain may require standard analgesic management.
FAQ 3: What are critical administration warnings?
  • For Intravenous Use Only: Vincristine is fatal if administered intrathecally. Strict procedures must be in place to prevent this error, such as diluting Vincristine in a flexible plastic IV minibag and labeling it prominently as "FOR INTRAVENOUS USE ONLY" [5] [2] [3].
  • Extravasation Hazard: Vincristine is a vesicant. Leakage into surrounding tissue can cause severe irritation and cellulitis. If extravasation occurs, the infusion should be discontinued immediately. Local injection of hyaluronidase and application of moderate heat are recommended to help disperse the drug [5] [2] [3].

Workflow for Neurotoxicity Management

For your visualization requirement, here is a proposed workflow for managing Vincristine neurotoxicity, which you can render using Graphviz.

vincristine_toxicity_management Vincristine Neurotoxicity Management start Patient on Vincristine Therapy assess Regular Neurological Assessment start->assess decision Signs of Neurotoxicity? assess->decision grade_mild Grade 1-2 Toxicity decision->grade_mild Yes cont_dose Continue Current Dose + Symptom Management decision->cont_dose No grade_severe Grade 3-4 Toxicity mod_dose Consider Dose Reduction or Delay grade_mild->mod_dose dcv_dose Discontinue Vincristine grade_severe->dcv_dose cont_dose->assess mod_dose->assess

The generated diagram will show the following logical flow:

  • Initiation: A patient begins Vincristine therapy.
  • Assessment: Regular neurological assessments are conducted.
  • Decision Point: Presence and severity of neurotoxicity is determined.
  • Management Actions:
    • No Toxicity: Continue current dose.
    • Mild-Moderate (Grade 1-2): Consider dose reduction or delay.
    • Severe (Grade 3-4): Discontinue Vincristine.
  • Cycle: The process repeats with each treatment cycle, emphasizing continuous monitoring.

References

Vincristine Sulfate Liposome Release Kinetics: Troubleshooting & FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Here are some common experimental issues and their solutions, compiled into a troubleshooting guide and frequently asked questions.

Troubleshooting Guide
Problem Area Specific Issue Potential Cause Recommended Solution
Drug Loading Low Encapsulation Efficiency (EE) Inefficient active loading; suboptimal pH gradient [1]. Use a stable pH gradient method (e.g., 300 mM internal citrate, pH 4.0) [1].
Degradation during/after loading VCR hydrolysis in aqueous interior; chemical instability [2]. Switch to a TEA-SOS (sucrose octasulfate) gradient; forms stable, insoluble precipitate inside liposomes [2].
Release Kinetics Too fast (burst release) Liposome membrane too fluid or defective; high passive leakage [3]. Optimize lipid composition: use high-Tm lipids like SPC/Chol or DSPC/Chol to reduce passive permeability [3] [2].
Too slow or incomplete Drug precipitated too strongly inside liposome (e.g., with sulfate gradient) [2]. Ensure release media mimics the acidic tumor microenvironment (pH ~6.5) to facilitate diffusion [1].
Formulation Stability Drug degradation during storage Hydrolysis of VCR in the internal aqueous phase [2]. Develop a single-vial, ready-to-use formulation using TEA-SOS, which significantly improves long-term stability (e.g., 2.9% degradation in 12 months at 2-8°C) [2].
Particle aggregation or fusion Lack of steric stabilization; lipid membrane instability [4]. Incorporate a small percentage (e.g., 1-5 mol%) of PEG-lipid (e.g., PEG2000-DSPE) to provide steric stabilization [2].
Frequently Asked Questions (FAQs)

Q1: What are the key kinetic parameters for the drug loading and release of VCRS liposomes? Recent studies have quantitatively defined these kinetics, which are crucial for modeling and scaling up production.

  • Table: Key Kinetic Parameters for VCRS Liposomes [1] | Process | Kinetic Model | Activation Energy | Key Finding | | :--- | :--- | :--- | :--- | | Drug Loading | First-order kinetics | 20.6 kcal/mol | The loading rate is temperature-dependent. This high activation energy suggests a process highly sensitive to heating. | | Drug Release | First-order kinetics | Not specified | The release mechanism is attributed to simple transmembrane diffusion, not a complex erosion process. |

Q2: What is the recommended protocol for preparing VCRS liposomes using the pH gradient method? The following workflow, based on the optimization of the Marqibo generic formulation, yields liposomes with high encapsulation efficiency and a suitable particle size [1].

Start Start Liposome Preparation A Dissolve ESM and Cholesterol (2.5:1 weight ratio) in chloroform Start->A B Evaporate chloroform at 40°C to form a thin lipid film A->B C Hydrate film with 300 mM citrate solution at 65°C for 30 min B->C D Downsize liposomes: 1. Probe sonication 2. 5x freeze-thaw cycles (-80°C/65°C) 3. Extrude through 200 nm & 100 nm membranes C->D E Blank Liposomes Obtained D->E F For Drug Loading: E->F G Mix blank liposomes, VCRS solution, and sodium phosphate solution (1:5:25 volume ratio) F->G H Incubate in water bath at 65°C for 10 minutes G->H I Cool to room temperature H->I J Final VCRS Liposomes I->J

Q3: How can I modify the liposome composition to better control the release rate? The lipid composition directly influences membrane fluidity and permeability, which in turn controls the release rate [3] [2].

  • For Slower Passive Release: Use lipids with a higher phase transition temperature (Tm) to create a more rigid and less permeable membrane. Examples include DSPC (Tm ~55°C) or Sphingomyelin (SM). Incorporating cholesterol (e.g., SM:Chol = 2.5:1) further enhances membrane stability and reduces drug leakage [1] [2].
  • For Triggered Release: For research into externally triggered release, one strategy is to incorporate superparamagnetic iron oxide nanoparticles (SPIONs) into the membrane. When exposed to an alternating magnetic field (AMF), the nanoparticles generate local heat, inducing a phase transition and rapid release of the contents [3].

Q4: What are the primary stability concerns for VCRS liposomes, and how can they be addressed? The main challenge is the hydrolysis of VCR in the aqueous core during storage, leading to potency loss [2]. The conventional pH-gradient loaded formulation (Marqibo) had poor stability, requiring a complex 3-vial kit.

  • Advanced Solution: The TEA-SOS (triethylamine sucrose octasulfate) gradient method is a superior alternative. It actively loads VCR as a stable, insoluble complex within the liposome, dramatically reducing degradation. This approach enables the development of a stable, single-vial formulation that is ready-to-use, with degradation of only about 2.9% over 12 months under refrigeration [2].

Key Experimental Takeaways

  • Focus on Active Loading: The pH-gradient and TEA-SOS methods are central to achieving high encapsulation efficiency for vincristine sulfate [1] [2].
  • Composition Dictates Performance: The choice of lipids (e.g., SM, Cholesterol, PEG-lipids) is the primary lever for controlling both the stability and the release profile of the final formulation [1] [3] [2].
  • Validate with Kinetics: Characterize your formulation by modeling its loading and release kinetics. Well-optimized VCRS liposomes typically follow first-order kinetics for both processes [1].

References

reducing vincristine sulfate autonomic neuropathy constipation

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding VIPN & Constipation

Q1: What is the underlying mechanism of vincristine-induced autonomic neuropathy and constipation? Vincristine-induced peripheral neuropathy (VIPN) is a dose-limiting and cumulative toxicity [1] [2]. The drug binds to tubulin, disrupting microtubule polymerization. This not only arrests cancer cell mitosis but also critically impairs neuronal function. In the autonomic nervous system, this disruption leads to reduced gastrointestinal motility, resulting in constipation and, in severe cases, paralytic ileus [1] [3]. Damage to the myenteric plexus and an subsequent increased endocannabinoid tone, mediated through CB1 receptors, have been identified as key contributors to this gastrointestinal dysmotility [3].

Q2: How prevalent is VIPN and what factors increase the risk? A 2023 retrospective study found that 34.6% of first-time vincristine users developed neuropathy [2]. The following table summarizes key risk factors and their associations.

Risk Factor Association / Effect p-value
Dose Rounding (Up) Significantly increased neuropathy occurrence [2] < 0.001
Dose Rounding (Down) Significantly decreased neuropathy occurrence [2] < 0.001
Concomitant Azole Antifungals Inhibit CYP3A metabolism, increasing vincristine plasma levels and toxicity [2] < 0.001
Higher Body Surface Area (Pediatric) Significant association with neuropathy episodes [2] 0.038
Respiratory Comorbidities (Adult) Significant association with neuropathy episodes [2] 0.044

Troubleshooting Guide: Preclinical Neuroprotection Strategies

The following experimental protocols are based on recent preclinical studies investigating interventions for VIPN.

Experiment 1: Evaluating Molsidomine for Neuroprotection

This protocol tests the hypothesis that molsidomine, via its active metabolite SIN-1, provides neuroprotection by activating soluble guanylyl cyclase (sGC) [4].

  • 1. Objective: To determine the efficacy of molsidomine in preventing or reducing VIPN in a rat model without compromising the antitumor efficacy of vincristine.
  • 2. Materials:
    • Animals: Adult rat models (e.g., Wistar or Sprague-Dawley).
    • Drugs: Vincristine sulfate, Molsidomine (SIN-1 pro-drug), appropriate vehicle controls.
  • 3. Methodology:
    • In Vivo Model: Induce VIPN by administering vincristine (e.g., 0.1–0.5 mg/kg, i.p.) to rats [4] [3].
    • Intervention: Co-administer molsidomine concomitantly with each vincristine dose.
    • Assessment Endpoints:
      • Neurophysiology: Sensory nerve action potential (SNAP) amplitude of the tail nerve as a primary endpoint for axonal health [4].
      • Behavioral Testing: Mechanical hypersensitivity (von Frey filaments) and motor coordination (rotarod) [4].
      • Nerve Histology: Quantify axonal degeneration/damage in peripheral nerves post-sacrifice.
      • Tumor Model: In a separate xenograft cohort, verify that molsidomine does not interfere with vincristine's antitumor efficacy using a measurable tumor volume model [4].
  • 4. Key Findings: The study by Nativi et al. (2024) concluded that molsidomine attenuated vincristine-induced mechanical hypersensitivity and nerve damage in rats, with its effect mediated through sGC activation [4].

The signaling pathway investigated in this experiment can be visualized as follows:

G Vincristine Vincristine AxonDegradation AxonDegradation Vincristine->AxonDegradation Induces SIN1 SIN1 sGC sGC SIN1->sGC Activates cGMP cGMP sGC->cGMP Produces Neuroprotection Neuroprotection cGMP->Neuroprotection Promotes cGMP->AxonDegradation Inhibits AxonDegeneration AxonDegeneration

Experiment 2: Targeting the Endocannabinoid System for GI Motility

This protocol investigates the role of cannabinoid receptors in vincristine-induced gastrointestinal dysmotility [3].

  • 1. Objective: To characterize the effect of vincristine on GI motor function and determine if CB1 receptor antagonism can prevent dysmotility.
  • 2. Materials:
    • Animals: Conscious male Wistar rats (350–400 g).
    • Drugs: this compound, AM251 (CB1 receptor antagonist), AM630 (CB2 receptor antagonist), barium sulfate contrast agent.
    • Equipment: X-ray imaging system.
  • 3. Methodology:
    • Treatment: Administer a single intraperitoneal dose of vincristine (0.5 mg/kg) or saline.
    • Intervention: Administer AM251 (1 mg/kg) or AM630 (1 mg/kg) according to a defined schedule (e.g., thrice: before, 12h, and 24h after vincristine) [3].
    • Assessment: Perform radiographic motility analysis 24 hours post-vincristine.
      • Intragastrically administer barium sulfate.
      • Obtain serial X-rays over 0–8 hours post-contrast.
      • Quantify: Motility curves for each GI region (stomach, small intestine, colon) and measure the size of stomach and cecum.
  • 4. Key Findings: Vera et al. (2017) reported that the CB1 antagonist AM251, but not the CB2 antagonist AM630, significantly prevented vincristine-induced GI dysmotility, particularly in the small intestine. This suggests an increased endocannabinoid tone contributing to the effect [3].

The logical workflow and findings of this experiment are summarized below:

G Vincristine Vincristine ECS Increased Endocannabinoid Tone Vincristine->ECS GIDysmotility GIDysmotility ECS->GIDysmotility  Causes via CB1 AM251 AM251 AM251->GIDysmotility  Blocks CB1 Result1 Significant Prevention of Dysmotility AM251->Result1 AM630 AM630 AM630->GIDysmotility  Blocks CB2 Result2 No Significant Effect AM630->Result2

Data Summary: Clinical & Preclinical Evidence

The following table consolidates key quantitative findings from recent studies on VIPN management.

Intervention / Factor Study Type Key Quantitative Finding Reference
Dose Rounding (Up) Clinical Retrospective (n=355) Significantly associated with increased neuropathy (p < 0.001) [2] Alshammari et al., 2023 [2]
Molsidomine (SIN-1) Preclinical In Vivo Attenuated vincristine-induced mechanical hypersensitivity and nerve damage in rats [4] Nativi et al., 2024 [4]
AM251 (CB1 Antagonist) Preclinical In Vivo Prevented vincristine-induced GI dysmotility in the rat small intestine when administered thrice [3] Vera et al., 2017 [3]

References

vincristine sulfate hepatic impairment dose reduction

Author: Smolecule Technical Support Team. Date: February 2026

Vincristine Dose Reduction in Hepatic Impairment

The consensus across clinical resources is to reduce the vincristine dose in patients with elevated direct bilirubin levels due to the drug's reliance on hepatic metabolism and biliary excretion [1] [2]. The following table summarizes the standard recommendation:

Hepatic Function Status Direct Bilirubin Level Recommended Dose Adjustment
Impaired > 3 mg/100 mL (or > 51 μmol/L) Reduce dose by 50% [3] [4]

Scientific Rationale and Pharmacokinetic Basis

The requirement for dose adjustment is grounded in vincristine's pharmacokinetic profile:

  • Metabolism and Excretion: Vincristine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system [1] [2]. The primary route of elimination is through the bile and feces, with about 80% of an administered dose excreted via this pathway [5] [2].
  • Consequence of Impairment: In patients with obstructive jaundice or other forms of hepatic impairment sufficient to decrease biliary excretion, the body's ability to clear vincristine is reduced. This leads to increased systemic exposure and a higher risk of severe side-effects, particularly neurotoxicity [3] [5].

Experimental Protocol Considerations

For researchers designing studies, the following points are critical:

  • Patient Stratification: Clinical protocols should stratify patients based on liver function. The key laboratory parameter for dose adjustment is direct (conjugated) bilirubin [3] [4].
  • Monitoring: Patients with hepatic impairment receiving vincristine require vigilant monitoring for signs of increased toxicity. Dose-limiting toxicity is often neurotoxicity, manifested as peripheral neuropathy, constipation, or paralytic ileus [1] [5].
  • Drug Interactions: Be aware of potential interactions. Concomitant use of strong CYP3A4 inhibitors (e.g., certain azole antifungals) can impair vincristine metabolism and increase toxicity, potentially mimicking or exacerbating hepatic impairment [3] [5].

The pharmacokinetic workflow of vincristine handling in the body can be summarized as follows:

G Start Vincristine IV Administration A Extensive Distribution to Tissues Start->A B Hepatic Metabolism (via CYP3A4 enzymes) A->B C Primary Elimination via Bile into Feces (~80%) B->C D Minor Elimination via Urine (10-20%) B->D Minor Pathway E Increased Systemic Exposure & Toxicity Risk E->B Hepatic Impairment E->C Obstructed Biliary Excretion

Further Research Directions

To obtain the detailed experimental data and methodologies you seek, consider these avenues:

  • Consult Full-Text Publications: The clinical study by Bedikian et al. (2011) titled "Pharmacokinetics and safety of Marqibo (vincristine sulfate liposomes injection) in cancer patients with impaired liver function" directly addresses this topic [6]. Accessing the full text through a research database (like PubMed) may provide the specific pharmacokinetic parameters and detailed study protocols.
  • Investigate Liposomal Formulations: Note that the liposomal formulation of vincristine (Marqibo) may have different pharmacokinetic and safety profiles, as suggested in one study [6] [7]. Research into this formulation could be a distinct area of inquiry.

References

Immediate Response Protocol for Vincristine Extravasation

Author: Smolecule Technical Support Team. Date: February 2026

The following steps should be taken immediately upon suspicion of an extravasation [1]:

  • Stop the Infusion: Halt the intravenous administration immediately.
  • Leave the Catheter: Do not remove the needle or catheter. Disconnect the IV tubing from it [1].
  • Aspirate: Attempt to aspirate any residual drug from the tissue and catheter using a syringe [2] [1].
  • Administer Antidote: The recommended antidote for vincristine extravasation is hyaluronidase [2] [1]. It should be administered through the existing line if possible, or by subcutaneous infiltration around the extravasation site.
  • Apply Thermal Therapy: Apply WARM compresses to the affected area. Unlike many other vesicants, warmth helps disperse vincristine and increase local blood flow to enhance drug removal [2] [1]. Apply for 15-20 minutes at a time, several times a day for 24-48 hours.
  • Elevate the Limb: Elevate the affected extremity to minimize swelling [2].
  • Document and Refer: Carefully document the event and, for severe cases or those involving central venous access devices, promptly consult surgical or specialty services [1].

The workflow below summarizes the critical emergency response actions.

vincristine_extravasation_response Start Suspected Extravasation Step1 1. Stop Infusion & Disconnect Tubing Start->Step1 Step2 2. Leave Catheter in Place Step1->Step2 Step3 3. Aspirate Residual Drug Step2->Step3 Step4 4. Administer Antidote: Hyaluronidase Step3->Step4 Step5 5. Apply WARM Compresses Step4->Step5 Step6 6. Elevate the Limb Step5->Step6 Step7 7. Document & Refer for Severe Cases Step6->Step7

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the specific mechanism of action for the recommended antidote, hyaluronidase? A1: Hyaluronidase is an enzyme that hydrolyzes hyaluronic acid in the connective tissue. This action promotes the diffusion and dilution of the extravasated vincristine away from the local tissue, thereby helping to minimize tissue damage and ulceration [2].

Q2: Why are warm compresses used for vincristine instead of cold compresses? A2: The choice of compress is drug-specific. For vinca alkaloids like vincristine, warm compresses are recommended because they promote vasodilation and increase local blood flow. This helps to disperse the drug and enhance its removal from the tissues. In contrast, cold compresses cause vasoconstriction and are used for many other vesicants (like anthracyclines) to confine the drug and limit the area of injury. Using cold for vincristine could worsen tissue ulceration [2].

Q3: What are the key risk factors for extravasation that should be considered in experimental design? A3: Risk factors are multifactorial and can be categorized as follows [3]:

  • Mechanical: Poor cannulation technique, insecure IV line placement, multiple venipuncture attempts.
  • Patient/Subject-related: Fragile veins, compromised circulation (e.g., from lymphoedema or peripheral vascular disease), pre-existing neuropathy (which may mask pain, a key symptom), and inability to communicate discomfort.
  • Pharmacologic: The inherent vesicant properties of vincristine itself. Drugs with pH outside the range of 5.5–8.5 or high osmolarity are more likely to cause irritation and damage [3].

Q4: What is the clinical evidence supporting the use of hyaluronidase? A4: Evidence, while limited by the rarity of the event, includes a published case report where a mixture of doxorubicin and vincristine extravasated. The patient was treated with a mucopolysaccharidase similar to hyaluronidase, along with topical dimethyl sulfoxide (DMSO), which resulted in the resolution of inflammatory signs without necrosis [4]. Current guidelines from leading oncology societies formally recommend its use based on a systematic review of benefits and risks [1].

Antidote and Supportive Care Specifications

The table below provides a detailed breakdown of the recommended antidote and supportive care based on current evidence.

Intervention Mechanism of Action Dosing & Administration Details Key Considerations

| Hyaluronidase [2] [1] | Hydrolyzes hyaluronic acid in connective tissue, promoting diffusion/dilution of the drug. | - Dose: 15 to 150 units subcutaneously.

  • Administration: Inject as 5 separate injections (0.2-1 mL each) using a 25-gauge needle around the affected area. Change the needle with each injection.
  • Timing: Ideally administer within 1 hour of the event. | - First-line antidote for vinca alkaloid extravasation.
  • Also used for taxanes and other agents. | | Warm Compresses [2] [1] | Promotes vasodilation, increases local blood flow to disperse the drug and enhance systemic absorption. | - Apply for 15-20 minutes at a time.
  • Repeat 3-4 times daily for 24-48 hours.
  • Use a warm (not hot) compress. | Critical: Do not use cold compresses, as this can worsen tissue damage from vincristine. |

Critical Warning on Administration

A paramount safety point that must be emphasized in all protocols is that vincristine sulfate is for intravenous use ONLY. Under no circumstances should it be administered intrathecally (into the spinal canal), as this error is almost always fatal [5] [6] [7]. Risk-reduction strategies include diluting the drug in a small-volume IV bag and prominently labeling syringes or minibags with: "FOR INTRAVENOUS USE ONLY – FATAL IF GIVEN BY OTHER ROUTES" [6] [7].

References

vincristine sulfate drug interactions azole antifungals

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of the Drug-Drug Interaction

The core of this interaction is pharmacokinetic, primarily involving the inhibition of the cytochrome P450 (CYP) enzyme system, specifically CYP3A4 [1] [2]. Vincristine is metabolized mainly by this enzyme. Azole antifungals (e.g., itraconazole, posaconazole, voriconazole) are potent inhibitors of CYP3A4. When administered concurrently, they significantly slow the breakdown of vincristine, leading to increased systemic exposure and elevated plasma concentrations of the chemotherapeutic agent [3] [2]. This results in a heightened risk of dose-related toxicities.

Furthermore, some azoles may also inhibit P-glycoprotein, an efflux transporter that helps remove drugs from cells, potentially further increasing vincristine's intracellular accumulation and toxicity [1].

The diagram below illustrates this metabolic pathway and the site of azole inhibition.

G VCR Vincristine (VCR) CYP3A4 CYP3A4 Enzyme VCR->CYP3A4 Metabolism Neurotoxicity Accumulation & Increased Neurotoxicity VCR->Neurotoxicity Elevated Plasma Concentration AZ Azole Antifungals AZ->CYP3A4 Inhibits Metabolites Inactive Metabolites CYP3A4->Metabolites

Clinical Evidence & Toxicity Profiles

Case reviews and clinical studies have quantified the risks associated with this interaction. The following table summarizes the adverse drug interactions (ADIs) documented in a review of 47 cases [3] [2]:

Parameter Itraconazole Posaconazole Voriconazole
Median Time to ADI 9.5 days 13.5 days 30 days
Median # of VCR Doses Before ADI 2 doses 3 doses 2 doses
Frequency of Common Severe Toxicities
• Gastrointestinal Toxicity 66% of patients (across all azoles)
• Peripheral Neuropathy 59.6% of patients (across all azoles)
• Hyponatremia/SIADH 44.7% of patients (across all azoles)
• Autonomic Neuropathy Information missing
• Seizures 23.4% of patients (across all azoles)

However, not all studies uniformly report this increased risk. A retrospective study of 130 pediatric patients found that 51% developed Grade 2 or greater neuropathy, but concurrent azole use (mostly fluconazole) was not statistically associated with a higher incidence (p=0.35) [1]. The study concluded that limited, as-needed use of azoles might be reasonable and safe, though it noted that concurrent usage accounted for less than 15% of vincristine doses in their cohort [1].

Management & Troubleshooting Guide

For researchers and clinicians designing protocols or managing patients, here are critical FAQs and recommended actions.

Question / Issue Evidence-Based Recommendation & Protocol
What is the primary recommendation to avoid this interaction? Use alternative antifungal agents not metabolized by CYP3A4 (e.g., caspofungin, anidulafungin, micafungin) whenever possible [3] [2].
Which azole antifungal appears to have a lower risk? Fluconazole is considered relatively safer. One large retrospective study found no significant link between its concurrent use and increased neuropathy [1] [4].
What should be done if concomitant use is unavoidable? Implement enhanced monitoring for signs of neurotoxicity, hyponatremia, and GI dysmotility. Some protocols suggest vincristine dose reduction (e.g., by 50%) [4], though this may impact efficacy.
How should neurotoxicity be identified and graded? Use a standardized scale like the ECOG criteria for neuropathy. Regular neurological exams and patient-reported outcome measures are essential for early detection [1].

Protocol for Investigating the Interaction

For scientists designing experiments to study this interaction, the following workflow outlines a robust methodological approach, inspired by a clinical trial simulation study [5].

G Step1 1. Study Population & Inclusion Criteria Step2 2. PK Model & Simulation Step1->Step2 Step3 3. Dosing & Clearance Inhibition Scenarios Step2->Step3 Step4 4. Optimal Sampling Design Step3->Step4 Step5 5. Power & Sample Size Analysis Step4->Step5

Detailed Methodology:

  • Study Population & Simulation: Define a virtual pediatric patient population using a validated population pharmacokinetic (PK) model for vincristine. Incorporate a continuous model for body surface area (BSA) versus age based on standard pediatric growth curves [5].
  • Dosing & Inhibition Scenarios: Simulate standard vincristine dosing. The key intervention is to model different magnitudes of CYP3A4 inhibition by azoles—typically a 25%, 40%, and 50% reduction in vincristine clearance [5]—to generate simulated concentration-time profiles.
  • Optimal Sampling Design: Use D-optimal design principles to identify informative sampling time windows for measuring vincristine plasma concentrations. This maximizes information gain while being feasible in a clinical setting [5].
  • Power & Sample Size Analysis: Employ Clinical Trial Simulation (CTS). Run the simulated trial hundreds of times under different sample sizes (e.g., 30 to 500 patients) and clearance inhibition scenarios. Analyze the power to detect a statistically significant difference in vincristine exposure and the precision of the estimated interaction effect [5]. For instance, a sample size of 150 patients may provide 80% power to detect a 40% clearance inhibition effect [5].

References

Clinical & Preclinical Evidence for Neuroprotective Agents

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key agents investigated for their neuroprotective effects against Vincristine-Induced Peripheral Neuropathy (VIPN). "Human Evidence" indicates a level of validation in clinical studies, while "Preclinical Evidence" indicates positive results in animal or in vitro models.

Agent / Intervention Type of Evidence Key Findings / Proposed Mechanism Reference / Context
Vitamin B6 (Pyridoxine) & Vitamin B12 (Methylcobalamin) Human Clinical Trial (Phase III) Significantly reduced incidence (26.2% vs. 56.4% in placebo) and severity of VIPN. Maintains myelin sheath integrity and has antioxidant properties. [1]
Molsidomine (SIN-1) Preclinical (in vitro & rat models) Prevents axonopathy in motor/sensory neurons. Neuroprotection is mediated by activation of soluble guanylyl cyclase (sGC). [2]
Nano Curcumin Preclinical (rat model) Reduced neuropathic pain; mechanism linked to upregulation of PPAR-γ, HSP70, IL-10 and reduction of NF-κB. [3]
AZD7762, A-674563, Blebbistatin, Glesatinib, KW-2449, Pelitinib Preclinical (High-throughput screen on iPSC-derived neurons) Six novel compounds identified that protect human motor and sensory neurons from vincristine-induced axon growth deficits. [4] [5]
Antiepileptics (e.g., Pregabalin, Gabapentin) Preclinical (animal models) & Clinical Use Shown to reduce thermal hyperalgesia and mechanical allodynia. Commonly used for symptomatic management of CIPN. [6] [7]

Detailed Experimental Protocols

Here are methodologies from key studies that you can adapt for your research.

High-Throughput Screening Using iPSC-Derived Neurons

This protocol, adapted from a 2024 study, is designed to identify novel neuroprotectants through screening [4] [5].

  • Key Reagents & Cell Lines:

    • Human iPSC lines (e.g., SAH-0047–02, LiPSC-GR1.1).
    • Differentiation media components: SB431542, LDN, Retinoic Acid, SAG, SU5402, DAPT, BDNF, GDNF, CNTF.
    • Coating substrates: Poly-D-lysine, Laminin.
    • Vincristine sulfate (prepared as a stock solution).
    • Compound library for screening.
  • Step-by-Step Workflow:

    • Motor Neuron Differentiation: Differentiate iPSCs into motor neurons using a standardized protocol with small molecules for patterning.
    • Neuron Purification: Harvest cells and sort for CD56 (NCAM-1) expression using magnetic-activated cell sorting (MACS) to ensure a pure neuronal population.
    • Plating & Maturation: Plate the sorted motor neurons in 384-well plates coated with poly-D-lysine/laminin. Maintain them in media supplemented with growth factors (BDNF, GDNF, CNTF) for 5 days to establish a mature network.
    • Vincristine & Compound Treatment:
      • Induction of Neurotoxicity: Treat neurons with 3 nM Vincristine for 24 hours. This concentration reliably induces axon growth deficits without significant cell death.
      • Co-treatment with Test Compounds: Add the library compounds simultaneously with vincristine.
    • Outcome Measurement & Analysis:
      • Use high-content imaging systems to automatically quantify neurite outgrowth and cell viability.
      • The primary readout is the ratio of neurite length per cell after treatment compared to before treatment.
      • A compound is considered a "hit" if it shows a statistically significant rescue of vincristine-induced axon growth arrest.

The workflow for this screening process is as follows:

G Start Start: Differentiate iPSCs into Motor Neurons A Purify Neurons via CD56 (NCAM-1) MACS Sorting Start->A B Plate in 384-well Coated Plates A->B C Mature Neurons for 5 Days in Growth Factor Media B->C D Treat with: 3 nM Vincristine + Test Compound Library C->D E High-Content Imaging: Quantify Neurite Length and Cell Viability D->E F Analysis: Identify Hits that Rescue Axon Growth E->F

In Vivo Rat Model for Efficacy Validation

This protocol is based on studies that successfully tested molsidomine and nano curcumin in vivo [2] [3].

  • Key Reagents & Animals:

    • Adult Sprague-Dawley or Wistar rats.
    • This compound.
    • Test agent (e.g., Molsidomine, Nano Curcumin).
    • Behavioral testing equipment (von Frey filaments, hot/cold plate).
  • Step-by-Step Workflow:

    • VIPN Induction:
      • Administer Vincristine intraperitoneally (e.g., 150 µg/kg) every two days for a total of 5 injections.
    • Neuroprotective Treatment:
      • Administer the test agent (e.g., Molsidomine, Nano Curcumin) daily via oral gavage or injection, concurrently with vincristine doses.
    • Outcome Assessment:
      • Behavioral Tests: Perform weekly to assess sensory neuropathy.
        • Mechanical Allodynia: Use von Frey filaments to measure paw withdrawal threshold.
        • Thermal Hyperalgesia: Use a hot plate or tail immersion test to measure latency to response.
      • Nerve Tissue Collection: At endpoint, harvest sciatic nerves and dorsal root ganglia (DRG).
      • Histopathological Analysis: Assess axonal degeneration, demyelination, and fiber density (e.g., via toluidine blue staining, electron microscopy).
      • Molecular Analysis: Perform Western Blot or ELISA on nerve tissue to measure markers like PPAR-γ, NF-κB, IL-10, and HSP70.

Neuroprotective Mechanism of Action

Understanding the mechanism of action is crucial for troubleshooting and rational drug design. The following diagram illustrates the pathway identified for Molsidomine/SIN-1, a well-characterized neuroprotectant in this context [2].

G M Molsidomine (Pro-drug) S Metabolized to SIN-1 (NO Donor) M->S G Activates Soluble Guanylyl Cyclase (sGC) S->G C Increased cGMP Production G->C N Downstream Neuroprotective Signaling C->N O Outcome: Prevention of Axon Degeneration and Neuropathic Pain N->O V Vincristine Challenge V->O

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: We are validating Vitamin B6/B12 in our lab. The clinical trial used a specific regimen. What were the exact doses and routes of administration? [1]

  • A: The successful Phase III trial used the following:
    • Vitamin B6 (Pyridoxine): 50 mg (two 25 mg tablets), administered orally, three times daily for 5 weeks.
    • Vitamin B12 (Methylcobalamin): 500 µg (in 1 ml solution), administered intravenously, on day 1, 3, and 5 of every week for 5 weeks.
    • It is critical to use the bioavailable form Methylcobalamin for B12.

Q2: When using iPSC-derived neurons, what is the optimal vincristine concentration and exposure time to model neurotoxicity without killing the cells? [4] [5]

  • A: The cited high-throughput studies found that treating human iPSC-derived motor neurons with 2-3 nM Vincristine for 24 hours is optimal. This regimen robustly induces axon growth arrest and neurite degeneration (a hallmark of VIPN) while minimizing direct cell death, which is essential for screening neuroprotective compounds that act on axonal integrity.

Q3: Why are we focusing on soluble guanylyl cyclase (sGC) activation as a mechanism? [2]

  • A: Research has mechanistically linked the neuroprotection offered by SIN-1 (the active metabolite of Molsidomine) to sGC activation. This was proven because:
    • sGC inhibitors blocked SIN-1's protective effect.
    • Other sGC activators mimicked the protective effect. This provides a strong, validated molecular target for future drug development against VIPN.

References

vincristine sulfate calcium homeostasis dysregulation management

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism: Calcium Homeostasis Dysregulation

Q: What is the core evidence linking Vincristine Sulfate to calcium homeostasis dysregulation?

A key study established that a specific abnormality in cellular calcium (Ca²⁺) regulation contributes to the neuropathic pain caused by this compound and other chemotherapeutic agents like paclitaxel and ddC, but not to post-traumatic neuropathy [1] [2]. The evidence suggests that drugs which reduce intracellular or extracellular calcium levels can significantly reverse pain behaviors in animal models.

The following table summarizes the foundational experimental evidence:

Experimental Aspect Key Findings
Implicated Chemotherapeutics Vincristine, Paclitaxel, ddC (dideoxycytidine) [1]
Control Condition Chronic Constriction Injury (CCI) & naïve rats showed no effect from calcium-reducing drugs [1]
Calcium-Targeting Drugs Tested TMB-8, Quin-2, EGTA, EGTA-am (administered intrathecally) [1]
Observed Behavioral Effects Significant inhibition of mechano-allodynia and mechano-hyperalgesia in chemotherapy-treated models [1]
Proposed Site of Action Neuronal mitochondria; Vincristine affects calcium movement through the mitochondrial membrane [3]

Associated Signaling Pathways and Mechanisms The diagram below summarizes the proposed pathway through which this compound leads to calcium dysregulation and neuropathic pain.

G Vincristine Vincristine MicrotubuleDisruption Microtubule Disruption Vincristine->MicrotubuleDisruption AxonalTransport Inhibition of Fast Axonal Transport MicrotubuleDisruption->AxonalTransport MitochondrialDysfunction Mitochondrial Dysfunction AxonalTransport->MitochondrialDysfunction CalciumDysregulation Calcium Homeostasis Dysregulation MitochondrialDysfunction->CalciumDysregulation OxidativeStress Oxidative Stress MitochondrialDysfunction->OxidativeStress NeuropathicPain Neuropathic Pain CalciumDysregulation->NeuropathicPain OxidativeStress->NeuropathicPain

Experimental Protocols & Data

Q: What are the key methodologies for investigating this mechanism in vivo?

The primary evidence comes from well-established rodent models of Vincristine-Induced Peripheral Neuropathy (VIPN). Below is a detailed methodology based on published protocols.

1. Animal Model Setup

  • Neuropathy Induction: Administer this compound intraperitoneally (i.p.) at 50 μg/kg for 10 consecutive days [4].
  • Control: Inject a matching volume of the vehicle (e.g., saline) in the control group.
  • Animal Consideration: Ensure animal body weight is sufficient (e.g., >12g for mice) to avoid morbidity. Weigh animals regularly to monitor overall health [5].

2. Assessment of Neuropathic Pain Behaviors After Vincristine administration, assess the following sensory abnormalities. The tests are typically performed before induction (baseline) and periodically after.

Behavioral Test Parameter Measured Procedure Summary
Pinprick Test Mechanical Hyperalgesia Touch hind paw with a blunt needle; record withdrawal duration (cut-off: 20s) [4].
Acetone Drop Test Cold Allodynia Spray 100 μL acetone on the plantar surface; record withdrawal duration (cut-off: 20s) [4].
Hot Plate Test Paw Heat Hyperalgesia Place rat on a hot plate (52.5°C); note latency to lick hind paw (cut-off: 20s) [4].
Tail Immersion Test Tail Cold Hyperalgesia Immerse tail tip (1 cm) in cold water (0-4°C); record withdrawal latency (cut-off: 20s) [4].

3. Biochemical Analysis of Calcium and Oxidative Stress Upon termination of the experiment, isolate the sciatic nerve for biochemical analysis [4].

  • Tissue Homogenate: Prepare a 10% (w/v) homogenate of the sciatic nerve in ice-cold Tris-HCl buffer (pH 7.4).
  • Centrifugation: Centrifuge at 4°C (2500 rpm for 10 min) and use the supernatant for assays.
  • Total Calcium Estimation: Use commercial assay kits to measure total calcium levels in the nerve tissue supernatant. An increase is expected in the Vincristine group [4].
  • Oxidative Stress Markers: Measure Thiobarbituric Acid Reactive Substances (TBARS) and superoxide anion content as correlative markers.

4. Intervention with Calcium-Targeting Drugs To confirm the role of calcium, you can intervene with drugs that reduce calcium availability.

  • Drugs Used in Research:
    • TMB-8: Intracellular calcium antagonist.
    • Quin-2: Calcium chelator.
    • EGTA/EGTA-AM: Extracellular calcium chelators.
  • Administration: These are typically administered intrathecally. For example, TMB-8 at 46 nmol and Quin-2 at 1.8 nmol have been used effectively [1].
  • Expected Outcome: A significant attenuation of the pain behaviors (mechano-allodynia/hyperalgesia) is considered a positive result, linking the phenotype to calcium dysregulation.

Troubleshooting Common Experimental Issues

Q: What are some common challenges and solutions in this research area?

Experimental Challenge Potential Solution
High animal morbidity/mortality Strictly adhere to weight guidelines (>12g for mice). Use the lowest effective dose and monitor health daily. Dilute stock solution appropriately in saline [5].
Variable behavioral responses Ensure consistent timing of tests relative to drug administration. Allow proper acclimatization of animals to the testing environment. Use blinded observers for scoring.
Handling and administration errors Vincristine is a vesicant and fatal if administered intrathecally. For IV injection, confirm proper needle placement in the vein. Clearly label all syringes and vials with "For IV use only" [6].
Weak or inconsistent biochemical signal Standardize the weight of nerve tissue used for homogenization. Keep samples on ice during processing to prevent degradation. Run assays in duplicate/triplicate.

Research Update & Future Directions

Q: Are there any emerging models or neuroprotective strategies related to this mechanism?

Research is exploring strategies to mitigate VIPN by targeting this pathway.

  • Natural Extracts: Ocimum sanctum (Holy Basil) and its saponin-rich fraction have shown ameliorative effects in a vincristine-model, reducing neuropathic pain behaviors and associated elevated calcium and oxidative stress levels [4].
  • Probiotic Adjunct Therapy: Recent in vitro studies suggest that Lactobacillus fermentum can synergize with Vincristine to induce cancer cell apoptosis, potentially allowing for lower, less neurotoxic doses of the chemotherapy drug [7]. This represents a novel approach to managing the side effect.

References

vincristine sulfate versus vinblastine neurotoxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity Profiles

The table below summarizes the core differences in toxicity and clinical management between vincristine and vinblastine.

Feature Vincristine Vinblastine
Primary Dose-Limiting Toxicity Neurotoxicity (more frequent/severe) [1] [2] Myelosuppression (more frequent/severe) [1] [3]
Common Neurotoxic Manifestations Peripheral sensory & motor neuropathy, autonomic neuropathy (constipation, ileus), loss of deep tendon reflexes [1] [2] [4] Peripheral neuropathy (less common and severe than vincristine) [1]
Key Hematologic Toxicity Less severe myelosuppression [1] Leukopenia, neutropenia; risk of febrile neutropenia [1]
Incidence of Severe Neuropathy ~30-45% in adults; can be severe and cumulative [1] Less common; not typically dose-limiting [1]
Recommended Max Single Dose Often capped at 2 mg to mitigate neurotoxicity risk [1] No specific neurotoxicity-related cap mentioned in results
Commonly Used Regimens (Examples) CHOP (lymphoma), various pediatric ALL protocols [1] [4] ABVD (Hodgkin's lymphoma), VBM (Hodgkin's lymphoma) [1] [3]

Mechanisms of Action and Neurotoxicity

Both vincristine and vinblastine exert their anticancer and neurotoxic effects through the same primary pathway.

G VincaAlkaloid Vinca Alkaloid (Vincristine/Vinblastine) TubulinBinding Binds to β-tubulin subunit VincaAlkaloid->TubulinBinding Polymerization Inhibits microtubule polymerization TubulinBinding->Polymerization SpindleDisruption Disrupts mitotic spindle formation Polymerization->SpindleDisruption AxonalTransport Disruption of axonal transport in neurons Polymerization->AxonalTransport CellCycleArrest Cell cycle arrest at metaphase SpindleDisruption->CellCycleArrest Apoptosis Induction of apoptosis (Anticancer Effect) Neurotoxicity Manifestations of Neurotoxicity (Peripheral Neuropathy) AxonalTransport->Neurotoxicity CellCycleArrupt CellCycleArrupt CellCycleArrupt->Apoptosis

Vinca alkaloids bind to the β-subunit of tubulin dimers, preventing their polymerization into microtubules [5] [4]. This disruption is catastrophic for dividing cancer cells, as it halts mitosis. However, microtubules are also critical for the structural integrity and function of neurons, particularly in axonal transport. The disruption of these neuronal microtubules is the primary cause of neurotoxicity [1] [6].

Supporting Experimental and Clinical Data

The differential neurotoxic potential is supported by clinical observations and experimental data:

  • Clinical Incidence and Spectrum: Neurotoxicity is the most commonly reported adverse event for vincristine, with a prevalence of up to 30-45% in adults [1]. Its manifestations include a classic "glove and stocking" sensory neuropathy, motor weakness, and autonomic neuropathy leading to constipation or ileus [1] [2] [4]. In contrast, vinblastine's primary dose-limiting issue is myelosuppression, with neurotoxicity being less common and severe [1] [3].
  • Risk Factors for Neurotoxicity: For vincristine, factors like higher single or cumulative doses, pre-existing neuropathies (e.g., Charcot-Marie-Tooth disease), and genetic polymorphisms leading to lower expression of metabolizing enzymes (CYP3A4/5) increase toxicity risk [1]. This has led to clinical practices like capping the single dose at 2 mg [1].
  • In Vitro Sensitivity: One study noted that while continuous exposure made cell lines equally sensitive to both drugs, short-term (1-4 hour) "pulse" exposures showed that cells retained more vincristine than vinblastine after the drugs were removed. This prolonged cellular exposure to vincristine could contribute to its greater toxicity in a clinical setting [3].

Key Considerations for Preclinical and Clinical Development

  • Toxicity-Driven Design: The different toxicity profiles allow for strategic use in combination therapy. Vincristine can be included in regimens where myelosuppression from other drugs is a concern, while vinblastine is suitable when avoiding neurotoxicity is a priority [1].
  • Metabolism and Drug Interactions: Both drugs are metabolized primarily by the cytochrome P450 3A (CYP3A) isozyme. Concomitant use with strong CYP3A inhibitors (e.g., azole antifungals) can significantly increase serum concentrations and the risk of toxicity, particularly neurotoxicity with vincristine [1] [4].
  • Formulation Advances: Novel formulations like liposomal vincristine (Marqibo) have been developed to alter pharmacokinetics, allowing for higher dosing and prolonged exposure while attempting to manage toxicity profiles [4].

References

vincristine sulfate liposomal vs conventional efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Pharmacokinetics Comparison

Feature Conventional Vincristine Vincristine Sulfate Liposome Injection (VSLI, Marqibo)
Formulation & Administration Aqueous solution; IV push or short infusion (5-10 min) [1] Sphingomyelin/cholesterol liposome; 1-hour IV infusion [2] [3]
Key Pharmacokinetic (PK) Advantage Rapidly cleared from plasma; large volume of distribution; short half-life [4] [5] ↑ Plasma circulation time, ↑ AUC (Area Under Curve), ↓ Clearance, Sustained release from liposome [2] [4] [5]
Primary Efficacy Rationale Standard component of multi-drug regimens [1] [2] PK profile allows higher and uncapped dosing; improved drug delivery to tumor sites via EPR (Enhanced Permeation and Retention) effect [2] [4]
Approved Indications Wide range, including ALL, NHL, Hodgkin's disease, neuroblastoma, Wilms' tumor [1] Adults with Ph- ALL in second or greater relapse or progressed after ≥2 prior therapies [1] [2] [3]
Dosing Typically capped at 2.0 mg (even for doses >1.4 mg/m²) due to neurotoxicity [2] Administered at 2.25 mg/m², without a 2.0 mg cap, weekly [2] [3]
Major Efficacy Limitation Patients with BSA >1.42 m² are systematically underdosed due to dose capping [2] Enables delivery of intended dose intensity, particularly beneficial in relapsed/refractory settings [2]

Mechanism of Action and Liposomal Delivery

The following diagram illustrates the core mechanistic difference: how the liposomal formulation enhances tumor delivery through the Enhanced Permeation and Retention (EPR) effect.

G A Liposomal Vincristine IV Administration B Long Circulation in Bloodstream (Improved PK profile) A->B C Extravasation through Leaky Tumor Vasculature (EPR) B->C D Accumulation in Tumor Tissue C->D E Sustained Drug Release & Tumor Cell Death D->E F Conventional Vincristine G Rapid Systemic Distribution & Clearance F->G H Limited Tumor Exposure & Increased Off-Target Toxicity G->H

Both formulations share the same active compound and fundamental mechanism of action: they bind to tubulin and inhibit the formation of microtubules, leading to metaphase arrest and apoptosis of dividing cancer cells [2] [4]. The critical difference lies in the drug delivery system.

Safety and Toxicity Profile

The liposomal formulation is designed to improve the therapeutic index by altering the drug's distribution, which directly impacts its safety profile.

Parameter Conventional Vincristine This compound Liposome Injection (VSLI)
Dose-Limiting Toxicity Neurotoxicity (VIPN): Sensory, motor, & autonomic neuropathy; cumulative & dose-related [2] [4] Neurotoxicity remains the dose-limiting toxicity [3]
Other Notable Toxicities Constipation, neutropenia, alopecia, SIADH [1] [4] Similar spectrum, but some studies note a different profile (e.g., higher grade neutropenia likely due to higher dose intensity) [2] [3]
Extravasation Hazard Severe vesicant; can cause tissue necrosis and ulceration [1] [5] Still considered an irritant, but liposomal encapsulation may mitigate tissue damage compared to conventional form [5]
Fatal Administration Warning Fatal if administered intrathecally; must be diluted in a minibag and labeled "For IV use only" [1] Same fatal intrathecal administration warning applies [1]

Research and Development Context

For your research and development focus, the following points are critical:

  • Overcoming Limitations: The development of VSLI directly addresses key limitations of conventional vincristine: unpredictable pharmacokinetics, a narrow therapeutic index, and the need for dose capping that leads to underdosing [2] [4].
  • Clinical Trial Evidence: The approval of Marqibo was based on phase II clinical trials demonstrating its efficacy as a single agent in a specific, hard-to-treat population (relapsed/refractory Ph- ALL) [2] [3]. The hypothesis that its superior PK profile translates to efficacy is central to its development.
  • Future Directions: Research is ongoing to determine if VSLI is superior to conventional vincristine in front-line therapy for ALL and lymphoma. Other areas of exploration include combining liposomal vincristine with P-glycoprotein inhibitors to overcome multidrug resistance and developing targeted liposomes with surface ligands for active targeting [4] [6].

References

vincristine sulfate PCV regimen glioma clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Comparisons for Glioma

The table below summarizes findings from key clinical trials investigating the PCV regimen or its modifications in different types of glioma.

Glioma Type / Context Trial / Regimen Details Key Efficacy Findings Key Toxicity & Tolerability Findings

| Anaplastic Glioma (Grade III) Initial Therapy | NOA-04 Trial Compared: RT vs. PCV vs. TMZ [1] | No difference in time-to-treatment-failure (TTF) between RT and chemotherapy (PCV or TMZ) arms [1]. For CIMPcodel tumors (favorable molecular profile), PFS was better with PCV than TMZ (HR 0.39, P=0.031) [1]. | Not specified in the abstract, but the PCV regimen is known for significant toxicities [2]. | | Low-Grade Glioma (LGG) Initial Therapy | RTOG 9802 RT + PCV vs. RT alone [3] [2] | Significant improvement in median overall survival with PCV (13.3 years vs. 7.8 years with RT alone) [3] [2]. | Poor tolerability: Only ~10% of patients completed 6 cycles without dose modifications. High rates of Grade III-IV hematological toxicity [2]. | | Recurrent High-Grade Glioma (HGG) | Yung et al. PCV vs. Temozolomide (TMZ) [4] | No significant difference in overall survival (HR 0.91) or progression-free survival (HR 0.89) between PCV and TMZ [4]. | Proportion of patients with Grade 3/4 adverse events was similar (PCV 9.2% vs. TMZ 12.2%) [4]. | | Recurrent Adult Glioma Salvage Therapy | Ahn et al. Modified PC (without vincristine) vs. standard PCV [5] | Overall survival was significantly longer with modified PC (396 vs. 232 days, P=0.042). No significant difference in progression-free survival [5]. | Modified PC group had significantly lower hematological toxicity (thrombocytopenia: 20% vs. 70.4%) and fewer treatment disruptions [5]. |

Experimental Insights into Vincristine's Mechanism

Preclinical studies provide a deeper look into how vincristine exerts its effects on glioma cells and the challenges associated with its use.

  • Cellular Mechanisms of Action: In vitro studies on glioblastoma (GBM) cell lines show that vincristine, a microtubule inhibitor, triggers different cell fates depending on the genetic background of the cells. These include apoptosis (programmed cell death), mitotic catastrophe (from faulty cell division), and senescence (permanent growth arrest) [6]. Systems biology modeling suggests that the p53 protein status may play a significant role in determining which of these pathways a cancer cell follows after vincristine exposure [6].

  • Blood-Brain Barrier (BBB) Penetration Challenge: A critical experimental study in rat models with implanted gliomas investigated the penetration of intra-arterially administered [³H]vincristine. The results demonstrated that vincristine has negligible penetration into both normal brain and intracranial tumor tissue, despite disruption of the blood-brain barrier. The study identified the drug efflux pump P-glycoprotein (P-gp) on vascular endothelial cells as a likely cause, actively transporting vincristine back into the bloodstream. This finding raises questions about its contribution to the PCV regimen for brain tumors [7]. The workflow and findings of this critical experiment are summarized in the diagram below.

G Start Study Objective: Assess Vincristine Penetration in Brain Tumor Model Step1 Animal Model Setup: - Implant 9L gliosarcoma  (intracranial & subcutaneous) - Confirm BBB disruption  with Evans blue dye Start->Step1 Step2 Drug Administration: - Intra-arterial injection  of [³H]Vincristine Step1->Step2 Step3 Tissue Analysis: - Quantitative autoradiography  to measure drug levels - Immunohistochemistry  for P-glycoprotein (P-gp) Step2->Step3 Finding1 Key Finding 1: Low Drug Penetration Step3->Finding1 Finding2 Key Finding 2: Mechanism Identified Step3->Finding2 Detail1 Vincristine levels in i.c. tumor were 2-fold lower than in s.c. tumor and 15-37 fold lower than in liver Finding1->Detail1 Conclusion Conclusion: P-gp mediated efflux limits vincristine penetration into brain tumors, questioning its utility. Detail1->Conclusion Detail2 P-gp detected on vascular endothelium in brain and i.c. tumor, but not in s.c. tumor Finding2->Detail2 Detail2->Conclusion

Interpretation of Key Findings

The collective data from clinical trials and mechanistic studies provide a nuanced view of vincristine's role in glioma therapy:

  • Efficacy in Specific Contexts: The survival benefit of the full PCV regimen is most clearly established in the initial treatment of certain low-grade and anaplastic gliomas, particularly those with favorable molecular markers like 1p/19q co-deletion [3] [2]. In the recurrent setting, its efficacy appears similar to temozolomide [4].

  • Tolerability as a Major Limitation: The significant toxicity of the PCV regimen, driven by the combined myelosuppression of lomustine and procarbazine, is a major clinical challenge. This often leads to dose reductions, treatment delays, and early discontinuation, with very few patients in real-world settings completing the planned six cycles [2].

  • The Vincristine Paradox: The compelling preclinical evidence showing poor brain tumor penetration [7] contrasts with the proven overall efficacy of the PCV regimen in specific trials. This creates a "vincristine paradox," suggesting that its contribution may be more complex or context-dependent. The emergence of modified PC (procarbazine and lomustine only) as a regimen with comparable efficacy and improved tolerability in the recurrent setting further questions the essentiality of vincristine [5].

References

vincristine sulfate microtubule inhibition versus taxanes

Author: Smolecule Technical Support Team. Date: February 2026

Microtubule Inhibition: Vincristine Sulfate vs. Taxanes

Feature This compound (Vinca Alkaloid) Taxanes (e.g., Paclitaxel, Docetaxel)
Primary Molecular Target Tubulin dimers [1] [2] Microtubule polymers [3] [4]
Core Mechanism of Action Binds tubulin, inhibits polymerization into microtubules; prevents mitotic spindle assembly [1] [2] Binds microtubules, stabilizes them, prevents depolymerization; suppresses dynamics [3] [4]
Effect on Microtubule Dynamics Depolymerization: Net loss of microtubule mass [3] [2] Hyper-stabilization: Net gain of dysfunctional microtubules [3] [4]
Cell Cycle Arrest M-phase (metaphase arrest) [1] [2] M-phase (mitotic arrest) [3] [4]
Key Downstream Effects Disrupted chromosome segregation; apoptosis [1] Aberrant spindle formation; centrosome impairment; apoptosis [3]
Additional Mechanisms Interferes with nucleic acid/protein synthesis [1] Immunomodulatory effects; impacts intracellular transport [4]

Mechanisms of Action and Experimental Pathways

The following diagrams, based on standard cell biology and pharmacology principles, illustrate the distinct pathways through which these two drug classes exert their effects.

mechanism_comparison cluster_vinca This compound Pathway cluster_taxane Taxane Pathway VCR This compound VCRBinding Binds Tubulin VCR->VCRBinding TubulinDimer Free Tubulin Dimers TubulinDimer->VCRBinding NoPolymerization Inhibits Microtubule Polymerization VCRBinding->NoPolymerization SpindleDisrupted Mitotic Spindle Fails to Form NoPolymerization->SpindleDisrupted MetaphaseArrest Cell Cycle Arrest at Metaphase SpindleDisrupted->MetaphaseArrest ApoptosisVCR Induction of Apoptosis (Programmed Cell Death) MetaphaseArrest->ApoptosisVCR Taxane Taxane (e.g., Paclitaxel) TaxaneBinding Binds Microtubule Taxane->TaxaneBinding Microtubule Microtubule Polymer Microtubule->TaxaneBinding Stabilization Hyper-stabilizes & Prevents Depolymerization TaxaneBinding->Stabilization DynamicsSuppressed Microtubule Dynamics Suppressed Stabilization->DynamicsSuppressed AberrantSpindle Aberrant Mitotic Spindle Formation DynamicsSuppressed->AberrantSpindle MitoticArrest Cell Cycle Arrest in Mitosis AberrantSpindle->MitoticArrest ApoptosisTaxane Induction of Apoptosis (Programmed Cell Death) MitoticArrest->ApoptosisTaxane

Key Experimental Methodologies for Investigation

To generate the data for a comparison like the one above, researchers rely on a suite of established laboratory techniques. The workflow below outlines the key experiments used to characterize these mechanisms.

experimental_workflow Start In Vitro Cell Culture (Cancer Cell Lines) Assay1 Tubulin Polymerization Assay Start->Assay1 Treat with Compound Assay2 Immunofluorescence Microscopy Start->Assay2 Treat with Compound Assay3 Cell Cycle Analysis (Flow Cytometry) Start->Assay3 Treat with Compound Assay4 Cell Viability Assay (e.g., MTT) Start->Assay4 Treat with Compound Data Data Analysis: - IC50 Values - Microtubule Mass - Mitotic Index - Apoptotic Markers Assay1->Data Assay2->Data Assay3->Data Assay4->Data

Here are the detailed methodologies for the key experiments cited in the workflow:

  • Tubulin Polymerization Assays

    • Purpose: To directly quantify the effect of a drug on the kinetics of microtubule assembly and disassembly in a cell-free system.
    • Protocol: Purified tubulin is incubated in a polymerization buffer at 37°C with or without the drug. The increase in turbidity (absorbance at 340 nm) is monitored over time. Vincristine will show a decrease in the rate and extent of polymerization, while taxanes will stabilize polymers, often making them resistant to cold- or calcium-induced depolymerization [3].
  • Immunofluorescence Microscopy

    • Purpose: To visualize the morphological impact on the microtubule cytoskeleton and mitotic spindles within cells.
    • Protocol: Treated cells are fixed, permeabilized, and stained with antibodies against α-tubulin. DNA is counterstained with DAPI. Analysis by confocal microscopy reveals that vincristine-treated cells exhibit disrupted, short, or absent spindle microtubules, causing chromosomes to align at the metaphase plate but fail to segregate. Taxane-treated cells show dense, bundled, and stabilized microtubules, often forming abnormal, multipolar spindles [3].
  • Cell Cycle Analysis by Flow Cytometry

    • Purpose: To determine the distribution of cells in different cell cycle phases and confirm M-phase arrest.
    • Protocol: After drug treatment, cells are fixed in ethanol, treated with RNase, and stained with a DNA-intercalating dye like Propidium Iodide (PI). The DNA content of individual cells is analyzed by flow cytometry. Both drug classes will show a significant accumulation of cells with 4N DNA content (G2/M phase). This can be further confirmed by co-staining for mitotic markers like phospho-histone H3 [1] [3].
  • Cell Viability and Apoptosis Assays

    • Purpose: To link the anti-mitotic effects to the ultimate cytotoxic outcome.
    • Protocol:
      • Viability (MTT assay): Cells are treated with a drug dose range. MTT reagent is added and converted to purple formazan by metabolically active cells. The signal, measured spectrophotometrically, is used to generate dose-response curves and calculate IC50 values.
      • Apoptosis (Annexin V staining): Treated cells are stained with Annexin V-FITC (which binds to phosphatidylserine exposed on the outer leaflet of the apoptotic cell membrane) and PI (which stains dead cells). The percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis is quantified by flow cytometry [5].

Research Implications and Considerations

The fundamental difference in mechanism translates directly to distinct clinical and research profiles.

  • Resistance Mechanisms: While both classes can be affected by multidrug resistance transporters like P-glycoprotein, resistance can also arise from alterations in tubulin isotypes and mutations in tubulin genes, which may affect drug-binding affinity differently [6].
  • Therapeutic Implications: The primary dose-limiting toxicity for vincristine is neurotoxicity (due to disruption of axonal microtubules), whereas for taxanes, it is often myelosuppression (neutropenia), though neurotoxicity is also common [6] [4]. This reflects the different essential functions of microtubules they disrupt.

References

vincristine sulfate CYP3A5 pharmacogenomics impact

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Findings

To evaluate the credibility and applicability of the data, it is helpful to understand the methodologies behind the key findings.

  • In Vitro Metabolism Incubation: A foundational experiment involved incubating VCR with a library of cDNA-expressed human P450 enzymes. Metabolite formation was monitored using techniques like high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS). This method identified CYP3A4 and CYP3A5 as the only P450s supporting substantial VCR metabolism and determined that the intrinsic clearance of VCR was 9 to 14 times higher with CYP3A5 than with CYP3A4 [1].
  • Clinical Pharmacokinetic (PK) Sampling: To translate in vitro findings to patients, clinical studies employ structured PK sampling. In one adult study, plasma samples were collected at 0, 1.5, 2.5, 3.5, 5.5, 9.5, 13.5, and 25.5 hours after the start of VCR infusion. The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule, and the terminal half-life was determined by log-linear regression. This protocol confirmed that CYP3A5 non-expressers (*3/*3 genotype) had a significantly higher AUC and longer half-life than expressers [2].
  • VIPN Phenotype Assessment: The association between genetics and the clinical side effect (VIPN) is assessed using specialized tools. Studies often use multiple instruments to capture different dimensions of neuropathy. Common tools include the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) and the more sensitive Total Neuropathy Score (TNS). The TNS scores symptoms, sensory and motor function, tendon reflexes, and autonomic symptoms like constipation [3].

Other Genes Associated with VIPN

Beyond CYP3A5, genome-wide and candidate gene studies have identified other important genetic variants linked to VIPN susceptibility.

Gene Function/Pathway Reported Association with VIPN
CEP72 Cytoskeletal (microtubule organization) A promoter variant (rs924607) significantly associated with increased VIPN risk in pediatric ALL [4].
ABCC1 Drug transport (vincristine efflux) A variant (rs3784867) associated with a higher risk of VIPN [4].
SLC5A7 / TTPA Inherited neuropathy pathways Variants in these genes, which are associated with hereditary neuropathies, may increase susceptibility to VIPN [4].

Visualizing Vincristine Metabolism and Pharmacogenomics

The following diagram illustrates the metabolic pathway of vincristine and the key pharmacogenomic relationships discussed.

VCR Vincristine (VCR) CYP3A5 CYP3A5 Enzyme VCR->CYP3A5  Metabolism M1 Major Metabolite M1 CYP3A5->M1 PK Lower VCR Exposure (Shorter Half-Life) CYP3A5->PK  Influences Genotype CYP3A5 *1/*1, *1/*3 (High Expresser Phenotype) Genotype->CYP3A5  Higher Expression VIPN Vincristine-Induced Peripheral Neuropathy (VIPN) PK->VIPN  Impacts Risk

Key Interpretations and Clinical Relevance

  • CYP3A5's Role is Pharmacokinetic: The evidence strongly supports that CYP3A5 genotype is a major determinant of VCR clearance and exposure (PK). Patients with the *3/*3 genotype are likely to have higher and longer systemic exposure to the active drug [2].
  • The VIPN Link is Inconsistent: While higher drug exposure would logically increase toxicity risk, the direct clinical association between CYP3A5 and VIPN is not consistently observed across studies. This suggests that VIPN development is multifactorial, involving not just PK but also individual neuronal susceptibility, as evidenced by genes like CEP72 and those involved in inherited neuropathies [5] [4].
  • Utility in Dose Optimization: The confirmed PK impact means CYP3A5 genotyping could still be valuable for proactive therapeutic drug monitoring and personalizing VCR dosing to achieve target exposure levels, especially in combination with other risk biomarkers [5].

References

vincristine sulfate Marqibo clinical outcomes analysis

Author: Smolecule Technical Support Team. Date: February 2026

Important Regulatory Update

  • Approval Withdrawn: The U.S. Food and Drug Administration (FDA) officially withdrew approval for Marqibo on May 2, 2022 [1].
  • Reason for Withdrawal: The decision was based on the lack of verification of clinical benefit. The required post-marketing clinical trial intended to confirm the drug's benefit had not been completed, and patient recruitment was challenging due to other available treatment options [1].
  • Implication: Marqibo is no longer an approved, commercially available treatment option. The following data represents its profile from prior clinical investigation and must be interpreted within this context.

Mechanism of Action and Pharmacokinetic Profile

Marqibo was designed as a sphingomyelin/cholesterol nanoparticle formulation to encapsulate standard vincristine, aiming to overcome the pharmacokinetic limitations of the conventional drug [2] [3].

Feature Standard Vincristine Marqibo (VSLI)
Formulation Unencapsulated solution Sphingomyelin/Cholesterol liposome [2]
Primary Mechanism Binds tubulin, inhibits microtubule formation, causes metaphase arrest & apoptosis [2] [4] Identical active compound, same primary mechanism [2]
Key PK Advantage Rapid tissue distribution, large volume of distribution [2] Prolongs circulation time, increases tumor delivery [2]
Peak Concentration (Cmax) 148 ng/mL [2] 5,662 ng/mL (approx. 38-fold higher) [2]
Systemic Exposure (AUCinf) 806 ng·h/mL [2] 63,438 ng·h/mL (approx. 79-fold higher) [2]
Clearance (CL) 2,488 mL/h/m² [2] 32 mL/h/m² [2]
Vincristine Clearance Not directly comparable ~100-fold lower than standard vincristine [5]

The liposomal encapsulation fundamentally changed the drug's behavior in the body. By protecting vincristine and creating a sustained-release system, Marqibo was shown to achieve significantly higher and longer-lasting plasma concentrations, which was theorized to improve delivery to tumor sites [2] [3].

G start Marqibo Administration (IV) liposome Liposome Circulation in Blood (Protected Vincristine) start->liposome 1. Injection release Vincristine Release at Tumor Site liposome->release 2. Extravasation & Slow Release cellular Cellular Uptake release->cellular 3. Diffusion mechanism Microtubule Inhibition → Mitotic Arrest → Apoptosis cellular->mechanism 4. Target Engagement outcome Enhanced Antitumor Activity mechanism->outcome 5. Result

Clinical Outcomes and Trial Data

Marqibo was evaluated in specific relapsed/refractory patient populations. The following table summarizes key efficacy outcomes from clinical trials.

Patient Population Regimen Key Efficacy Outcomes Reference
Adults with Ph- ALL in 2nd or greater relapse VSLI 2.25 mg/m² weekly (monotherapy) 20% Complete Response Rate in heavily pretreated patients (all with prior vincristine exposure) [5] Silverman & Deitcher (2013) [2]
Pediatric Patients with relapsed/refractory solid tumors or leukemia VSLI 2.25 mg/m²/dose weekly Tolerated at adult dose; 1 patient with ALL achieved MRD-negative CR; 9 patients with stable disease [5] Islam et al. (2016) [5]

The adult trial data led to the initial accelerated approval of Marqibo. The pediatric study demonstrated the feasibility of administering the adult dose without dose capping and showed preliminary evidence of activity [5].

Conclusion for Researchers

The case of Marqibo is a powerful example of how drug delivery technologies can significantly alter a drug's pharmacokinetics and potentially its therapeutic index. While it demonstrated promising efficacy in specific high-need populations, its journey also highlights the critical importance of post-marketing studies in verifying clinical benefit, which ultimately led to its market withdrawal.

For current research, the extensive data on Marqibo remains valuable for understanding liposomal drug delivery, vincristine pharmacology, and clinical trial design for novel formulations in oncology.

References

Comparison of Vincristine Tumor Penetration Enhancement Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Strategy Mechanism of Enhancement Key Experimental Findings / Evidence Limitations & Notes
Liposomal Formulation (Marqibo) [1] [2] [3] Liposomes prolong circulation time and enhance targeted delivery to tumor cells, potentially increasing drug concentration at the site. [1] Approved for Ph- ALL based on a trial (65 patients) showing a 34.6% overall response rate. [2] Designed to improve pharmacokinetics and reduce systemic toxicity. [1] Approved for specific leukemias; its effectiveness in enhancing solid tumor penetration (e.g., brain tumors) requires more validation. [2] [3]
Probiotic Combination (L. fermentum) [4] Synergistically enhances apoptosis via dual PTEN/AKT and caspase pathway activation, allowing for a lower vincristine dose. [4] Co-treatment reduced IC₅₀ of vincristine by 8-fold (HT-29) and 13-fold (MCF-7) cells in vitro. [4] Early-stage research (2025); findings are from cell culture studies and require in vivo confirmation. [4]
Drug Repurposing (Mebendazole) [5] Acts as a microtubule inhibitor with superior blood-brain barrier (BBB) penetration compared to vincristine. [5] In GL261 orthotopic mouse model: Mebendazole significantly increased survival, while vincristine showed no efficacy. [5] Proposed as a replacement, not an enhancer, for brain tumors due to vincristine's poor BBB penetration. [5]
Intra-arterial (IA) Administration [6] Aims to achieve higher local drug concentration by delivering the drug directly into an artery feeding the tumor. Study on rat brain tumor model: IA delivery resulted in negligible penetration of vincristine into normal brain or tumor tissue. [6] Limited by active efflux pumps (e.g., P-glycoprotein) that remove the drug from the brain. [6]

Detailed Experimental Data and Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies.

Probiotic Combination with Lactobacillus fermentum [4]
  • Cell Lines: Human colorectal adenocarcinoma (HT-29) and breast adenocarcinoma (MCF-7).
  • Bacterial Strain: Lactobacillus fermentum Ab.RS23 (OP168796).
  • Experimental Setup:
    • Treatment Groups: Cells were treated with vincristine alone, L. fermentum alone, or a combination of both.
    • Co-culture Method: A transwell system was used, allowing metabolite exchange without direct contact between bacteria and cancer cells.
    • Viability Assay: Cell viability was measured using the MTT assay after 24 hours of treatment.
    • Apoptosis Analysis: Apoptosis was quantified via Annexin V-FITC/PI staining and flow cytometry.
    • Gene Expression: mRNA expression of apoptotic pathway genes (PTEN, AKT, BAX, Bcl-2, Caspases) was evaluated by RT-qPCR.
Drug Repurposing with Mebendazole [5]
  • In Vitro Models:
    • Cytotoxicity: GL261 glioblastoma cell viability was assessed after 96 hours of drug exposure using an MTT assay.
    • Mechanism Confirmation: A tubulin polymerization assay was performed. GL261 cells were treated for 24 hours, lysed, and fractionated by centrifugation. Polymerized (pellet) and soluble (supernatant) tubulin were analyzed by western blot.
  • In Vivo Model:
    • Animal Model: GL261 glioblastoma cells were implanted orthotopically into the brains of C57BL/6 mice.
    • Treatment: Mice were treated with either mebendazole (orally) or vincristine (intraperitoneally).
    • Primary Endpoint: Animal survival time was compared between the treatment groups.

Mechanism of Action and Blood-Brain Barrier Challenge

The following diagram illustrates the fundamental challenge of delivering vincristine to brain tumors and the proposed mechanism of one combination strategy.

cluster_blood Blood Vessel Lumen cluster_bbb Blood-Brain Barrier (BBB) Endothelial Cell cluster_tumor Brain Tumor Microenvironment VCR Vincristine (VCR) Pgp P-glycoprotein (P-gp) Efflux Pump VCR->Pgp Limited Penetration CancerCell Cancer Cell (Microtubule Disruption) VCR->CancerCell Partial Delivery Pgp->VCR Active Efflux Lfer L. fermentum Metabolites Apop Enhanced Apoptosis Lfer->Apop Activates PTEN/AKT/Caspases CancerCell->Apop Mitotic Arrest

The diagram shows how the Blood-Brain Barrier actively expels vincristine via P-glycoprotein efflux pumps, limiting its tumor penetration. A promising strategy involves combining lower vincristine doses with probiotics like L. fermentum, whose metabolites can enhance cancer cell death through complementary pathways.

Future Research Directions

The search results point to several active and promising areas for future investigation:

  • Advanced Formulations: Further development of nanoparticle-based delivery systems (beyond liposomes) to shield vincristine from efflux pumps and improve brain targeting [1].
  • Overcoming Efflux: Research into P-glycoprotein inhibitors to temporarily block the BBB's defense mechanism could be combined with intra-arterial delivery for a more effective approach [6].
  • Clinical Translation: The highly promising in vitro results for probiotic and mebendazole strategies require validation in robust in vivo models and subsequent human clinical trials [5] [4].

References

vincristine sulfate metabolite activity comparative assessment

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Profile of Vincristine Sulfate

Vincristine is metabolized in the liver, primarily by the cytochrome P450 enzyme system, and while several metabolites are known, detailed comparative data on their activity is not commonly available in the literature [1] [2].

The table below summarizes the key information on vincristine's primary metabolite:

Metabolite Name Enzyme Responsible Known Activity/Characteristics Elimination Route
4-O-desacetyl-vincristine Cytochrome P450 (CYP3A4, CYP3A5) [1] Possesses antitumor activity, but is less potent than the parent vincristine molecule [1]. Primarily via bile and feces [1] [2].
Other minor metabolites (e.g., N-deformyl-vincristine) Cytochrome P450 [1] Detailed activity and potency information not readily available. Primarily via bile and feces [1] [2].

Experimental Models & Key Findings

Current research assesses vincristine's overall activity and toxicity rather than direct metabolite comparisons. The following experimental approaches are prominent.

Synergistic Combinations
  • Objective: To enhance vincristine's apoptosis-inducing effect and lower the required therapeutic dose, potentially reducing neurotoxicity [3].
  • Protocol:
    • Cell Lines: Human colorectal adenocarcinoma (HT-29) and breast cancer (MCF-7) cells [3].
    • Treatment Groups: Cells treated with vincristine alone, Lactobacillus fermentum (probiotic) alone, or a combination of both [3].
    • Viability Assay: MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) [3].
    • Apoptosis Analysis: Annexin V-FITC/PI staining followed by flow cytometry [3].
    • Gene Expression: Quantitative real-time PCR (qRT-PCR) to analyze genes related to apoptosis (e.g., BAX, Bcl-2, Caspases) [3].
  • Key Data:
    • Co-treatment reduced the IC₅₀ of vincristine by 8-fold in HT-29 and 13-fold in MCF-7 cells [3].
    • The combination showed enhanced upregulation of pro-apoptotic pathways and downregulation of survival pathways [3].
Novel Delivery Systems
  • Objective: To improve targeted delivery of vincristine to cancer cells and minimize off-target toxicity, especially neurotoxicity [4].
  • Protocol:
    • Exosome Isolation: Mesenchymal Stem Cell (MSC)-derived exosomes isolated via ultracentrifugation [4].
    • Drug Loading: this compound loaded into exosomes using a probe-sonication method [4].
    • Cytotoxicity Assay: Sulforhodamine B (SRB) assay on T47D breast cancer cells to compare free vincristine vs. exosome-loaded vincristine [4].
    • Targeting Efficiency: Flow cytometry to identify and assess drug uptake in CD44+/CD24− cancer stem cells (CSCs) [4].
  • Key Data:
    • Vincristine-loaded exosomes (VCR sulfate-Exo) showed cytotoxicity similar to free vincristine [4].
    • VCR sulfate-Exo demonstrated improved targeting to MSCs compared to free drug [4].
Predictive Biomarkers for Toxicity
  • Objective: To identify patients at high risk of developing Vincristine-Induced Peripheral Neuropathy (VIPN) early in treatment [5].
  • Protocol:
    • Patient Cohort: Pediatric patients with Acute Lymphoblastic Leukemia (ALL) treated with vincristine [5].
    • Phenotyping: Patients classified as High Neuropathy (HN) or Low Neuropathy (LN) based on Total Neuropathy Score [5].
    • Sample Analysis: Non-fasting blood samples collected at induction and consolidation phases for metabolomic analysis [5].
  • Key Data:
    • Metabolomics approach identified small sets of metabolites that can predict susceptibility to VIPN [5].
    • This approach encompasses both genotypic and phenotypic variations, potentially offering a more robust prediction than genomic studies alone [5].

Vincristine Metabolism and Neurotoxicity Pathway

The diagram below integrates the metabolic fate of vincristine with the key downstream biological processes that lead to its therapeutic effects and dose-limiting toxicity.

vincristine_pathway VCR Vincristine (VCR) Liver Liver Metabolism (CYP3A4/5) VCR->Liver MicrotubuleDisruption Microtubule Disruption VCR->MicrotubuleDisruption Primary Action NeuronalMicrotubule Disruption of Axonal Microtubules VCR->NeuronalMicrotubule Off-Target Effect PrimaryMet Primary Metabolite 4-O-desacetyl-vincristine (Less Antitumor Activity) Liver->PrimaryMet OtherMets Other Minor Metabolites (N-deformyl-vincristine, etc.) Liver->OtherMets MitoticArrest Mitotic Arrest & Apoptosis MicrotubuleDisruption->MitoticArrest Therapeutic Therapeutic Effect: Cancer Cell Death MitoticArrest->Therapeutic ImpairedTransport Impaired Axonal Transport NeuronalMicrotubule->ImpairedTransport Neuropathy Axonal Degeneration & Peripheral Neuropathy ImpairedTransport->Neuropathy

Research Frontiers and Future Directions

The field is moving beyond direct metabolite comparison towards innovative strategies to modulate vincristine's overall activity and toxicity profile.

  • Overcoming Neurotoxicity: Research focuses on the role of calcium homeostasis dysregulation and mitochondrial dysfunction in neurons. Drugs that attenuate calcium levels have shown promise in ameliorating neuropathic pain in animal models [6].
  • Personalized Dosing: Investigations into cytochrome P450 (CYP3A5) polymorphisms aim to link genetic profiles to vincristine metabolism and toxicity risk, paving the way for personalized dose adjustments [6] [5].
  • Advanced Formulations: The development of liposomal vincristine (Marqibo) and other targeted delivery systems represents a significant clinical advance, designed to alter the drug's distribution and reduce exposure to nervous tissue [7] [1].

References

×

Physical Description

Vincristine sulfate appears as an anticancer drug. White to slightly yellow, amorphous or crystalline powder. Sensitive to light. Odorless. pH (0.1% solution) 3.5 - 4.5. (NTP, 1992)

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

5

Exact Mass

922.36702371 Da

Monoisotopic Mass

922.36702371 Da

Heavy Atom Count

65

Appearance

White to off-white, odorless amorphous or crystalline powder

Melting Point

531 °F approximately (NTP, 1992)

UNII

T5IRO3534A

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (93.02%): Fatal if swallowed [Danger Acute toxicity, oral];
H341 (90.7%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (93.02%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Antimitotic Agents

NCI Cancer Drugs

Drug: Abve
Drugs in the ABVE combination: A = Doxorubicin Hydrochloride (Adriamycin) ; B = Bleomycin ; V = Vincristine Sulfate ; E = Etoposide Phosphate
ABVE is used to treat: Hodgkin lymphoma in children.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Pharmacology

Vincristine Sulfate is the sulfate salt of a natural alkaloid isolated from the plant Catharanthus roseus (Vinca rosea L.) with antimitotic and antineoplastic activities. Vincristine binds irreversibly to microtubules and spindle proteins in S phase of the cell cycle and interferes with the formation of the mitotic spindle, thereby arresting tumor cells in metaphase. This agent also depolymerizes microtubules and may also interfere with amino acid, cyclic AMP, and glutathione metabolism; calmodulin-dependent Ca(2+)-activated ATPase activity; cellular respiration; and nucleic acid and lipid biosynthesis.

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

2068-78-2

Metabolism Metabolites

Hepatic. Cytochrome P450 isoenzymes of the CYP3A subfamily facilitate the metabolism of vincristine. Route of Elimination: The liver is the major excretory organ in humans and animals. 80% of an injected dose of vincristine sulfate is excreted via feces. 10 - 20% is excreted via urine. Half Life: When intravenously injected into cancer patients, a triphasic serum decay patten was observed. The initial, middle, and terminal half-lives are 5 minutes, 2.3 hours, 85 hours respectively. The range of the terminal half-life is humans is 19 - 155 hours.

Wikipedia

Vincristine sulfate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-12-2023

Explore Compound Types